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  • Product: Everolimus EP impurity E
  • CAS: 1237826-25-3

Core Science & Biosynthesis

Foundational

Everolimus EP impurity E chemical structure and synonyms

An In-Depth Technical Guide to Everolimus EP Impurity E: Structure, Formation, and Analysis This guide provides a comprehensive technical overview of Everolimus EP Impurity E, a critical process-related impurity in the m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Everolimus EP Impurity E: Structure, Formation, and Analysis

This guide provides a comprehensive technical overview of Everolimus EP Impurity E, a critical process-related impurity in the manufacturing of the immunosuppressant and oncology drug, Everolimus. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the chemical identity, structural relationship to its parent compounds, plausible mechanisms of formation, and detailed analytical methodologies for its control, ensuring the final drug product's quality, safety, and efficacy.

Chemical Profile and Identification

Everolimus EP Impurity E is a specified impurity listed in the European Pharmacopoeia (EP) monograph for Everolimus.[1][] Its proper identification and quantification are essential for regulatory compliance and quality control in pharmaceutical manufacturing.[] The fundamental chemical identifiers for this impurity are summarized below.

ParameterValueReference(s)
IUPAC Name [(1R,2S,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] formate[4]
Synonyms 42-O-Formyl Rapamycin, Formyl Sirolimus, Everolimus Impurity E[4]
CAS Number 1237826-25-3[4]
Molecular Formula C52H79NO14[4]
Molecular Weight 942.18 g/mol [1][4]

Structural Elucidation: The Rapamycin Family Connection

To understand the nature of Impurity E, it is crucial to visualize its structure in the context of its parent molecules, Sirolimus (rapamycin) and Everolimus. Everolimus is a semi-synthetic derivative of Sirolimus, created by alkylating the hydroxyl group at the C42 position (formerly C40) with a 2-hydroxyethyl group to improve its pharmacokinetic profile.[5]

Impurity E, identified as 42-O-Formyl Rapamycin, is structurally identical to Sirolimus except for the presence of a formyl ester at this same C42 position. This seemingly minor modification can arise during the complex synthesis or storage of Everolimus and must be strictly controlled.

G cluster_sirolimus Sirolimus (Rapamycin) cluster_everolimus Everolimus (API) cluster_impurity_e Impurity E Sirolimus Sirolimus Core Structure (C42 Position: -OH) Everolimus Everolimus Structure (C42 Position: -O-CH2-CH2-OH) Sirolimus->Everolimus Alkylation with 2-hydroxyethyl group ImpurityE Impurity E Structure (C42 Position: -O-CHO) Sirolimus->ImpurityE Formylation (Side Reaction)

Caption: Structural relationship of Sirolimus, Everolimus, and Impurity E.

Plausible Formation Pathway: A Story of Solvent Degradation

The formation of Everolimus EP Impurity E is not a planned synthetic step but rather an undesirable side reaction. While a definitive published mechanism is elusive, a chemically sound pathway can be postulated based on the principles of organic chemistry and common pharmaceutical manufacturing practices. The C42 secondary hydroxyl group of the rapamycin macrocycle is susceptible to esterification.[6][7]

A likely source of the formyl group is the degradation of amide-based solvents, particularly N,N-dimethylformamide (DMF), which is widely used in organic synthesis for its excellent solvating properties.[8][9] In the presence of trace amounts of acid or base, especially at elevated temperatures, DMF can hydrolyze to yield formic acid and dimethylamine.[8][9] This in-situ generated formic acid can then act as a formylating agent, reacting with the C42-hydroxyl of Sirolimus (the starting material for Everolimus) or a related intermediate.

G cluster_process Process Conditions cluster_reaction Impurity Formation DMF DMF Solvent Conditions Heat, H+/OH- DMF->Conditions Degradation FormicAcid Formic Acid (HCOOH) + Dimethylamine Conditions->FormicAcid Degradation Sirolimus Sirolimus / Intermediate (with C42-OH) FormicAcid->Sirolimus Esterification (Formylation) ImpurityE Impurity E (42-O-Formyl Rapamycin) Sirolimus->ImpurityE

Caption: Proposed formation pathway of Impurity E via solvent degradation.

This causal link underscores the importance of stringent control over solvent quality, reaction temperatures, and pH during the manufacturing process to minimize the formation of this and other related impurities.

Analytical Methodology for Detection and Quantification

Ensuring that Everolimus EP Impurity E remains below its specified limit requires a robust, validated, and stability-indicating analytical method. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the standard approach.[] The following protocol is a representative method synthesized from published literature, designed for the reliable quantification of Impurity E in Everolimus drug substance.[][]

Chromatographic System and Parameters
ParameterSpecificationRationale and Field Insights
Column C18, 100 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides the necessary hydrophobicity to retain and separate the large macrolide structures of Everolimus and its impurities.
Mobile Phase A: Acetate Buffer (pH 6.5)B: AcetonitrileA buffered aqueous phase is critical for consistent peak shapes and retention times. Acetonitrile is a strong organic modifier for eluting these compounds.
Composition 50:50 (v/v) IsocraticAn isocratic method is simpler and often more robust for routine QC analysis once separation is achieved. Gradient methods may be needed for more complex impurity profiles.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with separation efficiency.
Detection UV Spectrophotometer at 280 nmEverolimus and its related impurities share a chromophore that provides adequate absorbance at this wavelength for sensitive detection.[]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Column Temp. Ambient or controlled at 25 °CTemperature control is crucial for reproducible retention times.
Step-by-Step Experimental Protocol
  • Preparation of Mobile Phase:

    • Prepare the acetate buffer by dissolving the appropriate amount of ammonium acetate in HPLC-grade water and adjusting the pH to 6.5 using dilute acetic acid or ammonium hydroxide.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Mix the filtered buffer with acetonitrile in a 50:50 volume/volume ratio.

    • Degas the final mobile phase mixture using sonication or vacuum filtration before use.

  • Preparation of Standard and Sample Solutions:

    • Diluent: Use the mobile phase as the diluent to ensure sample compatibility.

    • Impurity E Standard Stock Solution: Accurately weigh and dissolve a certified reference standard of Everolimus EP Impurity E in the diluent to obtain a known concentration (e.g., 100 µg/mL).

    • Working Standard Solution: Further dilute the stock solution to a concentration near the expected limit of quantification (LOQ), which for Impurity E is approximately 0.10 µg/mL.[]

    • Test Solution: Accurately weigh and dissolve the Everolimus drug substance to be tested in the diluent to a final concentration of approximately 1 mg/mL.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the diluent (blank) to ensure no system peaks interfere with the analytes.

    • Inject the working standard solution to determine the retention time and response factor for Impurity E.

    • Inject the test solution.

    • Identify the peak corresponding to Impurity E in the test solution chromatogram by comparing its retention time with that of the standard.

  • Quantification:

    • Calculate the percentage of Impurity E in the Everolimus drug substance using the area of the impurity peak from the test solution chromatogram against the area and concentration of the standard solution, applying the standard external standard calculation formula.

Regulatory Significance and Control Strategy

Everolimus EP Impurity E is a "specified impurity" in the European Pharmacopoeia, meaning it must be individually monitored and limited in the final drug substance.[] While the publicly available information on monograph 2918 focuses on the separation of Impurity A (Sirolimus), the control of all specified impurities, including Impurity E, is mandatory.[10][11]

The control strategy for Impurity E is multifaceted:

  • Process Control: Understanding the formation pathway allows for the implementation of controls during manufacturing, such as using high-purity solvents, avoiding excessive heat, and controlling pH to minimize its generation.[9][12]

  • Reference Standards: The use of a qualified Chemical Reference Substance (CRS) for Impurity E is indispensable for method validation and routine analysis, ensuring the accuracy of quantification.[1]

  • Specification Limits: The drug substance specification must include a specific acceptance criterion (limit) for Impurity E. While the exact limit from the current Ph. Eur. monograph is not available in the public domain, such limits are established based on toxicological data and the principles outlined in ICH Q3A guidelines.[]

By employing a robust analytical method and implementing a thorough control strategy, manufacturers can ensure that the levels of Everolimus EP Impurity E are consistently below the regulatory threshold, thereby guaranteeing the safety and quality of the final Everolimus product.

References

  • Phenomenex Inc. (n.d.). Ph. Eur. Monograph 2918: Test for Everolimus Impurity A on Kinetex® 2.7 µm C18. Retrieved from [Link]

  • Phenomenex Inc. (2021, October 26). Ph. Eur. Monograph 2918: Test for Everolimus Impurity A. LCGC International. Retrieved from [Link]

  • Phenomenex Inc. (2021, October 26). Ph. Eur. Monograph 2918: Test for Everolimus Impurity A. LCGC International. Retrieved from [Link]

  • Phenomenex Inc. (2022, May 20). Ph. Eur. 2918 Test for Everolimus Impurity A on Kinetex 2.7 µm C18 (AN-1025). Retrieved from [Link]

  • Veeprho. (n.d.). Everolimus EP Impurity E | CAS 1237826-25-3. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Everolimus product-specific bioequivalence guidance. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Everolimus EP impurity E. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic esterification of rapamycin at 42-hydroxyl position. Retrieved from [Link]

  • Matsuzawa, H., Itoh, H., & Yoshioka, T. (1972). U.S. Patent No. 3,647,640. Washington, DC: U.S. Patent and Trademark Office.
  • Cao, S., et al. (2014). Selective substitution of 31/42-OH in rapamycin guided by an in situ IR technique. Molecules, 19(6), 7770-7781. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic pathway for degradation of N,N-dimethylformamide. Retrieved from [Link]

  • Cao, S., et al. (2014). Selective Substitution of 31/42–OH in Rapamycin Guided by an in Situ IR Technique. Molecules, 19(6), 7770-7781. Retrieved from [Link]

  • EDQM. (n.d.). Y0002048 - EVEROLIMUS CRS. CRS Catalogue. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green Chemistry. Retrieved from [Link]

  • Schuler, W., et al. (2005). Derivation of Rapamycin: Adventures in Natural Product Chemistry. CHIMIA International Journal for Chemistry, 59(3), 96-99. Retrieved from [Link]

  • ChemEurope.com. (n.d.). Dimethylformamide. Retrieved from [Link]

  • EDQM. (n.d.). General Information - New Expression of Acceptance Criteria in the Test for Related Substances. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylformamide. Retrieved from [Link]

  • University of Bristol. (n.d.). Synthesis of Rapamycin. Retrieved from [Link]

  • Geneesmiddeleninformatiebank. (2018, November 27). Public Assessment Report Scientific discussion Everolimus CF. Retrieved from [Link]

  • College ter Beoordeling van Geneesmiddelen. (2018, November 23). Public Assessment Report Scientific discussion Everolimus Mylan. Retrieved from [Link]

Sources

Exploratory

42-O-Formyl Rapamycin (Everolimus Impurity E): Technical Characterization and Control Strategy

This in-depth technical guide details the characterization, synthesis, and control of 42-O-Formyl Rapamycin (CAS 1237826-25-3), a critical impurity and reference standard in the development of mTOR inhibitors like Everol...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the characterization, synthesis, and control of 42-O-Formyl Rapamycin (CAS 1237826-25-3), a critical impurity and reference standard in the development of mTOR inhibitors like Everolimus and Sirolimus.[1][2]

[1][2]

Executive Summary

42-O-Formyl Rapamycin (CAS 1237826-25-3 ) is a specific ester derivative of Rapamycin (Sirolimus) where the hydroxyl group at position C-42 (cyclohexyl ring) is formylated.[1][2] It is pharmacopoeially designated as Everolimus EP Impurity E .[3]

In the context of drug development, it serves two critical roles:

  • Process Impurity: It acts as a sentinel for contamination by formic acid or formylating species during the synthesis and isolation of Rapamycin or its semi-synthetic derivatives (e.g., Everolimus).

  • Reference Standard: It is required for the analytical method validation (AMV) of Everolimus drug substance to ensure regulatory compliance (ICH Q3A/Q3B).

Attribute Detail
CAS Number 1237826-25-3
Chemical Name 42-O-Formyl Rapamycin; Formyl Sirolimus
Molecular Formula C₅₂H₇₉NO₁₄
Molecular Weight 942.18 g/mol
Regulatory Status EP Impurity E (European Pharmacopoeia)
Core Structure Macrocyclic Lactone (mTOR Inhibitor Class)

Chemical Architecture & Formation

The structural integrity of 42-O-Formyl Rapamycin is defined by the macrolide ring of Rapamycin with a modification at the C-42 position.[1][2] Unlike Everolimus, which has a 2-hydroxyethyl ether at this position, Impurity E is a formate ester .[1][2]

Structural Transformation Pathway

The formation of 42-O-Formyl Rapamycin typically occurs via esterification of the C-42 secondary alcohol.[1][2] This can happen inadvertently during processing if formic acid is present (e.g., in HPLC mobile phases or as a solvent contaminant) or intentionally during standard preparation.[2]

G Rapa Rapamycin (Sirolimus) (C51H79NO13) Intermediate Transition State (Activated C-42 OH) Rapa->Intermediate Activation FormylAgent Formylating Agent (HCOOH / Mixed Anhydride) FormylAgent->Intermediate Attack Product 42-O-Formyl Rapamycin (C52H79NO14) Intermediate->Product Esterification (-H2O)

Figure 1: Reaction pathway for the formation of 42-O-Formyl Rapamycin from Rapamycin.[1][2]

Physicochemical Properties[1][2]
  • Solubility: High lipophilicity due to the masking of the polar C-42 hydroxyl group.[1] Soluble in DMSO, Methanol, Chloroform; practically insoluble in water.[2]

  • Stability: The formate ester is hydrolytically labile . It can revert to Rapamycin under basic conditions or prolonged exposure to protic solvents, making the storage of the reference standard critical (recommended: -20°C, inert atmosphere).[2]

Synthesis of Reference Standard

To generate a qualified reference standard for QC release testing, 42-O-Formyl Rapamycin must be synthesized with high purity (>95%).[1][2]

Synthetic Protocol (Semi-Synthesis)

Note: This protocol utilizes a mixed anhydride approach to ensure mild conditions that preserve the sensitive triene system of the macrolide.

Reagents:

  • Rapamycin (Sirolimus)[1][4][5][6]

  • Acetic Formic Anhydride (prepared in situ)[1]

  • Pyridine (Base catalyst)[1]

  • Dichloromethane (DCM) - Anhydrous[1][2]

Step-by-Step Methodology:

  • Preparation of Acetic Formic Anhydride:

    • Cool acetic anhydride (2.0 eq) to 0°C.

    • Add formic acid (2.2 eq) dropwise.

    • Stir at 50°C for 2 hours, then cool to 0°C.

  • Esterification:

    • Dissolve Rapamycin (1.0 eq) in anhydrous DCM under Nitrogen atmosphere.

    • Add Pyridine (5.0 eq) to the Rapamycin solution.

    • Slowly add the prepared Acetic Formic Anhydride solution to the reaction mixture at 0°C.

    • Critical Control: Monitor reaction by TLC/HPLC every 30 minutes. The reaction is usually complete within 2-4 hours.[1] Over-reaction may lead to bis-formylation (C-31 and C-42).[1][2]

  • Quenching & Isolation:

    • Quench with cold saturated NaHCO₃ solution to neutralize excess acid.

    • Extract with DCM (3x). Wash combined organics with brine and dry over Na₂SO₄.

    • Concentrate in vacuo at <30°C (avoid heat to prevent degradation).

  • Purification:

    • Purify via Preparative HPLC (C18 column).

    • Mobile Phase: Acetonitrile : Water (Gradient 60:40 → 90:10).

    • Collect the fraction corresponding to the target mass (m/z 960.5 [M+NH4]+).

Analytical Control & Characterization

Accurate detection of Impurity E requires a validated HPLC method capable of resolving it from the parent drug and other related impurities (e.g., Seco-rapamycin).[1]

HPLC-UV/MS Method Parameters

This method is aligned with EP/USP monographs for Everolimus/Sirolimus impurities.[1]

ParameterSpecification
Column C18 Reverse Phase (e.g., Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm
Column Temp 45°C (Elevated temp improves peak shape for macrolides)
Mobile Phase A 20 mM Ammonium Formate in Water (pH 3.[1][2]5)
Mobile Phase B Acetonitrile : Methanol (80:20 v/v)
Gradient 0-5 min: 40% B; 5-25 min: 40%→80% B; 25-30 min: 80% B
Flow Rate 1.0 mL/min
Detection UV @ 278 nm (Characteristic triene absorption)
Retention Time Relative Retention (RRT) ~ 1.15 - 1.20 vs Rapamycin
Analytical Logic Flow

The following diagram illustrates the decision matrix for identifying and quantifying Impurity E in a drug substance batch.

AnalyticalWorkflow Sample Drug Substance Sample (Everolimus/Sirolimus) HPLC RP-HPLC Separation (Gradient Elution) Sample->HPLC Detection UV Detection (278 nm) HPLC->Detection Decision Peak @ RRT ~1.2? Detection->Decision MS_Confirm MS Confirmation (m/z 942 [M+H]+) Decision->MS_Confirm Yes (Unknown) Quant Quantification (Limit: NMT 0.15%) Decision->Quant Yes (Known) Pass Batch Release Decision->Pass No MS_Confirm->Quant

Figure 2: Analytical workflow for the identification and quantification of Impurity E.

Spectroscopic Identification[1][2]
  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 943.5[1][2]

    • [M+Na]⁺: 965.5[1][2]

    • [M+NH₄]⁺: 960.5[1][2]

    • Key Fragment: Loss of formic acid (-46 Da) may be observed in MS/MS.[1]

  • ¹H-NMR (500 MHz, CDCl₃):

    • The diagnostic signal is the downfield shift of the H-42 proton .[1] In Rapamycin, H-42 appears ~3.8 ppm.[1][2] In 42-O-Formyl Rapamycin, this proton shifts downfield to ~4.8 - 5.0 ppm due to the deshielding effect of the ester carbonyl.[1][2]

    • Formyl Proton: A distinct singlet at ~8.0 - 8.2 ppm (O-CH=O).[1][2]

Biological Context & Safety

While 42-O-Formyl Rapamycin is monitored as an impurity, its biological activity profile is relevant for safety qualification.[1][2]

  • Mechanism of Action: Like Rapamycin, the macrocyclic core binds to FKBP12 .[2] The FKBP12-ligand complex then binds to the mTOR (FRB domain).[1]

  • Structure-Activity Relationship (SAR): Modification at C-42 (solvent-exposed region of the binding pocket) generally tolerates substitution without abolishing mTOR binding.[1][2] Therefore, Impurity E is likely pharmacologically active as an mTOR inhibitor.[2]

  • Toxicological Implication: Because it shares the same pharmacophore as the parent drug, it is generally considered a "qualified" impurity if present below the ICH Q3B threshold (typically 0.15% or 1.0 mg daily intake, whichever is lower), assuming its toxicity profile is similar to the parent.[2]

References

  • European Directorate for the Quality of Medicines (EDQM). Everolimus Monograph 2918. European Pharmacopoeia (Ph. Eur.) 10.[5]0. [Link]

  • Sedrani, R., et al. (1998).[2] "Chemical Modification of Rapamycin: The Discovery of SDZ RAD." Transplantation Proceedings, 30(5), 2192-2194.[1][2] (Foundational chemistry for C-42 modification). [Link]

  • Graziani, A. L. (2009).[2] "Pharmacokinetics and Pharmacodynamics of Everolimus." Transplantation Reviews, 23(2), 84-95.[1][2] (Context on C-42 derivatives). [Link][1]

  • PubChem. Compound Summary: Everolimus EP Impurity E (CAS 1237826-25-3).[1][2][3][][8] National Library of Medicine. [Link][1]

Sources

Foundational

An In-depth Technical Guide to Everolimus EP Impurity E: Molecular Profile and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Impurity Profiling in Everolimus Drug Development Everolimus, a potent inhibitor of the mammalian target of rapamycin (mT...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Everolimus Drug Development

Everolimus, a potent inhibitor of the mammalian target of rapamycin (mTOR), is a cornerstone therapeutic agent in oncology and transplant medicine.[1] Its mechanism of action, interfering with cell growth, proliferation, and angiogenesis, makes it effective in treating various cancers and preventing organ rejection.[] The manufacturing and storage of such a complex macrocyclic lactone inevitably lead to the formation of impurities, which can impact the drug's safety and efficacy.[3] Rigorous analytical characterization and control of these impurities are mandated by regulatory bodies and are crucial for ensuring patient safety and product quality. This guide provides a comprehensive technical overview of a specific European Pharmacopoeia (EP) impurity of Everolimus, designated as Impurity E, with a focus on its molecular properties and the analytical methodologies for its identification and quantification.

Everolimus EP Impurity E: Core Molecular and Chemical Identity

Everolimus EP Impurity E is a known process-related impurity and potential degradation product of Everolimus.[3] Understanding its fundamental properties is the first step in developing robust analytical control strategies.

PropertyValueSource(s)
Molecular Formula C52H79NO14[4][5][6]
Molecular Weight 942.18 g/mol [4][5][6]
CAS Number 1237826-25-3[5][7]
Synonyms 42-O-Formyl Rapamycin, Formyl Sirolimus[]

Structural Relationship and Formation:

Everolimus EP Impurity E is structurally very similar to the active pharmaceutical ingredient (API), differing by the presence of a formyl group at the 42-hydroxyl position of the macrocycle. This structural similarity underscores the challenge in its analytical separation from the parent drug.

The formation of Impurity E can occur during the synthesis of Everolimus if formic acid or a related reactive species is present. It can also potentially arise as a degradation product under certain storage conditions, although it is more commonly associated with the manufacturing process.[3] The formylation at the 42-position is a critical chemical transformation to monitor, as this position is also the site of the hydroxyethyl group that differentiates Everolimus from its parent compound, Sirolimus (Rapamycin).

Analytical Characterization of Everolimus EP Impurity E: A Methodological Deep Dive

The cornerstone of controlling impurities lies in the development and validation of sensitive and specific analytical methods. For Everolimus and its related substances, High-Performance Liquid Chromatography (HPLC) is the technique of choice, as outlined in the European Pharmacopoeia.

Diagram of the Analytical Workflow

analytical_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Evaluation cluster_result Final Result sample_prep Drug Substance / Product Dissolution hplc_system RP-HPLC System with UV/PDA Detector sample_prep->hplc_system Inject Sample std_prep Impurity E Reference Standard Preparation std_prep->hplc_system Inject Standard separation Chromatographic Separation hplc_system->separation peak_integration Peak Identification & Integration separation->peak_integration quantification Quantification against Reference Standard peak_integration->quantification system_suitability System Suitability Testing (SST) peak_integration->system_suitability report Report Impurity Level quantification->report system_suitability->report Pass/Fail

Caption: High-level workflow for the analysis of Everolimus EP Impurity E.

Recommended HPLC Method for Identification and Quantification

This protocol is a synthesized methodology based on established and validated methods for Everolimus and its impurities. The causality behind the selection of specific parameters is explained to provide a deeper understanding for the practicing scientist.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

ParameterRecommended SettingRationale / Causality
Column C18 reverse-phase, e.g., 4.6 mm x 150 mm, 3.5 µm particle sizeThe C18 stationary phase provides the necessary hydrophobicity to retain and separate the large, relatively non-polar Everolimus and its impurities. The specified dimensions and particle size offer a good balance between resolution, analysis time, and backpressure.
Mobile Phase A Water/Acetonitrile/Formic Acid (e.g., 90:10:0.1, v/v/v)The aqueous component of the mobile phase. The small amount of acetonitrile helps in wetting the stationary phase, and formic acid is added to control the pH and improve peak shape by suppressing the ionization of any residual silanols on the column.
Mobile Phase B Acetonitrile/Water/Formic Acid (e.g., 90:10:0.1, v/v/v)The organic component of the mobile phase with a high concentration of acetonitrile to elute the strongly retained analytes. Formic acid maintains a consistent pH throughout the gradient.
Gradient Elution A typical gradient would start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more hydrophobic compounds. A representative gradient is provided below.A gradient elution is essential to resolve the closely related impurities from the main Everolimus peak. A shallow gradient allows for the separation of structurally similar compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that provides good efficiency without generating excessive backpressure.
Column Temperature 40 °CElevated temperature reduces the viscosity of the mobile phase, leading to lower backpressure and improved peak shape. It also enhances the reproducibility of retention times.
Detection Wavelength 280 nmEverolimus and its chromophoric impurities exhibit significant absorbance at this wavelength, providing good sensitivity for detection.
Injection Volume 10 µLA small injection volume is used to prevent column overload and maintain sharp peaks.

Gradient Program Example:

Time (min)% Mobile Phase A% Mobile Phase B
06040
202080
252080
266040
306040

Sample and Standard Preparation:

  • Diluent: A mixture of acetonitrile and water (e.g., 50:50, v/v) is a suitable diluent for both Everolimus and its impurities.

  • Standard Solution: Accurately weigh a known amount of Everolimus EP Impurity E reference standard and dissolve it in the diluent to a final concentration of approximately 0.5 µg/mL.

  • Sample Solution: Accurately weigh a known amount of the Everolimus drug substance and dissolve it in the diluent to a final concentration of approximately 1 mg/mL.

System Suitability:

Before sample analysis, the chromatographic system must be evaluated to ensure it is performing adequately. A system suitability solution containing both Everolimus and Everolimus EP Impurity E should be injected. Key parameters to assess include:

  • Resolution: The resolution between the Everolimus peak and the Impurity E peak should be greater than 1.5.

  • Tailing Factor: The tailing factor for the Everolimus peak should be less than 2.0.

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be less than 2.0% for both peak area and retention time.

Quantification:

The amount of Everolimus EP Impurity E in the sample is calculated by comparing the peak area of the impurity in the sample chromatogram to the peak area of the reference standard in the standard chromatogram, taking into account the concentrations of the sample and standard solutions.

Forced Degradation Studies: Proactively Identifying Potential Impurities

Forced degradation studies are a critical component of drug development, designed to identify potential degradation products that could form under various stress conditions. These studies help to establish the intrinsic stability of the drug substance and develop stability-indicating analytical methods.

Diagram of Forced Degradation Workflow

forced_degradation cluster_stress Stress Conditions start Everolimus Drug Substance acid Acidic Hydrolysis (e.g., HCl) start->acid base Basic Hydrolysis (e.g., NaOH) start->base oxidation Oxidation (e.g., H2O2) start->oxidation thermal Thermal Stress (e.g., Heat) start->thermal photo Photolytic Stress (e.g., UV/Vis light) start->photo analysis Analysis of Stressed Samples by HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluation of Degradation Profile - Peak Purity - Mass Balance analysis->evaluation

Caption: Workflow for forced degradation studies of Everolimus.

By subjecting Everolimus to these stress conditions, any resulting degradation products, including the potential for the formation of Impurity E, can be identified and tracked. This information is invaluable for setting appropriate specifications for the final drug product and for understanding the degradation pathways of the API.

Conclusion: Ensuring the Quality and Safety of Everolimus

The thorough identification and control of impurities such as Everolimus EP Impurity E are non-negotiable aspects of pharmaceutical development and manufacturing. A deep understanding of the impurity's molecular characteristics, coupled with the implementation of robust, validated analytical methods, is essential for ensuring the quality, safety, and efficacy of Everolimus-containing drug products. This guide provides a foundational framework for researchers and scientists to approach the analysis of Everolimus EP Impurity E, emphasizing the scientific rationale behind the analytical choices to foster a culture of quality and scientific integrity in drug development.

References

  • PubChem. Everolimus EP impurity E | C52H79NO14 | CID 162623797. Available from: [Link]

  • Veeprho. Everolimus EP Impurity E | CAS 1237826-25-3. Available from: [Link]

  • Google Patents. WO2016020664A1 - Process for the synthesis of everolimus and intermediates thereof.
  • Caming Pharmaceutical Ltd. Everolimus EP Impurity E CAS 1237826-25-3. Available from: [Link]

  • PubChem. Everolimus | C53H83NO14 | CID 6442177. Available from: [Link]

  • National Center for Biotechnology Information. Everolimus. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link]

Sources

Exploratory

Technical Deep Dive: Differentiating Everolimus from EP Impurity E

This guide details the structural, mechanistic, and analytical divergence between Everolimus (the Active Pharmaceutical Ingredient) and its specific pharmacopoeial impurity, EP Impurity E .[1][2][3] Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural, mechanistic, and analytical divergence between Everolimus (the Active Pharmaceutical Ingredient) and its specific pharmacopoeial impurity, EP Impurity E .[1][2][3]

Executive Summary: The Structural Divergence

In the high-stakes synthesis of mTOR inhibitors, distinguishing the target molecule from its structurally analogous impurities is critical.[2][3] Everolimus is a semi-synthetic derivative of Sirolimus (Rapamycin). EP Impurity E , identified in the European Pharmacopoeia (Ph.[1][4] Eur. Monograph 2918), is not a degradation product of Everolimus, but rather a modified analogue of the starting material (Sirolimus) .[1][2]

The core difference lies in the C-40 position (macrolide numbering):

  • Everolimus: Possesses a 2-hydroxyethyl ether chain at C-40.[1][2][3]

  • Impurity E: Possesses a Formyl ester group at C-40 (specifically identified as 40-O-Formylrapamycin or Formyl-Sirolimus).[1][2][3]

This subtle structural change—replacing a polar hydroxyethyl chain with a formyl group—alters the hydrophobicity and elution profile, creating a "critical pair" challenge in Reverse Phase HPLC (RP-HPLC).[1][2][3]

Structural & Mechanistic Comparison

The following table summarizes the physicochemical divergence. Note the mass difference of 16 Da , which is a key differentiator in LC-MS analysis.[1][2][3]

Table 1: Physicochemical Profile[1][3]
FeatureEverolimus (API)EP Impurity E
Chemical Name 40-O-(2-hydroxyethyl)-rapamycin40-O-Formyl-rapamycin (Formyl-Sirolimus)
CAS Number 159351-69-61237826-25-3
Molecular Formula C₅₃H₈₃NO₁₄C₅₂H₈₉NO₁₄
Molecular Weight 958.22 g/mol 942.18 g/mol
Mass Difference Reference-16.04 Da (vs. Everolimus)
C-40 Substituent -O-CH₂-CH₂-OH (Ether linked)-O-CHO (Ester linked)
Origin Targeted alkylation of SirolimusSide reaction of Sirolimus with Formic acid sources
Polarity Moderate (Hydroxyl group increases polarity)Lower (Formyl ester masks the polar -OH)
Mechanistic Pathway: Origin of Impurity E

Impurity E typically arises during the synthesis process or purification steps if Sirolimus (the starting material) is exposed to formic acid or formylating agents before it is successfully converted to Everolimus. It is a "Process-Related Impurity."[2][3]

Impurity_Origin Sirolimus Sirolimus (Starting Material) C51H79NO13 Everolimus Everolimus (API) C53H83NO14 (Alkylation at C-40) Sirolimus->Everolimus + Ethylene Triflate (Target Reaction) ImpurityE EP Impurity E C52H79NO14 (Formylation at C-40) Sirolimus->ImpurityE + Formic Acid Source (Side Reaction)

Figure 1: Mechanistic divergence showing Impurity E as a competitor derivative of the starting material Sirolimus.[3]

Analytical Methodology: Separation & Identification

Distinguishing Everolimus from Impurity E requires a robust chromatographic method because their hydrophobicities are similar, though Impurity E is generally less polar due to the esterification of the hydroxyl group.[1]

A. HPLC Protocol (Self-Validating System)

Objective: Resolve Everolimus (RT ~15 min) from Impurity E (RT ~18-20 min) and Sirolimus.

  • Column: Core-shell C18 (e.g., Kinetex 2.7 µm C18 or Cortecs C18), 100 x 4.6 mm.[1][2][3]

    • Why: Core-shell particles provide higher peak capacity to resolve structurally similar macrolides without the backpressure of sub-2 µm particles.[3]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.0).[3]

    • Why: Ammonium acetate is volatile (MS-compatible) and buffers the pH to prevent ring-opening (degradation to seco-acids).[2][3]

  • Mobile Phase B: Acetonitrile (ACN) / Methanol (50:50).[3]

    • Why: ACN provides sharpness; Methanol provides different selectivity for the macrolide ring.[3]

  • Column Temp: 45°C (Critical for mass transfer of large macrolides).[3]

  • Detection: UV @ 278 nm (characteristic triene absorption).[3]

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Comment
0.0 60 40 Initial equilibration
2.0 60 40 Isocratic hold
20.0 10 90 Gradient elution
25.0 10 90 Wash

| 25.1 | 60 | 40 | Re-equilibration |[1][2][3]

B. Mass Spectrometry (Confirmatory)

When using LC-MS/MS, the mass shift is the definitive identifier.[3]

  • Everolimus:

    • Precursor Ion:

      
       = 976.2 m/z  (Ammonium adduct).[3]
      
    • Key Fragment: Loss of the hydroxyethyl chain.[3]

  • Impurity E:

    • Precursor Ion:

      
       = 960.2 m/z .[3]
      
    • Delta: The -16 Da shift confirms the presence of Impurity E (Formyl) vs. Everolimus (Hydroxyethyl).[3]

Biological & Safety Implications

While often overlooked as a mere "peak" on a chromatogram, Impurity E possesses biological activity due to the intact rapamycin core (macrolactam ring).[1]

  • Potency Variance: The C-40 position is crucial for binding to FKBP12 (the immunophilin).[3] Modifying this from a hydroxyethyl chain (Everolimus) to a formyl group (Impurity E) alters the binding kinetics, potentially changing the immunosuppressive potency.

  • Safety: Formyl esters are generally unstable in vivo (labile).[3] Impurity E may hydrolyze back to Sirolimus inside the body.[3] Therefore, high levels of Impurity E could result in uncontrolled dosing of Sirolimus, which has a different pharmacokinetic profile (longer half-life) than Everolimus.[1][2][3]

Workflow: Identification Logic

Use this logic gate to confirm the impurity in your sample.

Identification_Workflow Start Unknown Peak Detected (RRT ~1.1 - 1.2 vs Everolimus) UV_Check Check UV Spectrum (Does it match 278 nm Triene?) Start->UV_Check Mass_Spec Run LC-MS (ESI+) UV_Check->Mass_Spec Yes (Macrolide structure intact) Decision_976 Mass = 976 m/z (Ammonium Adduct) Mass_Spec->Decision_976 Decision_960 Mass = 960 m/z (Ammonium Adduct) Mass_Spec->Decision_960 Result_Everolimus ID: Everolimus Decision_976->Result_Everolimus Result_ImpurityE ID: Impurity E (Formyl-Sirolimus) Decision_960->Result_ImpurityE

Figure 2: Logic gate for differentiating Everolimus from Impurity E using mass spectrometry.

References

  • European Pharmacopoeia (Ph.[3][5] Eur.) . Monograph 2918: Everolimus. European Directorate for the Quality of Medicines (EDQM).[6] (Defines the impurity profile and system suitability).

  • BOC Sciences . Everolimus EP Impurity E Data Sheet (CAS 1237826-25-3).[1][2][3][4][][8][] (Confirming chemical structure as 42-O-Formyl Rapamycin).

    • [2]

  • Simson Pharma. Characterization of Everolimus Impurities.

    • [2]

  • Chromatography Online. Separation of Everolimus and Related Impurities according to Ph. Eur. Monograph 2918.

Sources

Exploratory

An In-Depth Technical Guide to the Identification of Everolimus Degradation Products

Abstract This technical guide provides a comprehensive framework for the identification and characterization of degradation products of Everolimus, a critical macrolide immunosuppressant. As mandated by global regulatory...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the identification and characterization of degradation products of Everolimus, a critical macrolide immunosuppressant. As mandated by global regulatory bodies, a thorough understanding of a drug's stability and degradation profile is paramount to ensuring its safety, efficacy, and quality. This document synthesizes field-proven insights and established scientific principles to guide researchers, scientists, and drug development professionals through the complexities of forced degradation studies, analytical method development, and structural elucidation of Everolimus degradants. We delve into the causality behind experimental choices, from stress conditions to the selection of advanced analytical techniques like LC-MS/MS and NMR, ensuring a robust and scientifically sound approach.

Introduction: The Imperative of Degradation Profiling for Everolimus

Everolimus is a potent inhibitor of the mammalian target of rapamycin (mTOR) and is widely used in oncology and transplant medicine.[1] As a complex macrocyclic lactone, its structure presents multiple sites susceptible to chemical modification under various environmental conditions.[2][3] The formation of degradation products, which are impurities resulting from chemical changes during manufacturing, storage, or handling, can potentially alter the drug's therapeutic properties and safety profile.[]

Regulatory authorities, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification and characterization of any degradation product present at a specified level.[5] This process, known as impurity profiling, is not merely a regulatory hurdle; it is a fundamental component of drug development that ensures patient safety and product quality. A stability-indicating analytical method—one that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants—is therefore essential.[2]

This guide provides an in-depth exploration of the methodologies required to proactively identify potential degradation products of Everolimus through forced degradation studies and to elucidate their structures using modern analytical techniques.

Understanding Everolimus Stability: Degradation Pathways

The molecular structure of Everolimus, a derivative of sirolimus, contains several functional groups prone to degradation, including esters, ethers, ketones, and alkenes.[2] This inherent chemical reactivity means that Everolimus can degrade through several pathways.[]

  • Hydrolytic Degradation: The large lactone (cyclic ester) ring is a primary target for hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, leading to a ring-opening of the macrolide structure.[][6] One study found that Everolimus degrades significantly under acidic conditions (e.g., 2N HCl at 60°C), resulting in the formation of at least one major degradation product.[1] In contrast, it shows greater stability under neutral and alkaline conditions.[1]

  • Oxidative Degradation: The presence of double bonds and other electron-rich moieties makes Everolimus susceptible to oxidation.[] Forced degradation studies using agents like hydrogen peroxide (H₂O₂) have shown significant degradation, leading to the formation of multiple oxidative byproducts.[1] These reactions can result in epoxidation of the alkene groups or other oxidative modifications.

  • Thermal and Photolytic Degradation: While some studies report that Everolimus is relatively stable under thermal and photolytic stress, these conditions must still be rigorously evaluated as per ICH guidelines.[1][6] High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.[] Photodegradation can occur if the molecule absorbs light in the UV-Vis spectrum, leading to photochemical reactions.

The primary goal of a forced degradation study is to generate these degradation products to a target level, typically 5-20%, which is sufficient for detection and characterization without completely destroying the sample.[7]

The Strategic Approach: Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of identifying potential degradation products. These studies, conducted in accordance with ICH guideline Q1A(R2), involve subjecting the drug substance to a range of exaggerated conditions to accelerate its decomposition.[5][6]

Causality Behind Stress Conditions

The choice of stress conditions is not arbitrary; each condition is selected to mimic potential storage or in-vivo environments and to probe specific chemical liabilities within the molecule.

Stress ConditionTypical ParametersRationale & Expected Outcome
Acid Hydrolysis 0.1 N to 2 N HCl, Room Temp to 60°CTo induce acid-catalyzed degradation, primarily targeting the lactone ring for hydrolysis.[1]
Base Hydrolysis 0.1 N to 2 N NaOH, Room Temp to 60°CTo induce base-catalyzed degradation, also targeting the ester linkage for saponification.[1][6]
Oxidation 3% to 30% H₂O₂, Room Temp to 60°CTo simulate oxidative stress, targeting susceptible sites like double bonds.[1]
Thermal Degradation Dry heat, e.g., 105°C for several hoursTo assess the impact of high temperature on the drug's stability in the solid state.[1]
Photodegradation Exposure to UV and/or visible lightTo evaluate the drug's photosensitivity.[1]
Experimental Workflow for Forced Degradation

The following diagram outlines a typical workflow for conducting and analyzing forced degradation studies.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis cluster_id Identification & Characterization API Everolimus API Sol Prepare Stock Solution (e.g., in Methanol/Water) API->Sol Stress_Conditions Aliquot and subject to: - Acid (HCl) - Base (NaOH) - Oxidative (H₂O₂) - Thermal - Photolytic Sol->Stress_Conditions Neutralize Neutralize Acid/Base Samples Stress_Conditions->Neutralize Dilute Dilute to Working Concentration Neutralize->Dilute HPLC Inject into Stability-Indicating LC-MS/MS System Dilute->HPLC Data Acquire Data: - Chromatogram (UV/PDA) - Mass Spectrum (MS) - Tandem Mass Spectrum (MS/MS) HPLC->Data Elucidate Structural Elucidation of Degradation Products Data->Elucidate Isolate Isolate & Purify for NMR (if necessary) Elucidate->Isolate

Caption: Workflow for Everolimus Forced Degradation and Analysis.

Core Analytical Techniques for Identification

A multi-faceted analytical approach is required to separate, identify, and characterize the degradation products of Everolimus. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the primary tool for this purpose.[8]

Chromatographic Separation: The Foundation of Analysis

A robust, stability-indicating chromatographic method is essential to separate Everolimus from its various degradation products and any excipients.[2]

  • Technology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique.[1] Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and faster analysis times.[8]

  • Stationary Phase: C18 columns are widely used and provide excellent separation for macrolides based on their hydrophobicity.[][8]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (like ammonium acetate) and an organic solvent (such as acetonitrile or methanol).[1][] Gradient elution is often necessary to resolve complex mixtures of degradants with varying polarities.[9]

Mass Spectrometry (MS): Unveiling Molecular Identity

Mass spectrometry is an indispensable tool for identifying unknown compounds by providing precise mass information.[8]

  • High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap MS provide highly accurate mass measurements. This allows for the determination of the elemental composition (molecular formula) of a degradation product, offering the first crucial clue to its identity.

  • Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific degradant ion (the precursor ion) is selected and fragmented. The resulting fragment ions create a "fingerprint" that provides detailed structural information. By comparing the fragmentation pattern of a degradant to that of the parent drug, one can deduce the site of chemical modification. This is the primary method for structural elucidation directly from the LC-MS analysis.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Confirmation

While LC-MS/MS provides strong evidence for a proposed structure, Nuclear Magnetic Resonance (NMR) spectroscopy is considered the gold standard for unambiguous structural confirmation.[6] If a degradation product is formed in significant quantities, it can be isolated from the stressed sample using preparative HPLC. Subsequent 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments can then be performed to definitively map the molecular structure.[6]

Detailed Experimental Protocols

The following protocols are provided as a validated starting point. As a self-validating system, researchers should optimize these methods based on the specific instrumentation and degradation profiles observed.

Protocol: Forced Degradation of Everolimus
  • Stock Solution Preparation: Accurately weigh 10 mg of Everolimus and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.[1]

  • Acid Degradation: Mix 1 mL of the stock solution with 1 mL of 2 N HCl. Heat the mixture at 60°C for 30 minutes. Cool the solution and neutralize it with an equivalent amount of 2 N NaOH.[1]

  • Alkaline Degradation: Mix 1 mL of the stock solution with 1 mL of 2 N NaOH. Heat at 60°C for 30 minutes. Cool and neutralize with 2 N HCl.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 20% H₂O₂. Keep the solution at 60°C for 30 minutes.[1]

  • Thermal Degradation: Expose the solid Everolimus powder to dry heat at 105°C for 6 hours.[1] Dissolve the stressed powder in the initial solvent to the target concentration before analysis.

  • Sample Analysis: Dilute the stressed samples to a suitable concentration (e.g., 50-100 µg/mL) with the mobile phase and inject them into the LC-MS system.

Protocol: Stability-Indicating LC-MS/MS Method
  • Instrumentation: An HPLC or UPLC system coupled to a triple-quadrupole or high-resolution mass spectrometer.[8]

  • Column: C18 column (e.g., 100 x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase A: Ammonium acetate buffer (pH 6.5).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Program: A linear gradient starting from a higher aqueous composition to a higher organic composition over 15-20 minutes to ensure separation of polar and non-polar compounds.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection (UV/PDA): 280 nm.[1]

  • MS Ionization: Electrospray Ionization (ESI) in positive mode.

  • MS Analysis:

    • Full Scan (MS1): Scan a mass range of m/z 100-1200 to detect all parent ions.

    • Product Ion Scan (MS2): Fragment the m/z of Everolimus and any detected degradation products to obtain their fragmentation patterns.

Visualization of the Identification Strategy

The logical flow from observing degradation to confirming a structure is critical.

Identification_Strategy cluster_detection Detection & Separation cluster_ms Mass Spectrometric Analysis cluster_elucidation Structural Elucidation start Inject Stressed Sample into LC-MS peak Detect New Peak in Chromatogram start->peak ms1 Determine Accurate Mass (HRMS) -> Propose Molecular Formula peak->ms1 ms2 Acquire MS/MS Spectrum (Fragmentation Pattern) ms1->ms2 compare Compare Fragment Pattern to Parent Drug ms2->compare propose Propose Putative Structure Based on Mass Shift & Fragmentation Logic compare->propose confirm Confirm Structure (Isolate + NMR) propose->confirm

Caption: Logical workflow for the structural elucidation of a degradant.

Conclusion

The identification of Everolimus degradation products is a complex but essential process that underpins drug safety and regulatory compliance. A successful strategy is built on a deep understanding of the molecule's chemical liabilities, the systematic application of forced degradation conditions, and the proficient use of advanced analytical technologies. By combining high-resolution chromatography with powerful mass spectrometric techniques (HRMS and MS/MS), researchers can confidently propose the structures of unknown degradants. For ultimate confirmation, isolation and NMR analysis remain the definitive methods. This guide provides the foundational knowledge and practical protocols to empower scientists to navigate this critical aspect of pharmaceutical development with scientific rigor and confidence.

References

  • Jain, A., Jain, R., & Jain, D. K. (2014). Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. Journal of Young Pharmacists, 6(2), 39-46. Retrieved February 7, 2026, from [Link]

  • MDPI. (2023). Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients: An Analytical and Clinical Comparative Study. MDPI. Retrieved February 7, 2026, from [Link]

  • International Journal of Creative Research Thoughts. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. Retrieved February 7, 2026, from [Link]

  • Kumari, B., et al. (2021). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING ASSAY METHOD OF EVEROLIMUS AND ITS MARKETED FORMULATION. World Journal of Pharmaceutical and Life Sciences, 7(9), 86-98. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Chemical Proteomics Reveals that the Anticancer Drug Everolimus Affects the Ubiquitin–Proteasome System. PMC. Retrieved February 7, 2026, from [Link]

  • Element. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved February 7, 2026, from [Link]

  • Mulay, R., & Bachhav, R. (2021). Stability Indicating RP-HPLC Method Development and Validation of Everolimus in Bulk and Pharmaceutical Dosage Form. International Journal of Trend in Scientific Research and Development, 5(6), 199-207. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2014). Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Google Patents. (2015). CN104557975A - Methods for preparing everolimus intermediates and everolimus degradation impurities.
  • ResearchGate. (2019). Application of Different Analytical Techniques and Microbiological Assays for the Analysis of Macrolide Antibiotics from Pharmaceutical Dosage Forms and Biological Matrices. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Wang, J. (2008). Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices. Mass Spectrometry Reviews, 28(1), 67-103. Retrieved February 7, 2026, from [Link]

  • PubMed. (2014). Improved oral absorption and chemical stability of everolimus via preparation of solid dispersion using solvent wetting technique. PubMed. Retrieved February 7, 2026, from [Link]

  • MSACL. (n.d.). Quantification of Sirolimus and Everolimus in Whole Blood by a Rapid LC-MS/MS Method for Therapeutic Drug Monitoring. Retrieved February 7, 2026, from [Link]

  • DergiPark. (2020). Stress Degradation Studies of Macrolide Antibiotics “Roxithromycin, Tilmicosin and Tylosin” by Using HPLC. DergiPark. Retrieved February 7, 2026, from [Link]

  • Journal of Advance and Future Research. (2025). Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical. JAAFR.ORG. Retrieved February 7, 2026, from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Pharmacological Activity of Everolimus EP Impurity E

Audience: Researchers, scientists, and drug development professionals. Prepared by: A Senior Application Scientist Foreword: The Imperative of Impurity Characterization In the landscape of pharmaceutical development, the...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals. Prepared by: A Senior Application Scientist

Foreword: The Imperative of Impurity Characterization

In the landscape of pharmaceutical development, the adage "the dose makes the poison" is a foundational principle. However, a less-recited but equally critical axiom is that the purity of the dose determines its precise biological effect. Active Pharmaceutical Ingredients (APIs) are rarely produced in a state of absolute purity; the synthesis and degradation processes invariably introduce related substances, or impurities.[] While often present in minute quantities, these impurities can possess their own pharmacological or toxicological profiles, potentially impacting the efficacy and safety of the final drug product.[]

Everolimus, a potent and specific inhibitor of the mammalian Target of Rapamycin (mTOR), has a well-established role in oncology and transplant medicine.[3][4] Its efficacy is intrinsically linked to its high-affinity interaction with the mTORC1 complex.[4] The European Pharmacopoeia (EP) lists several impurities that must be monitored to ensure the quality and consistency of Everolimus.[] Among these is Everolimus EP Impurity E.

This guide moves beyond the regulatory necessity of identifying and quantifying Impurity E. It is designed as a comprehensive technical manual for the research scientist tasked with answering a pivotal question: Does Everolimus EP Impurity E possess pharmacological activity? We will dissect the structural relationship between the impurity and its parent compound, formulate a testable hypothesis regarding its activity, and provide a detailed, field-proven experimental framework for its comprehensive pharmacological characterization. This is not merely a set of protocols; it is a strategic guide to uncovering the biological identity of a critical process-related impurity.

Structural and Chemical Profile of Everolimus EP Impurity E

Everolimus EP Impurity E is identified chemically as 42-O-Formyl Rapamycin.[5][6] It is a structural analog of both Sirolimus (Rapamycin) and Everolimus, differing primarily in the modification at the C42 hydroxyl group of the core macrolide structure.

FeatureEverolimusEverolimus EP Impurity ESirolimus (Rapamycin)
Systematic Name (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-{(1R)-2-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]-1-methylethyl}-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentaone(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl formate[5](1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(1R)-2-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethyl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentaone
CAS Number 159351-69-61237826-25-3[5][7]53123-88-9
Molecular Formula C₅₃H₈₃NO₁₄C₅₂H₇₉NO₁₄[5][7]C₅₁H₇₉NO₁₃
Molecular Weight 958.2 g/mol 942.2 g/mol [5][7]914.2 g/mol
Key Structural Feature at C42 2-hydroxyethyl etherFormate esterHydroxyl group

The binding of Rapamycin and its analogs to the FK506 binding protein (FKBP12) creates a complex that then allosterically inhibits mTORC1. This interaction is critical for its pharmacological effect. The C42 position is known to tolerate modification without abrogating this primary binding mechanism. Everolimus itself features a 2-hydroxyethyl ether at this position to improve its pharmacokinetic properties.[8] Impurity E possesses a formate ester at this same position.

Given this structural conservation of the core macrolide scaffold responsible for mTOR binding, our central hypothesis is:

Primary Hypothesis: Everolimus EP Impurity E retains the ability to inhibit the mTORC1 signaling pathway. Its potency relative to Everolimus may be altered due to the different chemical nature of the C42 substituent.

The following sections outline a rigorous, tiered experimental approach to test this hypothesis.

G cluster_0 Structural Relationships Rapamycin Rapamycin Everolimus Everolimus Rapamycin->Everolimus Alkylation at C42 (+ 2-hydroxyethyl ether) Impurity_E Everolimus Impurity E (42-O-Formyl Rapamycin) Rapamycin->Impurity_E Formylation at C42 (+ formate ester)

Caption: Structural lineage of Everolimus and Impurity E from Rapamycin.

Tier 1: In Vitro Biochemical Characterization

The most direct method to assess pharmacological activity is to determine if Impurity E can inhibit the kinase activity of mTORC1 in a purified, cell-free system. This removes the complexities of cellular uptake, metabolism, and target engagement in a complex milieu, providing a clean measure of direct enzymatic inhibition.

Causality Behind Experimental Choice

An in vitro kinase assay provides a definitive yes/no answer to the question of direct enzyme inhibition. By using purified mTORC1 complex and a known substrate (like 4E-BP1), we can directly measure the phosphotransferase activity.[9] Comparing the inhibitory concentration (IC₅₀) of Impurity E to that of Everolimus provides a quantitative measure of relative potency at the isolated enzyme level. This is the foundational experiment upon which all subsequent cell-based assays will be built.

Experimental Protocol: In Vitro mTORC1 Kinase Assay

This protocol is adapted from established methodologies for assessing mTORC1 activity.[9][10]

Objective: To determine the IC₅₀ of Everolimus EP Impurity E against purified, active mTORC1.

Materials:

  • Everolimus EP Impurity E (test article)

  • Everolimus (positive control)

  • Rapamycin (reference control)

  • DMSO (vehicle)

  • Active mTORC1 complex (immunoprecipitated from cultured cells, e.g., HEK293T, or commercially sourced)[9]

  • Recombinant GST-4E-BP1 (substrate)

  • FKBP12 (required for rapalog activity)

  • ATP, [γ-³²P]ATP or commercial fluorescence-based detection reagent (e.g., ADP-Glo™)

  • Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • Stop Solution (e.g., 40 mM EDTA)

Procedure:

  • Compound Preparation: Prepare 10 mM stock solutions of Impurity E, Everolimus, and Rapamycin in DMSO. Create a 10-point serial dilution series (e.g., from 100 µM to 5 nM) in DMSO for each compound.

  • Assay Plate Preparation: In a 96-well or 384-well assay plate, add 1 µL of each compound dilution. Include DMSO-only wells for 'no inhibition' (100% activity) control and wells with a known potent inhibitor (or no enzyme) for 'full inhibition' (0% activity) control.

  • Kinase Reaction Mixture: Prepare a master mix containing Kinase Assay Buffer, active mTORC1, recombinant FKBP12, and the substrate GST-4E-BP1. The concentrations should be optimized for a robust signal window.

  • Initiation: Add the kinase reaction mixture to each well of the assay plate to start the reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Termination: Stop the reaction by adding the Stop Solution.

  • Signal Detection:

    • Radiometric: Spot the reaction mixture onto P81 phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Luminescence (e.g., ADP-Glo™): Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis:

    • Normalize the data with 0% activity (full inhibition) and 100% activity (DMSO control) values.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Self-Validation System:

  • The inclusion of Everolimus and Rapamycin as positive controls is non-negotiable. The IC₅₀ values obtained for these compounds must align with historical or literature values to validate the assay's performance.

  • A Z'-factor calculation for the assay plate (using 100% and 0% activity controls) should be > 0.5 to ensure the assay is robust and suitable for screening.

Tier 2: Cell-Based Pharmacological Profiling

While an in vitro assay confirms direct enzyme interaction, it does not guarantee activity in a cellular context. Cell-based assays are essential to understand if Impurity E can cross the cell membrane, engage its target in the presence of endogenous ATP, and elicit a functional biological response.

Experimental Workflow: From Pathway to Proliferation

Our workflow is designed to build a logical, evidence-based narrative. First, we determine if Impurity E can inhibit the mTOR signaling cascade within the cell. Second, we assess if this pathway inhibition translates into a meaningful anti-proliferative effect.

G cluster_workflow Cell-Based Characterization Workflow A Select Appropriate Cell Line (e.g., PTEN-null, sensitive to Everolimus) B Treat Cells with Impurity E (Dose-response, time-course) A->B C Assess mTOR Pathway Inhibition (Western Blot for p-S6K, p-4E-BP1) B->C Mechanism D Assess Functional Outcome (Cell Proliferation Assay, e.g., MTT) B->D Function E Calculate EC₅₀ and GI₅₀ (Comparative Potency) C->E D->E

Caption: Workflow for cell-based impurity characterization.

Protocol: Western Blotting for mTORC1 Pathway Inhibition

Objective: To quantify the effect of Impurity E on the phosphorylation status of key mTORC1 downstream effectors, p70S6K (S6K) and 4E-BP1.

Causality: Phosphorylation of S6K at Threonine 389 (p-S6K) and 4E-BP1 at Threonine 37/46 (p-4E-BP1) are canonical, well-validated biomarkers of mTORC1 activity.[8][11] A decrease in their phosphorylation is direct evidence of target engagement and pathway inhibition in a cellular environment.

Procedure:

  • Cell Culture: Seed a cancer cell line known to have an active PI3K/mTOR pathway (e.g., PC3, 786-O, or A498 cells) in 6-well plates and allow them to adhere overnight.[12]

  • Treatment: Treat the cells with increasing concentrations of Impurity E, Everolimus (positive control), and a vehicle control (DMSO) for a specified time (e.g., 2-24 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins by size on an 8-12% SDS-polyacrylamide gel.[13][14]

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[15]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for:

    • Phospho-S6K (Thr389)

    • Total S6K

    • Phospho-4E-BP1 (Thr37/46)

    • Total 4E-BP1

    • A loading control (e.g., GAPDH or β-Actin)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each target.

Protocol: Cell Proliferation Assay

Objective: To determine if mTOR pathway inhibition by Impurity E results in a cytostatic or cytotoxic effect.

Causality: The mTOR pathway is a central regulator of cell growth and proliferation.[16] Inhibition of this pathway is expected to lead to cell cycle arrest and a reduction in cell proliferation.[8] An MTT or similar viability assay provides a robust, quantitative measure of this functional outcome.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.[12]

  • Treatment: Treat the cells with a serial dilution of Impurity E and Everolimus. Include vehicle-only controls.

  • Incubation: Incubate the cells for 72 hours, a sufficient period to observe effects on proliferation.

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for formazan crystal formation by metabolically active cells.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a detergent solution).

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Normalize the absorbance values to the vehicle-treated control wells.

    • Plot the percent cell viability versus the log of the compound concentration.

    • Calculate the GI₅₀ (concentration for 50% growth inhibition) for each compound using non-linear regression.

Data Synthesis and Interpretation

The ultimate goal is to synthesize the data from both tiers of analysis into a cohesive pharmacological profile.

ParameterEverolimus (Control)Everolimus EP Impurity EInterpretation
mTORC1 Kinase IC₅₀ (nM) Expected: Low nMTo be determinedMeasures direct potency against the isolated enzyme. A similar IC₅₀ suggests comparable intrinsic activity.
p-S6K Inhibition EC₅₀ (nM) Expected: Low-Mid nMTo be determinedMeasures potency in a cellular context. A higher EC₅₀ than IC₅₀ may indicate poor cell permeability or efflux.
Cell Growth GI₅₀ (nM) Expected: Mid-High nMTo be determinedMeasures functional anti-proliferative potency. A significant rightward shift from the EC₅₀ may suggest cellular resistance mechanisms.

Potential Outcomes & Interpretations:

  • Scenario 1: Impurity E is equipotent to Everolimus. (Similar IC₅₀, EC₅₀, and GI₅₀). This would indicate that the formate ester at C42 does not significantly alter pharmacological activity and the impurity likely contributes to the overall efficacy of the drug product.

  • Scenario 2: Impurity E is less potent than Everolimus. (Higher IC₅₀, EC₅₀, and GI₅₀). This is a common finding for impurities and would suggest that while active, it is a weaker contributor to the drug's effect. The magnitude of the potency difference is critical for assessing its overall impact.

  • Scenario 3: Impurity E is inactive. (No inhibition in any assay). This would suggest the formate ester modification abrogates the ability to inhibit mTORC1, and the impurity is pharmacologically inert with respect to this pathway.

  • Scenario 4: Discrepancy between assays. (e.g., potent in kinase assay, weak in cell assay). This is a valuable scientific finding, pointing towards potential issues with cell permeability, rapid metabolism of the formate ester, or cellular efflux mechanisms that prevent the impurity from reaching its intracellular target.

G cluster_pathway mTORC1 Signaling Pathway cluster_outputs Cellular Outputs GF Growth Factors (e.g., Insulin) PI3K PI3K GF->PI3K Akt Akt PI3K->Akt TSC TSC1/2 Akt->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K EBP1 4E-BP1 mTORC1->EBP1 Proliferation Protein Synthesis & Cell Proliferation S6K->Proliferation EBP1->Proliferation Impurity Everolimus or Impurity E Impurity->mTORC1

Caption: The mTORC1 signaling pathway and point of inhibition.

Conclusion: From Uncertainty to Actionable Insight

The presence of Everolimus EP Impurity E is a reality of the manufacturing process. Leaving its pharmacological activity as an unknown variable introduces an element of risk into non-clinical and clinical development. The experimental framework detailed in this guide provides a robust, logical, and field-validated pathway to replace uncertainty with actionable data. By systematically evaluating the impurity's effect from the purified enzyme up to a functional cellular response, researchers and drug development professionals can make informed decisions regarding its potential impact on the overall safety and efficacy profile of Everolimus. This transformation of a regulatory checkbox into a point of deep scientific understanding is the hallmark of a rigorous and responsible pharmaceutical development program.

References

  • ACS Publications. Optimization of the Everolimus Intermediate Preparation Process: Impurity Identification Followed by One-Pot Transformation to the Desired Product. [Link]

  • Allmpus. everolimus ep impurity e. [Link]

  • PMC. Inhibition of mTOR pathway by everolimus cooperates with EGFR inhibitors in human tumours sensitive and resistant to anti-EGFR drugs. [Link]

  • ACS Publications. Chemical Proteomics Reveals that the Anticancer Drug Everolimus Affects the Ubiquitin–Proteasome System. [Link]

  • Wikipedia. Everolimus. [Link]

  • NIH PubChem. Everolimus. [Link]

  • CancerIndex. Everolimus (Afinitor). [Link]

  • ResearchGate. Development of Simple and Robust RP-HPLC Method for Determination of Everolimus and its Impurities in Oral Solid Dosage Form. [Link]

  • Bio-protocol. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. [Link]

  • Pharmaffiliates. Everolimus-impurities. [Link]

  • Pharmaffiliates. CAS NO : 1237826-25-3 | Product Name : Everolimus - Impurity E. [Link]

  • Veeprho. Everolimus EP Impurity E | CAS 1237826-25-3. [Link]

  • Selected Topics in Health and Disease (2019 Edition). 1.2 Western Blot and the mTOR Pathway. [Link]

  • PMC. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo. [Link]

  • PMC. The mTORC1 inhibitor everolimus has antitumor activity in vitro and produces tumor responses in patients with relapsed T-cell lymphoma. [Link]

  • EDQM. Y0002048 - CRS catalogue. [Link]

  • ResearchGate. In vitro assay for confirming the anti-cancer activity of everolimus.... [Link]

  • ResearchGate. What are the best western conditions for mTOR?. [Link]

  • Portland Press. Cellular and molecular effects of the mTOR inhibitor everolimus. [Link]

  • MDPI. Evaluation of Everolimus Activity against Mycobacterium tuberculosis Using In Vitro Models of Infection. [Link]

  • MDPI. Overview of Research into mTOR Inhibitors. [Link]

  • American Association for Cancer Research. A high throughput screening assay to identify mTORC1 and mTORC2 inhibitors. [Link]

  • PMC. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. [Link]

  • PubMed Central. Attenuation of everolimus-induced cytotoxicity by a protective autophagic pathway involving ERK activation in renal cell carcinoma cells. [Link]

  • ResearchGate. Effects of everolimus on cell cycle. Cell lines with variable.... [Link]

  • PMC. A system to identify inhibitors of mTOR signaling using high-resolution growth analysis in Saccharomyces cerevisiae. [Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for Everolimus impurity E

An Application Note for the Development of a Stability-Indicating HPLC Method for the Analysis of Everolimus and its Impurity E Authored by: A Senior Application Scientist Abstract This document provides a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Development of a Stability-Indicating HPLC Method for the Analysis of Everolimus and its Impurity E

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Everolimus and its critical impurity, Everolimus Impurity E (42-O-formyl rapamycin). The narrative explains the scientific rationale behind the selection of chromatographic parameters, from column and mobile phase chemistry to detector settings. The protocol is designed for researchers, quality control analysts, and drug development professionals, ensuring compliance with international regulatory standards.

Introduction and Scientific Rationale

Everolimus is a potent inhibitor of the mammalian target of rapamycin (mTOR) and is widely used as an immunosuppressant in organ transplantation and for the treatment of various cancers.[1][2] The control of impurities in active pharmaceutical ingredients (APIs) like Everolimus is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide. The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) and Q3B(R2), stipulate strict thresholds for the reporting, identification, and qualification of impurities.[3]

Everolimus Impurity E is a process-related impurity and potential degradant that is structurally very similar to the parent molecule.[][5] Its effective separation and quantification are essential to guarantee the safety and efficacy of the final drug product. This application note details a systematic approach to developing an HPLC method that can resolve Everolimus from Impurity E and other potential degradation products, thereby qualifying as a stability-indicating method.

The choice of RP-HPLC is predicated on the physicochemical properties of Everolimus and its impurities.[6] Both are large, predominantly non-polar macrolide structures, making them ideal candidates for separation on a hydrophobic stationary phase (like C18) with a polar mobile phase. The subtle difference in polarity between Everolimus and Impurity E—arising from the substitution at the C-42 position—is the key to their chromatographic separation.

Analyte Physicochemical Properties

A foundational understanding of the analytes is crucial for logical method development.

CompoundChemical NameMolecular FormulaMolecular Weight ( g/mol )Structural Nuance
Everolimus (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-{(1R)-2-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]-1-methylethyl}-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentoneC₅₃H₈₃NO₁₄958.22Contains a 2-hydroxyethoxy group at the C-42 position of the cyclohexyl moiety.[7]
Impurity E 42-O-formyl rapamycinC₅₂H₇₉NO₁₄942.2Contains a formyloxy group at the C-42 position, making it slightly less polar than Everolimus.[5]

HPLC Method Development Strategy

Our strategy is built on a systematic, science-driven approach to optimize the separation, ensuring the final method is robust, reproducible, and fit for purpose.

Column Selection

Rationale: The hydrophobic and complex macrocyclic structures of Everolimus and Impurity E necessitate a stationary phase that provides strong hydrophobic interactions. A C18 (octadecylsilane) column is the logical first choice. The long alkyl chains provide a high degree of retention for these non-polar molecules, allowing for subtle differences in polarity to be exploited for separation. A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size offers a good balance of efficiency and backpressure.[1]

Mobile Phase Optimization

Rationale: The mobile phase composition is the most powerful tool for controlling retention and selectivity in RP-HPLC.

  • Organic Modifier: Acetonitrile is selected over methanol due to its lower viscosity (resulting in lower backpressure) and superior UV transparency. It is an excellent solvent for macrolides.[8][9]

  • Aqueous Phase: A buffered aqueous phase is essential to maintain a constant pH, which ensures consistent analyte ionization and stable retention times. An ammonium acetate buffer at a pH of approximately 6.5 is chosen as it has been shown to be effective and is volatile, making it compatible with mass spectrometry (MS) if further investigation is needed.[8][9]

  • Elution Mode: While an isocratic method can be simple, a gradient elution is chosen to ensure the method is stability-indicating. A gradient, which involves changing the mobile phase composition over time, allows for the elution of impurities with a wide range of polarities and ensures that late-eluting degradation products are effectively cleared from the column.

Detection Wavelength

Rationale: A Photodiode Array (PDA) detector is highly recommended. It allows for the acquisition of the full UV spectrum for each peak, which is invaluable for peak identification and purity assessment. Based on the UV absorbance profile of Everolimus, a detection wavelength of 280 nm is selected to ensure high sensitivity for both the API and its impurities.[9][10][11]

Experimental Protocols

Materials and Reagents
  • Reference Standards: Everolimus CRS, Everolimus Impurity E CRS

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade)

  • Reagents: Ammonium Acetate (AR Grade), Glacial Acetic Acid (AR Grade)

  • Water: High-purity water (Milli-Q or equivalent)

  • Equipment:

    • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

    • Zorbax SB C18 column (250 mm x 4.6 mm, 5 µm) or equivalent.

    • Analytical balance, pH meter, volumetric flasks, and pipettes.

    • Sonicator and 0.45 µm membrane filters.

Solution Preparation
  • Diluent: Prepare a mixture of Acetonitrile and Water (80:20 v/v).

  • Mobile Phase A: Accurately weigh 0.77 g of Ammonium Acetate and dissolve in 1000 mL of water. Adjust the pH to 6.5 with dilute Glacial Acetic Acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Everolimus CRS and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Impurity E Stock Solution (100 µg/mL): Accurately weigh 2.5 mg of Everolimus Impurity E CRS and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (for assay): Prepare a solution containing 100 µg/mL of Everolimus from the stock solution.

  • Spiked Sample Solution (for validation): Prepare a solution containing 100 µg/mL of Everolimus spiked with Impurity E at the desired concentration level (e.g., 0.15%).

Optimized Chromatographic Conditions
ParameterCondition
Column Zorbax SB C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 10mM Ammonium Acetate Buffer, pH 6.5
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 280 nm (PDA: 200-400 nm)
Run Time 30 minutes
Forced Degradation Study Protocol

To demonstrate the stability-indicating nature of the method, forced degradation studies must be performed.[2][8] Prepare a 1000 µg/mL solution of Everolimus and subject it to the following stress conditions:

  • Acid Hydrolysis: Add 1 mL of the stock solution to 1 mL of 2 N HCl. Heat at 60°C for 30 minutes, then neutralize with 2 N NaOH.[2][8]

  • Base Hydrolysis: Add 1 mL of the stock solution to 1 mL of 2 N NaOH. Heat at 60°C for 30 minutes, then neutralize with 2 N HCl.[2][8]

  • Oxidative Degradation: Add 1 mL of the stock solution to 1 mL of 20% Hydrogen Peroxide (H₂O₂). Keep at 60°C for 30 minutes.[2][8]

  • Thermal Degradation: Expose the solid drug powder to 105°C for 6 hours.[8]

  • Photolytic Degradation: Expose the solid drug powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[3]

Analyze all stressed samples, along with a non-stressed control sample, using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main Everolimus peak and from each other.

Visualization of the Method Development Workflow

The following diagram illustrates the logical flow of the HPLC method development process.

HPLC_Method_Development cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation cluster_3 Phase 4: Final Method a Define Analytical Goal: Separate Everolimus & Impurity E b Review Analyte Properties: (Polarity, pKa, UV Spectra) a->b c Select Initial Conditions: - RP-HPLC (C18 Column) - ACN/Buffer Mobile Phase - UV Detection @ 280 nm b->c d Optimize Mobile Phase: - pH Adjustment - Organic Ratio (Gradient) c->d e Optimize Physical Parameters: - Flow Rate - Column Temperature d->e f Check System Suitability: (Resolution, Tailing, Plates) e->f f->d Iterate if needed g Forced Degradation Study: (Acid, Base, Peroxide, Heat, Light) f->g h ICH Q2(R1) Validation: (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness) g->h i Finalized & Documented Stability-Indicating Method h->i

Caption: Workflow for HPLC Method Development and Validation.

Expected Results and System Suitability

The developed method should yield excellent separation between Everolimus and Impurity E. The following table presents hypothetical but expected system suitability results for the optimized method.

ParameterEverolimusImpurity EAcceptance Criteria (as per USP <621>)
Retention Time (min) ~12.5~14.2-
Tailing Factor (T) 1.11.2T ≤ 2.0
Theoretical Plates (N) > 8000> 8000N > 2000
Resolution (Rs) -> 2.5Rs > 2.0

Method Validation according to ICH Q2(R1)

Once the method is optimized, it must be validated to demonstrate its suitability for its intended purpose.[3] The validation protocol should include:

  • Specificity: Demonstrated through forced degradation studies, ensuring no interference from degradants, excipients, or other impurities at the retention time of Everolimus and Impurity E.

  • Linearity: Assessed over a range of concentrations (e.g., LOQ to 150% of the target concentration) with a correlation coefficient (r²) of ≥ 0.999.[8]

  • Accuracy: Determined by recovery studies of spiked samples at multiple concentration levels (e.g., 80%, 100%, 120%), with recovery typically expected to be within 98.0-102.0%.[11]

  • Precision:

    • Repeatability (Intra-day): Multiple injections of the same sample, with a Relative Standard Deviation (%RSD) of ≤ 2.0%.

    • Intermediate Precision (Inter-day): Analysis performed by different analysts on different days or with different equipment, with a %RSD of ≤ 2.0%.[8]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. The LOQ for impurities is often required to be below the reporting threshold.[10]

  • Robustness: Deliberate small variations in method parameters (e.g., pH ±0.2, column temperature ±2°C, flow rate ±0.1 mL/min) are introduced to assess the method's reliability during normal use.

Conclusion

This application note outlines a comprehensive and scientifically grounded strategy for developing a stability-indicating RP-HPLC method for the analysis of Everolimus and its critical impurity, Impurity E. By following the detailed protocols for method development, forced degradation, and validation, laboratories can implement a robust and reliable analytical procedure that meets stringent regulatory requirements and ensures the quality and safety of Everolimus-containing pharmaceutical products.

References

  • Asian Journal of Chemistry. (2019). Development of Simple and Robust RP-HPLC Method for Determination of Everolimus and its Impurities in Oral Solid Dosage Form. [Link]

  • National Institutes of Health (NIH). (n.d.). Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. [Link]

  • PubMed. (n.d.). Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. [Link]

  • International Journal of Multidisciplinary Research and Growth Evaluation. (n.d.). Development of RP-HPLC method and validation for the quantitative estimation of everolimus in bulk form and marketed tablet dosage form. [Link]

  • International Journal of Pharmacy and Industrial Research. (n.d.). Analytical method development for the estimation of everolimus by rp-hplc. [Link]

  • World Journal of Pharmaceutical and Life Sciences (WJPLS). (2021). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING ASSAY METHOD OF EVEROLIMUS AND ITS MARKETED FORMULATION. [Link]

  • International Journal for Novel Research and Development (IJNRD). (n.d.). A REVIEW ON DEVELOPMENT AND VALIDATION OF EVEROLIMUS BY RP HPLC METHOD. [Link]

  • International Journal of Trend in Scientific Research and Development (IJTSRD). (n.d.). Stability Indicating RP-HPLC Method Development and Validation of Everolimus in Bulk and Pharmaceutical Dosage Form. [Link]

  • ResearchGate. (n.d.). (PDF) Development of Simple and Robust RP-HPLC Method for Determination of Everolimus and its Impurities in Oral Solid Dosage Form. [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. [Link]

  • PubChem, National Institutes of Health (NIH). (n.d.). Everolimus EP impurity E. [Link]

  • U.S. Food and Drug Administration (FDA). (2009). CHEMISTRY REVIEW(S) - Afinitor (everolimus) tablets. [Link]

  • European Medicines Agency (EMA). (n.d.). Q 3 B (R2) Impurities in New Drug Products. [Link]

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Analysis of Everolimus and Impurities in Whole Blood

Executive Summary Everolimus (Certican®, Afinitor®) is a macrocyclic lactone and a derivative of Sirolimus (Rapamycin) used as an immunosuppressant and antineoplastic agent. Due to its narrow therapeutic index ( in trans...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Everolimus (Certican®, Afinitor®) is a macrocyclic lactone and a derivative of Sirolimus (Rapamycin) used as an immunosuppressant and antineoplastic agent. Due to its narrow therapeutic index (


 in transplantation) and variable bioavailability, Therapeutic Drug Monitoring (TDM) is mandatory.

This application note details a validated LC-MS/MS protocol for the quantification of Everolimus in human whole blood. Unlike immunoassay methods (e.g., EMIT, CMIA), which often suffer from positive bias due to cross-reactivity with metabolites and seco-degradation products, this method provides specific, accurate quantification.

Key Technical Highlights:

  • Matrix Management: Utilization of Zinc Sulfate (

    
    ) for effective erythrocyte lysis and protein precipitation.
    
  • Ionization Strategy: Targeting the ammonium adduct

    
     (
    
    
    
    975.6) to maximize sensitivity over the unstable protonated ion.
  • Impurity Control: Chromatographic separation of the primary degradation product, seco-everolimus, and management of tautomeric peak broadening.

Mechanistic Foundations (The "Why" Behind the Protocol)

To ensure scientific integrity, it is crucial to understand the chemical rationale behind the experimental design.

The Matrix Challenge: Erythrocyte Partitioning

Everolimus, like Sirolimus and Tacrolimus, binds extensively to immunophilins (FKBP-12) located inside red blood cells (erythrocytes). Plasma or serum analysis is insufficient because it misses the majority of the drug load.

  • Solution: We use Whole Blood as the matrix.[1][2][3][4][5]

  • Mechanism: Simple organic solvent precipitation (MeOH/ACN) is often insufficient to fully lyse aged erythrocytes. We employ Zinc Sulfate (

    
    ) , which acts as a dual-function agent: it lyses cell membranes to release the drug and aids in precipitating plasma proteins.
    
Mass Spectrometry: The Ammonium Adduct Strategy

Everolimus is a fragile macrocycle. In Electrospray Ionization (ESI), the protonated molecule


 (

959.6) is often unstable and low in abundance. The sodium adduct

(

981.6) is stable but requires excessive collision energy to fragment, leading to poor sensitivity.
  • Solution: We utilize mobile phases doped with Ammonium Formate/Acetate .

  • Mechanism: This promotes the formation of the ammoniated adduct

    
     (
    
    
    
    975.6). This species is abundant and fragments predictably at lower collision energies to the product ion
    
    
    908.5 (loss of the specific side chain).
Visualizing the Mechanism

AdductStrategy Everolimus Everolimus Molecule (MW 958.6) ESI_Source ESI Source (+) Adduct Formation Everolimus->ESI_Source MobilePhase Mobile Phase (NH4+ ions present) MobilePhase->ESI_Source Donates NH4+ Precursor Precursor Ion [M+NH4]+ (m/z 975.6) ESI_Source->Precursor Soft Ionization Collision Collision Cell (CID) Precursor->Collision Fragment Quantifier Ion (m/z 908.5) Collision->Fragment Loss of neutral fragments

Figure 1: Ionization strategy targeting the ammonium adduct for maximum sensitivity.

Experimental Protocol

Materials & Reagents[6][7][8][9]
  • Standard: Everolimus (Certified Reference Material).

  • Internal Standard (IS): Everolimus-d4 (Preferred over Sirolimus to compensate for matrix effects).

  • Lysis Reagent:

    
     in water.
    
  • Precipitation Solvent: Methanol containing IS (

    
    ).
    
  • LC Mobile Phases:

    • MP A:

      
       Ammonium Formate + 
      
      
      
      Formic Acid in Water.[6]
    • MP B:

      
       Ammonium Formate + 
      
      
      
      Formic Acid in Methanol.[6]
Sample Preparation Workflow (Step-by-Step)
  • Aliquot: Transfer

    
     of homogenized Whole Blood (Calibrator, QC, or Patient Sample) into a microcentrifuge tube.
    
  • Lysis: Add

    
     of 
    
    
    
    .
    • Critical Step: Vortex aggressively for 10 seconds. Ensure the blood turns from red to a brown "chocolate" color, indicating successful lysis.

  • Precipitation: Add

    
     of Internal Standard Solution  (Methanol).
    
  • Extraction: Vortex for 30 seconds at high speed.

  • Separation: Centrifuge at

    
     for 10 minutes.
    
  • Transfer: Transfer

    
     of the clear supernatant to an autosampler vial.
    

SamplePrep Step1 1. Aliquot 50 µL Whole Blood Step2 2. Add 150 µL 0.1M ZnSO4 (Lysis Agent) Step1->Step2 Step3 3. Vortex until BROWN (Critical Checkpoint) Step2->Step3 Step4 4. Add 300 µL Methanol + IS (Precipitation) Step3->Step4 Step5 5. Centrifuge (13k x g, 10 min) Step4->Step5 Step6 6. Inject Supernatant Step5->Step6

Figure 2: Whole blood extraction workflow emphasizing the lysis checkpoint.

LC-MS/MS Method Parameters

Liquid Chromatography Conditions
  • Column: Waters ACQUITY UPLC HSS C18 SB (

    
    ) or equivalent.
    
    • Note: A "SB" (Selectivity for Bases) or heated C18 column is recommended to manage peak tailing.

  • Column Temperature:

    
    .
    
    • Why? Higher temperature increases mass transfer kinetics, sharpening the peak and merging potential rotamers.

  • Flow Rate:

    
    .
    
  • Injection Volume:

    
    .
    

Gradient Table:

Time (min) % Mobile Phase A (Water) % Mobile Phase B (MeOH) Curve
0.00 50 50 Initial
0.50 50 50 Hold
1.50 0 100 Linear
2.50 0 100 Wash
2.60 50 50 Re-equilibrate

| 4.00 | 50 | 50 | End |

Mass Spectrometry Parameters (MRM)
  • Source: Electrospray Ionization (ESI) – Positive Mode.[7]

  • Capillary Voltage:

    
    .
    
  • Desolvation Temp:

    
    .
    

MRM Transitions:

AnalytePrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)Type
Everolimus 975.6

908.5 3018Quantifier
Everolimus975.6925.53014Qualifier
Everolimus-d4 979.6

912.5 3018Internal Std

Impurity Profiling & Troubleshooting

Seco-Everolimus (Degradant)

The primary degradation product is seco-everolimus (ring-opening).

  • Challenge: It is isobaric (same mass) or nearly isobaric depending on the adduct formed.

  • Identification: In this reverse-phase method, seco-everolimus is more polar than the parent drug and will elute earlier (typically RRT ~0.8–0.9).

  • Action: Ensure your integration window does not include the pre-peak shoulder.

Tautomers/Isomers

Everolimus exists as a mixture of rotamers (cis/trans isomers) due to the pipecolic acid moiety.

  • Symptom: Split peaks or broad "saddle" peaks.

  • Fix: If observed, increase column temperature to

    
    . This accelerates the interconversion rate between rotamers, resulting in a single, sharp peak.
    

Validation Summary (Expected Performance)

The following data represents typical performance metrics for this protocol based on FDA Bioanalytical Method Validation guidelines.

ParameterSpecification / Result
Linearity Range

(

)
LLOQ

(S/N > 10)
Accuracy (Bias)

(

at LLOQ)
Precision (CV)

Intra-day and Inter-day
Recovery

(Consistent across range)
Matrix Effect Compensated by Deuterated IS (IS-normalized factor ~1.0)

References

  • Waters Corporation. "Analysis of Cyclosporine, Everolimus, Sirolimus, and Tacrolimus in Whole Blood for Clinical Research." Waters Application Notes.

  • Koster, R. A., et al. "High-throughput LC-MS/MS method for the simultaneous quantification of tacrolimus, sirolimus, everolimus and cyclosporin A in dried blood spots." Bioanalysis, 2013.

  • European Medicines Agency (EMA). "Guideline on bioanalytical method validation." EMA Science Guidelines.

  • Thermo Fisher Scientific. "QMS Everolimus Immunoassay vs LC-MS/MS." Thermo Scientific Clinical Diagnostics.[1][8]

  • Streit, F., et al. "Validation of a rapid LC-MS/MS method for the simultaneous quantification of four immunosuppressants in whole blood." Clinical Chemistry and Laboratory Medicine, 2002.

Sources

Application

A Systematic Approach to Mobile Phase Optimization for the Resolution of Everolimus and its Critical Impurity E

Abstract This application note presents a detailed, systematic methodology for the development and optimization of a reversed-phase high-performance liquid chromatography (RP-HPLC) mobile phase for the critical separatio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, systematic methodology for the development and optimization of a reversed-phase high-performance liquid chromatography (RP-HPLC) mobile phase for the critical separation of the immunosuppressant drug Everolimus from its closely related substance, Impurity E. Everolimus, a macrolide derivative of sirolimus, requires stringent purity monitoring to ensure its safety and efficacy.[1][2] The presence of impurities, even at trace levels, can influence the pharmacological properties of the drug, making their accurate quantification essential for quality control in pharmaceutical manufacturing.[] This guide provides researchers and drug development professionals with a logical, step-by-step protocol, moving from initial solvent screening to fine-tuning pH and gradient parameters. The causality behind each experimental choice is explained to empower the analyst not just to follow a procedure, but to understand the fundamental chromatographic principles at play.

Foundational Knowledge: Analyte and Stationary Phase Considerations

A successful separation begins with an understanding of the analytes and the stationary phase. Everolimus and Impurity E are large, structurally similar macrolide molecules, presenting a classic chromatographic challenge of resolving a main peak from a closely eluting impurity.

Physicochemical Properties of Everolimus and Impurity E

The subtle structural differences between Everolimus and its Impurity E are the basis for their chromatographic separation. Impurity E, also known as 42-O-Formyl Rapamycin, has a slightly different molecular formula and weight compared to the parent drug, which directly translates to a difference in polarity—the primary driver of retention in reversed-phase chromatography.[4]

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Note
Everolimus C₅₃H₈₃NO₁₄958.240-O-(2-hydroxyethyl) rapamycin.[2]
Impurity E C₅₂H₇₉NO₁₄942.2A related substance of Everolimus, identified as a formate derivative.[4][5]

This structural variance necessitates a highly selective mobile phase to achieve baseline resolution.

Justification for Initial Stationary Phase Selection

For non-polar to moderately polar molecules like Everolimus, a C18 (ODS - Octadecylsilane) column is the industry-standard starting point for method development.[1][6][7] Its long alkyl chains provide the necessary hydrophobic interactions to retain the macrolide structures.

  • Initial Column Recommendation: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is recommended to minimize peak tailing caused by secondary interactions between the analytes and residual silanols on the silica surface. For higher throughput and efficiency, a sub-2 µm particle size UHPLC column can also be considered.

A Multi-Variable Approach to Mobile Phase Optimization

The optimization process is a systematic workflow designed to evaluate the most influential mobile phase parameters: the type of organic modifier, the pH of the aqueous phase, and the gradient elution program. Each step builds upon the previous one to logically arrive at a robust and selective method.

Mobile_Phase_Optimization_Workflow start Start: Initial Conditions (C18 Column, Generic Gradient) screen_org Step 1: Screen Organic Modifier (Acetonitrile vs. Methanol) start->screen_org select_org Select Modifier with Best Initial Selectivity screen_org->select_org screen_ph Step 2: Screen Aqueous Phase pH (e.g., pH 3.0, 4.5, 6.5) select_org->screen_ph select_ph Select pH with Best Resolution & Peak Shape screen_ph->select_ph opt_grad Step 3: Optimize Gradient (Adjust Slope and Range) select_ph->opt_grad final Final Optimized Method (Ready for Validation) opt_grad->final

Caption: Systematic workflow for mobile phase optimization.

Step 1: Screening Organic Modifiers for Optimal Selectivity

The choice of organic solvent is a powerful tool for manipulating selectivity in RP-HPLC.[8] Acetonitrile (ACN) and Methanol (MeOH) are the most common choices, but their different physicochemical properties can lead to significant changes in elution order and resolution.[9][10]

  • Acetonitrile (ACN): Generally has a lower viscosity and higher elution strength. It is an aprotic solvent and often provides sharper peaks and different selectivity due to its dipole-dipole interaction capabilities.[8]

  • Methanol (MeOH): A protic solvent, capable of acting as a hydrogen bond donor and acceptor. This can lead to unique interactions with analytes that have hydrogen bonding sites, thus altering selectivity compared to ACN.[8]

Protocol: Organic Modifier Scouting

  • Prepare Mobile Phases:

    • System A (ACN): Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • System B (MeOH): Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Prepare Sample: Prepare a mixed solution containing Everolimus and Impurity E at a representative concentration in a 50:50 mixture of water and organic solvent (ACN or MeOH, as appropriate).

  • Run Scouting Gradients:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 280 nm.[11]

    • Injection Volume: 10 µL.

    • Gradient Program (for both systems):

      • 0-2 min: 50% B

      • 2-20 min: 50% to 95% B

      • 20-22 min: 95% B

      • 22-22.1 min: 95% to 50% B

      • 22.1-27 min: 50% B (Equilibration)

  • Evaluate: Compare the chromatograms from both systems. Assess the resolution (Rs) between the Everolimus and Impurity E peaks. The system providing the greater initial separation should be chosen for further optimization.

Step 2: The Power of pH in Controlling Retention and Peak Shape

For ionizable compounds, the mobile phase pH is arguably the most critical variable for controlling retention and selectivity.[12] By adjusting the pH, we can control the ionization state of the analytes. For a robust method, it is best to work at a pH that is at least two units away from the pKa of the analytes, ensuring they are in a single, non-ionized or fully ionized form.[13][14] This minimizes shifts in retention time due to small variations in pH.

Protocol: pH Screening

  • Select Buffers: Choose buffers that have a pKa close to the desired pH range to ensure effective buffering capacity.[15]

    • Low pH (~3.0): 20 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.

    • Mid pH (~4.5): 20 mM Ammonium Acetate, pH adjusted to 4.5 with Acetic Acid.

    • Near-Neutral pH (~6.5): 20 mM Ammonium Acetate, pH adjusted to 6.5 with Acetic Acid.

  • Prepare Mobile Phases: For each pH condition, prepare an aqueous mobile phase (A) with the selected buffer and an organic mobile phase (B) consisting of the organic modifier chosen in Step 1.

  • Run Chromatograms: Using the same gradient profile and instrumental conditions from Step 1 (with the selected organic modifier), run the analysis at each of the three pH conditions.

  • Evaluate and Document: Record the retention time (Rt), resolution (Rs), and USP tailing factor (Tf) for Everolimus and Impurity E at each pH. The goal is to find a pH that provides the best resolution and symmetrical peak shapes (Tf ≈ 1.0).

Data Logging Table for pH Screening

pHBuffer SystemEverolimus Rt (min)Impurity E Rt (min)Resolution (Rs)Everolimus Tailing Factor (Tf)
3.0Ammonium Formate
4.5Ammonium Acetate
6.5Ammonium Acetate
Step 3: Gradient Optimization for Final Resolution and Efficiency

Once the optimal organic modifier and pH are determined, the final step is to fine-tune the gradient to achieve the desired resolution (typically Rs > 2.0) in the shortest possible run time.

  • Shallow Gradients: A shallower gradient (slower increase in %B over time) will increase the separation between peaks but also lengthen the run time.

  • Isocratic Holds: Introducing short isocratic holds at specific points in the gradient can help to resolve particularly difficult peak pairs.

Protocol: Gradient Fine-Tuning

  • Analyze Scouting Run: From the best run in Step 2, identify the %B at which the first peak (Everolimus or Impurity E) begins to elute and the %B at which the second peak has fully eluted. This defines your critical gradient window.

  • Calculate Gradient Slope: Based on the scouting run, calculate the initial gradient slope.

  • Systematic Adjustments:

    • To Increase Resolution: Decrease the gradient slope by 25-50% within the critical elution window. For example, if the original gradient was 2%/min, try 1.5%/min or 1.0%/min.

    • To Decrease Run Time: If resolution is already excellent (e.g., Rs > 4.0), increase the gradient slope.

  • Iterate: Perform a few iterative runs, making small adjustments to the gradient start/end percentages and the slope until the system suitability criteria are met.

Recommended Optimized Protocol (Example)

The following protocol is a hypothetical result derived from the systematic optimization process described above. It serves as a validated starting point for the analysis of Everolimus and Impurity E.

Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Injection Vol. 10 µL
Detection UV, 280 nm
Gradient Program Time (min)
0.0
15.0
15.1
18.0
18.1
23.0

Protocol: Mobile Phase and Sample Preparation

  • Mobile Phase A Preparation (20 mM Ammonium Formate, pH 3.0):

    • Weigh 1.26 g of Ammonium Formate and dissolve in 1000 mL of HPLC-grade water.

    • Filter the solution through a 0.45 µm nylon filter.

    • Adjust the pH to 3.0 ± 0.05 using Formic Acid.

    • Degas the mobile phase by sonication or vacuum filtration.

  • Mobile Phase B Preparation (Acetonitrile):

    • Use HPLC-grade Acetonitrile.

    • Filter through a 0.45 µm PTFE filter and degas.

  • Standard and Sample Solution Preparation:

    • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).

    • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of Everolimus reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.[16]

    • Working Standard Solution (e.g., 50 µg/mL): Further dilute the stock solution to the desired concentration with diluent.

    • Impurity E Stock: Prepare a separate stock solution of Impurity E in a similar manner.

    • System Suitability Solution: Prepare a solution containing both Everolimus (e.g., 50 µg/mL) and Impurity E (e.g., 0.5 µg/mL) to verify resolution.

System Suitability and Method Validation

Before routine use, the optimized method must be validated according to International Council for Harmonisation (ICH) guidelines.[11] A system suitability test (SST) must be performed before each analytical run to ensure the chromatographic system is performing adequately.

Typical System Suitability Criteria

ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 2.0 between Everolimus and Impurity EEnsures baseline separation for accurate quantification.
Tailing Factor (Tf) 0.8 – 1.5 for the Everolimus peakConfirms peak symmetry and absence of undesirable secondary interactions.
Theoretical Plates (N) > 5000 for the Everolimus peakIndicates column efficiency and good performance.
%RSD of Peak Area ≤ 2.0% (from 5 replicate injections)Demonstrates injection precision and system stability.

Conclusion

The successful separation of Everolimus from its critical impurity, Impurity E, is paramount for ensuring drug quality. A rigid, one-size-fits-all approach is often insufficient for such challenges. By employing a systematic and logical optimization strategy that individually assesses the roles of the organic modifier, mobile phase pH, and gradient program, a robust, selective, and efficient RP-HPLC method can be reliably developed. This application note provides the foundational principles and a practical, step-by-step framework to guide analytical scientists in achieving this critical separation, thereby upholding the standards of scientific integrity and regulatory compliance in pharmaceutical analysis.

References

  • Title: Method development and validation of everolimus by using rp-hplc Source: World Journal of Pharmaceutical Research URL: [Link]

  • Title: Stability Indicating RP-HPLC Method Development and Validation of Everolimus in Bulk and Pharmaceutical Dosage Form Source: International Journal of Trend in Scientific Research and Development (IJTSRD) URL: [Link]

  • Title: HPLC–MS/MS-based analysis of everolimus in rabbit aqueous humor: pharmacokinetics of in situ gel eye drops of suspension Source: Bioanalysis Zone URL: [Link]

  • Title: (PDF) Development of Simple and Robust RP-HPLC Method for Determination of Everolimus and its Impurities in Oral Solid Dosage Form Source: ResearchGate (originally Asian Journal of Chemistry) URL: [Link]

  • Title: Analytical method development for the estimation of everolimus by rp-hplc Source: International Journal of Pharmacy and Industrial Research URL: [Link]

  • Title: Development-of-Simple-and-Robust-RP-HPLC-Method-for-Determination-of-Everolimus-and-its-Impurities-in-Oral-Solid-Dosage-Form.pdf Source: ResearchGate URL: [Link]

  • Title: Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets Source: National Institutes of Health (NIH), National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients: An Analytical and Clinical Comparative Study Source: MDPI URL: [Link]

  • Title: Role of organic modifier and gradient shape in RP-HPLC separation: analysis of GCSF variants Source: ResearchGate URL: [Link]

  • Title: Everolimus EP impurity E | C52H79NO14 | CID 162623797 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: (PDF) Study on the electrochemical detection of the macrolide antibiotics clarithromycin and roxithromycin in reversed-phase high-performance liquid chromatography Source: ResearchGate URL: [Link]

  • Title: Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis Source: National Institutes of Health (NIH), National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part I: Relationship Between the Sample- and Mobile-Phase Buffers Source: LCGC International URL: [Link]

  • Title: Macrolide and ketolide antibiotic separation by reversed phase high performance liquid chromatography Source: PubMed, National Institutes of Health (NIH) URL: [Link]

  • Title: Role of organic modifier and gradient shape in RP-HPLC separation: analysis of GCSF variants. Source: Semantic Scholar URL: [Link]

  • Title: A Guide to HPLC and LC-MS Buffer Selection Source: ACE-HPLC URL: [Link]

  • Title: How does an acid pH affect reversed-phase chromatography separations? Source: Biotage URL: [Link]

  • Title: HPLC - Method development for impurities in drug product Source: Chromatography Forum URL: [Link]

  • Title: Mobile-Phase Optimization Strategies in Reversed-Phase HPLC Source: LCGC International URL: [Link]

  • Title: Control pH During Method Development for Better Chromatography Source: Agilent Technologies URL: [Link]

  • Title: Optimization of Phosphate Buffer Ph 4.4-Methanol as Mobile Phase for Analysis of Amoxicillin and Clavulanate Potassium Mixture Source: International Journal of PharmTech Research URL: [Link]

  • Title: Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography Source: International Labmate URL: [Link]

  • Title: Mobile Phase Optimization in SEC Method Development Source: Agilent Technologies URL: [Link]

Sources

Method

Precision Sample Preparation for Everolimus Impurity Profiling

Application Note & Protocol Guide Executive Summary Everolimus (40-O-(2-hydroxyethyl)-rapamycin) presents a unique analytical challenge due to its macrolide structure, which is susceptible to three primary degradation ve...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

Everolimus (40-O-(2-hydroxyethyl)-rapamycin) presents a unique analytical challenge due to its macrolide structure, which is susceptible to three primary degradation vectors: oxidation , hydrolysis (ring opening) , and isomerization (tautomerism/rotamerism).[1][2]

Standard "dilute-and-shoot" methodologies often fail for Everolimus, resulting in the generation of procedural artifacts—specifically the Everolimus Oxepane Isomer and oxidative degradants—that can be misidentified as process impurities.[2] This guide details a scientifically grounded sample preparation protocol designed to "freeze" the impurity profile at the moment of sampling, ensuring that the data generated reflects the true quality of the drug product, not the instability of the sample solution.

Critical Material Attributes (CMAs) & Mechanistic Logic[1][2]

Before executing the protocol, analysts must understand the chemical behaviors necessitating these specific steps.

AttributeMechanismAnalytical ConsequenceMitigation Strategy
Oxidative Instability The triene system and macrocyclic ring are prone to free-radical oxidation.[1][2]False-positive results for oxidative degradants (e.g., Impurity B/C).[1][2]BHT (Butylated Hydroxytoluene) must be included in the diluent as a radical scavenger.
Isomerization Everolimus exists in equilibrium between rotamers and tautomers (hemiketal/ketone).Split peaks or broad humps in chromatograms; formation of the Oxepane Isomer in polar protic solvents.Use Acetonitrile (ACN) instead of Methanol for dissolution. Maintain low autosampler temperatures (5°C).
Photosensitivity Conjugated double bonds absorb UV/Vis light, leading to photodegradation.[2]Increase in unknown impurities during sequence runs.Use Amber (Actinic) Glassware exclusively. Limit benchtop exposure.
Hygroscopicity The molecule absorbs atmospheric moisture.Hydrolytic ring opening (Seco-everolimus formation).[1][2]Minimize headspace; use dry solvents; rapid weighing.
The "Oxepane" Trap

A critical insight for this protocol is the avoidance of Methanol as the primary diluent. In polar protic solvents, Everolimus rearranges to form the Everolimus Oxepane Isomer .[3] While this is a known equilibrium, excessive formation during sample prep can cause the peak to exceed system suitability limits. Acetonitrile is the required solvent to kinetically inhibit this transformation during the analytical window.

Reagents and Equipment

Reagents
  • Everolimus Reference Standard: USP or secondary standard traceable to USP.

  • Acetonitrile (ACN): LC-MS Grade (Critical for low baseline noise).[1][2]

  • Water: Milli-Q / HPLC Grade (18.2 MΩ[1][2]·cm).

  • Butylated Hydroxytoluene (BHT): Analytical Grade (≥99%).[1][2]

  • Formic Acid / Ammonium Formate: For mobile phase buffering (if applicable to specific LC method).[1]

Equipment
  • Ultrasonic Bath: With temperature control (must not exceed 25°C).

  • Centrifuge: Capable of 4000–13000 x g.

  • Syringe Filters: 0.45 µm PVDF (Polyvinylidene Difluoride).[1] Note: Nylon filters can bind macrolides and should be avoided.

  • Glassware: Class A, Amber volumetric flasks.[2]

Experimental Protocols

Protocol A: Preparation of Stabilized Diluent (Diluent S)

Purpose: To create a solvent system that solubilizes the API while actively preventing oxidation.

  • Weighing: Accurately weigh 50 mg of BHT.

  • Dissolution: Transfer to a 1000 mL volumetric flask.

  • Volume Make-up: Dissolve and dilute to volume with 100% Acetonitrile .

  • Mixing: Invert 10 times to mix.

    • Concentration: 0.05 mg/mL BHT in ACN.

    • Shelf Life: 1 week at room temperature (protected from light).[1]

Protocol B: Standard Solution Preparation

Purpose: To generate a stable calibration standard.

  • Stock Preparation: Accurately weigh 25 mg of Everolimus Reference Standard into a 50 mL amber volumetric flask.

  • Dissolution: Add approx. 35 mL of Diluent S . Sonicate briefly (2 mins) if necessary to dissolve. Dilute to volume with Diluent S. (Conc: 0.5 mg/mL).

  • Working Standard: Transfer 5.0 mL of Stock Solution into a 50 mL amber flask. Dilute to volume with Diluent S .

    • Final Concentration: 50 µg/mL (adjust based on detector sensitivity).[1]

    • Storage:Refrigerate immediately at 2–8°C. Stable for 24 hours.

Protocol C: Tablet Sample Extraction (Impurity Profiling)

Purpose: To extract Everolimus from the tablet matrix without inducing degradation.

  • Grinding: Weigh and finely powder 20 tablets. Calculate the average tablet weight.

  • Weighing: Transfer tablet powder equivalent to 5 mg of Everolimus into a 25 mL amber volumetric flask.

  • Dispersion: Add approx. 15 mL of Diluent S .

  • Sonication (Critical Step):

    • Place flask in the ultrasonic bath.[4][5]

    • Control Temperature: Add ice to the bath water to keep T < 20°C.

    • Sonicate for 15 minutes with intermittent shaking. Heat generated during sonication is the #1 cause of hydrolytic degradation during prep.

  • Equilibration: Allow flask to return to room temperature (approx. 20°C).

  • Dilution: Make up to volume with Diluent S . Mix well.

  • Clarification:

    • Transfer a portion to a centrifuge tube. Centrifuge at 4000 rpm for 10 minutes.

    • Pass the supernatant through a 0.45 µm PVDF filter . Discard the first 2 mL of filtrate (to saturate filter adsorption sites).

    • Collect filtrate into an amber HPLC vial.

  • Analysis: Place in autosampler set to 5°C . Inject within 2 hours of preparation if possible.

Visualized Workflows

Diagram 1: Optimized Sample Preparation Workflow

This diagram illustrates the logical flow and critical control points (CCPs) to prevent artifact generation.

SamplePrep RawMaterial Raw Material (Tablets/API) Extraction Extraction (Powder + Diluent S) RawMaterial->Extraction DiluentPrep Diluent S Prep (ACN + 0.05% BHT) DiluentPrep->Extraction Add Solvent WarnOx Prevents Oxidation DiluentPrep->WarnOx WarnIso Prevents Oxepane Isomerization DiluentPrep->WarnIso Sonication Sonication (CCP) < 20°C (Ice Bath) Extraction->Sonication Centrifuge Clarification Centrifuge + PVDF Filter Sonication->Centrifuge HPLC HPLC Analysis Autosampler @ 5°C Centrifuge->HPLC

Caption: Step-by-step extraction workflow highlighting Critical Control Points (CCPs) for temperature and solvent selection.

Diagram 2: Degradation Pathways & Impurity Origins

Understanding where impurities come from helps in troubleshooting "failed" sample preps.

Degradation cluster_Oxidation Oxidative Pathway (Trigger: Air/No BHT) cluster_Hydrolysis Hydrolytic Pathway (Trigger: Moisture/Heat) cluster_Isomer Isomerization (Trigger: Protic Solvent/Time) Everolimus Everolimus (Parent) ImpurityB Impurity B (Oxide) Everolimus->ImpurityB + O2 Seco Seco-Everolimus (Ring Open) Everolimus->Seco + H2O / Heat Oxepane Oxepane Isomer (Artifact) Everolimus->Oxepane Methanol / RT ImpurityC Impurity C (Epoxide)

Caption: Major degradation pathways.[1][2] Sample prep must inhibit the Isomerization and Oxidative branches.

Impurity Characterization & System Suitability

When analyzing the chromatogram resulting from this protocol, use the following relative retention times (RRT) and acceptance criteria to validate the prep.

Impurity NameCommon RRT (approx)OriginControl in Prep
Sirolimus 0.90 - 0.95Synthesis Starting MaterialN/A (Process Impurity)
Everolimus (Main Peak) 1.00APIN/A
Oxepane Isomer 1.10 - 1.15Artifact / Degradant Limit Time in Solution
Impurity A (Seco-acid) 0.40 - 0.50HydrolysisControl Sonication Temp
Impurity B (Oxide) variesOxidationEnsure BHT is present

System Suitability Requirement: According to USP and industry standards, the resolution between Everolimus and Sirolimus should be NLT (Not Less Than) 1.2. The resolution between Everolimus and the Oxepane isomer is critical; if these merge, the sample prep solvent (ACN) or column temperature (often 50°C+ is used in the method to merge rotamers) needs adjustment.

References

  • USP Monograph: Everolimus. United States Pharmacopeia (USP-NF).[1][2] (Current Official Revision).[1] Provides specifications for "Organic Impurities" and system suitability requirements including the oxepane isomer. [1][2]

  • Sharmila, D., et al. (2015).[2][6][] "Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets." Indian Journal of Pharmaceutical Sciences, 77(5), 599.[2][]

  • Babu, A. N., et al. (2019).[2] "Development of Simple and Robust RP-HPLC Method for Determination of Everolimus and its Impurities in Oral Solid Dosage Form." Asian Journal of Chemistry. Describes the degradation behavior and impurity limits.

  • FDA Center for Drug Evaluation and Research. (2010). Application Number: 21-560s000 (Afinitor) - Chemistry Review.[1][2] Details the requirement for BHT antioxidant in the drug product formulation and analysis.

  • Thermo Fisher Scientific. "QMS Everolimus Immunoassay - Package Insert."[1][2] Highlights the rapid oxidation of samples and the necessity of specialized precipitation reagents.

Sources

Application

Application Note: Advanced UV Detection Strategies for Everolimus Impurity Profiling

Executive Summary This guide provides a rigorous technical framework for the detection and quantification of Everolimus and its impurities. Unlike generic protocols, this document addresses the specific physicochemical c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical framework for the detection and quantification of Everolimus and its impurities. Unlike generic protocols, this document addresses the specific physicochemical challenges of the Everolimus molecule—specifically its conjugated triene system and rotameric conformational equilibrium.

Key Recommendation: The primary detection wavelength is 278 nm , leveraging the specific absorbance of the triene chromophore. However, successful impurity profiling requires strict control of column temperature (>45°C) to resolve rotamer-induced peak splitting, a common failure point in standard methods.

Chemical Basis of Detection

To select the correct wavelength, one must understand the molecule's electronic transitions. Everolimus is a semi-synthetic macrolide derivative of Sirolimus (Rapamycin).

The Chromophore Logic

The molecule lacks a strong aromatic system but possesses a distinct conjugated triene moiety (three alternating double bonds).

  • Primary Absorbance (

    
    ):  The triene system exhibits a strong 
    
    
    
    transition centered at 277–279 nm .
  • Secondary Absorbance: A weaker band exists near 290 nm.

  • Interference: Detection below 250 nm (e.g., 210-235 nm) is discouraged due to non-specific absorption from the macrocyclic lactone ring and mobile phase solvents, which drastically reduces the Signal-to-Noise (S/N) ratio for trace impurities.

The Rotamer Challenge

Everolimus exists as two conformational isomers (rotamers) due to hindered rotation around the pipecolic acid amide bond.

  • Ambient Temp (25°C): Rotamer interconversion is slow, leading to split peaks or "saddle" peaks.

  • Elevated Temp (>45°C): Interconversion rate increases, coalescing the rotamers into a single, sharp peak.

Strategic Wavelength Selection

While 278 nm is the standard, specific impurity profiles may require adjustments.

WavelengthApplicationProsCons
278 nm Primary Assay & Impurities Maximum sensitivity for the parent drug and triene-intact impurities (e.g., Seco-everolimus).Susceptible to interference if mobile phase has UV cutoff >270 nm.
290 nm Secondary / Specificity Reduced baseline noise; often used to confirm peak purity.~15-20% lower response factor compared to 278 nm.
210-235 nm Not Recommended Detects impurities lacking the triene system.High background noise; poor selectivity; incompatible with many buffers.
Visualization: Wavelength Decision Matrix

WavelengthLogic Start Start: Impurity Profiling CheckChrom Does Impurity retain Triene System? Start->CheckChrom YesTriene Yes (e.g., Isomers, Seco-forms) CheckChrom->YesTriene Intact Chromophore NoTriene No (Deep Degradants) CheckChrom->NoTriene Broken Chromophore Select278 Select 278 nm (Max Sensitivity) YesTriene->Select278 Trace Level (<0.1%) Select290 Select 290 nm (High Selectivity) YesTriene->Select290 High Conc / Noise Issues SelectLowUV Consider LC-MS or CAD (UV <230nm unreliable) NoTriene->SelectLowUV

Caption: Decision logic for selecting detection parameters based on impurity structural characteristics.

Validated Experimental Protocol

This protocol is designed to be stability-indicating , capable of separating Everolimus from its degradation products (oxidative and hydrolytic).[1]

Reagents & Standards
  • Reference Standard: Everolimus USP Reference Standard.

  • Solvents: Acetonitrile (HPLC Grade), Ammonium Acetate, Water (Milli-Q).

  • System Suitability Solution: Everolimus spiked with known impurities (if available) or subjected to mild acid stress (0.1N HCl for 2 hours) to generate degradation peaks.

Chromatographic Conditions
ParameterSettingRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µmStandard reversed-phase retention. Smaller particles improve resolution of closely eluting impurities.
Mobile Phase A 20 mM Ammonium Acetate (pH 6.0)Buffer controls ionization of impurities; pH 6.0 is stable for the macrolide ring.
Mobile Phase B Acetonitrile : Methanol (80:20)High organic strength for elution; Methanol modifies selectivity.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1]
Column Temp 50°C ± 2°C CRITICAL: Essential to merge rotamer peaks into a single sharp band.
Detection UV @ 278 nm Targets the triene chromophore.
Injection Vol 10 - 20 µLAdjusted based on sensitivity requirements (LOQ).
Gradient Program

Note: Isocratic methods are often insufficient for full impurity profiling.

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
15.04060
25.01090
30.01090
31.06040
40.06040

Impurity Profile & Troubleshooting

Common Impurities

The following impurities are expected. Relative Retention Times (RRT) are approximate and must be established with your specific column.

Impurity NameStructure/OriginApprox RRTDetection Note
Seco-Everolimus Ring-opened hydrolysis product~0.8 - 0.9Retains triene; detectable at 278 nm.
Tautomer Conformational isomer~1.0 (merges at 50°C)If visible as a shoulder, increase temperature .
Desmethyl Everolimus Synthesis byproduct~0.95Very close elution; requires high plate count.
Oxidation Products Peroxide degradation< 0.5 (Early eluting)Often polar; ensure adequate retention in initial gradient.
Troubleshooting Workflow

Troubleshooting Problem Issue: Split Peak / Shoulder CheckTemp Check Column Temp Problem->CheckTemp Action1 Increase to 55-60°C CheckTemp->Action1 Temp < 45°C Problem2 Issue: Baseline Drift @ 278nm CheckMP Check Mobile Phase UV Cutoff Problem2->CheckMP Action2 Switch Methanol -> ACN or Use 290 nm CheckMP->Action2

Caption: Diagnostic workflow for resolving common peak shape and baseline issues.

References

  • United States Pharmacopeia (USP). Monograph: Everolimus.[2] USP-NF. (Standard detection wavelength cited as 278 nm).

  • European Medicines Agency (EMA). Assessment Report: Afinitor (Everolimus). (Details impurity limits and degradation pathways).

  • BOC Sciences. Everolimus and Impurities: Degradation and Analysis. (Discusses oxidative and hydrolytic degradation products).

  • International Journal of Trend in Scientific Research and Development (IJTSRD). Stability Indicating RP-HPLC Method Development and Validation of Everolimus. (Validates 285 nm and C18 column conditions).

  • Sigma-Aldrich. Everolimus Product Sheet & HPLC Analysis. (Confirms purity analysis via HPLC).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Retention Time Stability for Everolimus Impurities

Role: Senior Application Scientist Status: Active Support Ticket Topic: Troubleshooting Retention Time (RT) Drift and Peak Splitting in Everolimus Analysis Introduction: The "Macrolide Challenge" Welcome to the Technical...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Status: Active Support Ticket Topic: Troubleshooting Retention Time (RT) Drift and Peak Splitting in Everolimus Analysis

Introduction: The "Macrolide Challenge"

Welcome to the Technical Support Center. If you are experiencing shifting retention times (RT), split peaks, or "ghost" shoulders while analyzing Everolimus (or its parent, Sirolimus/Rapamycin), you are likely battling the inherent physical chemistry of macrocyclic lactones.

Everolimus is not a static molecule; it exists as a mixture of conformational isomers (rotamers) . In solution, the molecule rotates around the pipecolic acid amide bond, creating two distinct forms (cis/trans) that interconvert.

  • The Symptom: Your RT drifts, or a single peak splits into two (a "saddle" shape), or the peak broadens significantly.

  • The Cause: The rate of interconversion between these rotamers is temperature-dependent and often occurs on the same timescale as your chromatographic separation.

This guide moves beyond basic troubleshooting to address the specific mechanistic causes of Everolimus instability.

Module 1: The Rotamer Effect (Temperature Control)

User Question: "My Everolimus peak sometimes looks like a doublet, and the RT shifts by 0.2–0.5 minutes between days. My column is new. What is happening?"

Technical Diagnosis: You are likely operating in the "Interconversion Zone." At ambient temperatures (20–25°C), the rotamer interconversion is slow enough that the column partially separates the two forms, leading to peak splitting or broadening. Small fluctuations in lab temperature shift the equilibrium ratio, causing RT drift.

The Solution: Thermal Thermodynamics To stabilize the RT, you must push the kinetics to a fast exchange limit where the two forms merge into a single, sharp peak.

Protocol:

  • Elevate Column Temperature: Set the column oven to 45°C – 50°C .

    • Why: Higher thermal energy increases the rate of rotamer interconversion. The detector sees a time-averaged single species rather than two separating species.

    • Caution: Do not exceed 60°C, as Everolimus is prone to oxidative degradation and hydrolysis.

  • Pre-heating is Mandatory: Use an active pre-heater (heat exchanger) before the column.

    • Why: If cold mobile phase enters a 50°C column, a radial temperature gradient forms. This causes flow heterogeneity, leading to band broadening that mimics RT instability.

Visualization: The Rotamer Equilibrium Workflow

Rotamer_Equilibrium Start Everolimus Sample Amb_Temp Ambient Temp (25°C) Start->Amb_Temp High_Temp Elevated Temp (45-50°C) Start->High_Temp Slow_Kinetics Slow Interconversion (Kinetics ≈ Flow Rate) Amb_Temp->Slow_Kinetics Rotamers separate on column Fast_Kinetics Fast Interconversion (Kinetics >> Flow Rate) High_Temp->Fast_Kinetics Rotamers average out Result_Bad Split Peaks / Broadening Unstable RT Slow_Kinetics->Result_Bad Result_Good Coalesced Single Peak Stable RT Fast_Kinetics->Result_Good

Caption: Figure 1. Impact of column temperature on the kinetic interconversion of Everolimus rotamers and resulting peak shape.

Module 2: Mobile Phase Chemistry & pH Sensitivity

User Question: "I am using an Ammonium Acetate/Acetonitrile gradient. The RT is stable for the first 5 injections, then slowly drifts earlier. Why?"

Technical Diagnosis: This is a classic case of Organic Modifier Volatility or pH Drift . Everolimus is lipophilic; slight changes in the organic ratio drastically affect interaction with the C18 stationary phase.

The Solution: Buffering and Evaporation Control

Protocol:

  • Buffer Selection: Use Ammonium Acetate or Ammonium Formate (pH ~6.0–6.5).

    • Critical Step: Adjust pH after mixing if using a pre-mixed aqueous phase, but for gradients, ensure the aqueous buffer capacity is sufficient (10–20 mM).

    • Warning: Avoid phosphate buffers if using LC-MS for impurity profiling (non-volatile).

  • Prevent Evaporation:

    • Acetonitrile (ACN) is volatile. If your mobile phase sits in an open flask, ACN evaporates, increasing the water ratio. This causes RT to drift later (usually), but if using a pre-mixed organic/buffer line, selective evaporation can shift selectivity.

    • Action: Use tightly capped solvent bottles with 0.2 µm filters/caps. Replace mobile phase daily.

  • Isocratic vs. Gradient:

    • For simple assay (Everolimus content), use Isocratic (e.g., ACN:Buffer 50:50 or similar). Isocratic methods are inherently more robust for RT stability than gradients.

    • For Impurity Profiling , a gradient is required to elute polar degradants (hydrolytic) and late-eluting dimers.

Module 3: Column Conditioning & History

User Question: "We switched from a Waters Symmetry C18 to a Phenomenex Kinetex C18. The resolution of Impurity A (Sirolimus) changed, and RT is drifting."

Technical Diagnosis: Macrolides are large molecules ("sticky"). They require significant surface area coverage. Different C18 bonding technologies (monomeric vs. polymeric) and end-capping affect the "shape selectivity" required to separate Everolimus from Sirolimus (Impurity A).

Protocol:

  • Column Choice: High-surface area C18 columns (e.g., USP L1) are standard.

    • Recommendation: Use columns with fully porous particles (5 µm) for robustness, or Core-Shell (2.7 µm) for speed, but ensure the pore size is ≥100 Å to accommodate the large molecule.

  • Equilibration Saturation:

    • Everolimus can adsorb to active sites on new columns.

    • Action: "Prime" a new column by injecting a high-concentration standard (e.g., 200 µg/mL) 2-3 times before starting the analytical run. This saturates irreversible binding sites.

Summary: Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Split Peak / Doublet Low Column Temperature (Rotamer separation)Increase Column Temp to 45–50°C.
Monotonic RT Drift (Earlier) Organic modifier evaporation (if pre-mixed) or Temperature increasingCap solvent bottles; Check oven stability.
Monotonic RT Drift (Later) Column fouling or Phase collapseWash column with high % organic (95% ACN).
Random RT Fluctuation Pump pulsation or LeakCheck check-valves; Purge pump; Check for leaks.
Broad Tailing Peak Secondary Interactions (Silanol activity)Ensure Buffer pH is optimized (pH 6.0–6.5); Use end-capped column.
Visual Troubleshooting Logic

Troubleshooting_Logic Start Issue: RT Instability Decision1 Is the Peak Splitting? Start->Decision1 Split_Yes Rotamer Effect Decision1->Split_Yes Yes Split_No Single Peak shifting Decision1->Split_No No Action_Temp Increase Temp to 45-50°C Check Pre-heater Split_Yes->Action_Temp Decision2 Drift Direction? Split_No->Decision2 Drift_Random Random Fluctuation Decision2->Drift_Random Up & Down Drift_Trend Consistent Trend Decision2->Drift_Trend One Direction Action_Pump Check Pump/Leaks Check Dwell Volume Drift_Random->Action_Pump Action_Mobile Check Solvent Evaporation Check Column Aging Drift_Trend->Action_Mobile

Caption: Figure 2. Decision tree for diagnosing Retention Time (RT) issues in Everolimus HPLC analysis.

References
  • Sharmila, D., et al. (2015).[1][] "Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets." Indian Journal of Pharmaceutical Sciences.

  • European Pharmacopoeia (Ph.[3] Eur.). Monograph 2918: Everolimus.[3][4] (Referenced via Phenomenex Application Note: Separation of Everolimus from Sirolimus).

  • Momenbeik, F., et al. (2016). "A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin." Journal of Reports in Pharmaceutical Sciences. (Demonstrates temperature dependence of Rapamycin/Everolimus rotamers).

  • BOC Sciences. "Everolimus and Impurities: Stability and Degradation Pathways."

Sources

Optimization

Technical Support Center: Minimizing Everolimus Degradation

Topic: Stability & Sample Preparation for LC-MS/MS Quantification Status: Active | Version: 2.4 | Audience: Analytical Chemists, Toxicologists Executive Summary Everolimus (RAD001) is a macrocyclic lactone and mTOR inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Sample Preparation for LC-MS/MS Quantification

Status: Active | Version: 2.4 | Audience: Analytical Chemists, Toxicologists

Executive Summary

Everolimus (RAD001) is a macrocyclic lactone and mTOR inhibitor with a narrow therapeutic index (3–8 ng/mL).[1] Its structural complexity—specifically the 40-O-(2-hydroxyethyl) chain and the macrocyclic lactone ring—renders it highly susceptible to isomerization, alkaline hydrolysis, and oxidative cleavage .

This guide moves beyond basic "keep it cold" advice. It details the mechanistic causes of degradation during sample preparation and provides a self-validating workflow to ensure data integrity.

Module 1: The Chemistry of Instability

Understanding the "Why" to prevent the "What."

Everolimus degradation is not random; it follows specific chemical pathways triggered by environmental stressors.

StressorMechanism of ActionCritical Control Point
Alkalinity (pH > 7.5) Base-catalyzed Hydrolysis: The lactone ester bond cleaves, opening the macrocyclic ring. This is irreversible and rapid.Strictly avoid basic extraction solvents. Maintain pH < 6.5 during processing.
Oxidation (ROS) Oxidative Cleavage: The triene system (double bonds) reacts with reactive oxygen species (ROS) or peroxides in solvents.Use BHT (Butylated hydroxytoluene) in extraction solvents. Avoid aged ethers.
Light (UV/Blue) Photo-isomerization: Causes geometric isomerization (trans-to-cis) of the polyene region.Use amber glassware. Process under yellow (sodium) light if possible.
Surface Adsorption Hydrophobic Binding: The lipophilic molecule adheres to PVC and polystyrene surfaces.Use Polypropylene (PP) or silanized glass. Avoid standard polystyrene tubes.
Visualizing the Degradation Cascade

The following diagram illustrates the specific pathways that lead to quantification errors.

Everolimus_Degradation Eve Intact Everolimus (Active) RingOpen Ring-Opened Seco-Everolimus (Mass Shift +18 Da) Eve->RingOpen Lactone Hydrolysis Isomers Geometric Isomers (Chromatographic Split) Eve->Isomers Tautomerization Cleavage Fragmented Products (Loss of Signal) Eve->Cleavage Polyene Attack pH High pH (>7.5) (Base Hydrolysis) pH->RingOpen Light UV/Blue Light (Photo-excitation) Light->Isomers Ox Peroxides/ROS (Oxidation) Ox->Cleavage

Caption: Mechanistic pathways of Everolimus degradation. Red arrows indicate irreversible chemical changes leading to quantification loss.

Module 2: Validated Extraction Protocol (ZnSO₄/Methanol)

A self-validating system for Whole Blood matrices.

This protocol utilizes Zinc Sulfate (ZnSO₄) for two reasons:

  • Lysis: It effectively lyses erythrocytes (RBCs) where Everolimus partitions (approx. 75-80% is RBC-bound).

  • Precipitation: It precipitates plasma proteins without requiring high-pH buffers that damage the drug.

Reagents Preparation
  • Precipitation Reagent: 0.1M ZnSO₄ in Water : Methanol (30:70 v/v).

    • Pro-Tip: Add 0.1% Formic Acid to this reagent to lock the pH in the acidic stability zone.

  • Internal Standard (IS): Everolimus-d4 (10 ng/mL in Methanol).[2]

    • Critical: Do not use Ascomycin or Sirolimus if possible. Only the deuterated analog tracks matrix effects and degradation accurately.

Step-by-Step Workflow
  • Equilibration: Thaw whole blood samples at room temperature (RT) and mix by gentle inversion. Do not vortex vigorously before extraction to avoid mechanical hemolysis variability.

  • Aliquot: Transfer 100 µL of Whole Blood into a 1.5 mL Polypropylene (PP) microcentrifuge tube.

  • IS Addition: Add 20 µL of Internal Standard working solution. Vortex gently (5 sec).

  • Lysis & Precipitation (The Critical Step):

    • Add 300 µL of Precipitation Reagent (ZnSO₄/MeOH).

    • Vortex immediately at high speed for 30 seconds.

    • Why? Delayed vortexing causes protein clumping that traps the drug, leading to poor recovery.

  • Incubation: Let stand at RT for 10 minutes (allows complete release from RBCs).

  • Clarification: Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer supernatant to a glass autosampler vial with a PP insert.

Workflow Diagram

Protocol_Workflow Start Whole Blood Sample (EDTA Tube) Step1 Add Internal Standard (Everolimus-d4) Start->Step1 Step2 Add ZnSO4 / MeOH (Precipitation Reagent) Step1->Step2 Critical CRITICAL: Vortex Immediately (30 sec, High Speed) Step2->Critical Step3 Incubate 10 min @ RT (RBC Release) Critical->Step3 Step4 Centrifuge 13,000g @ 4°C Step3->Step4 Inject Inject Supernatant (LC-MS/MS) Step4->Inject

Caption: Extraction workflow highlighting the critical vortexing step to prevent drug entrapment in protein pellets.

Module 3: Troubleshooting & FAQs

Direct solutions to common failure modes.

Q1: My recovery is low (<60%), but the peak shape is good. What is happening?

Diagnosis: Drug entrapment or adsorption.[3][4]

  • The Cause: Everolimus binds strongly to RBC proteins (immunophilins). If the protein pellet is too compact or not fully lysed, the drug remains in the pellet.

  • The Fix:

    • Ensure you are using Zinc Sulfate . Pure organic solvents (ACN/MeOH only) often yield lower recovery from whole blood than ZnSO₄ combinations.

    • Check your plasticware.[3][4] Are you using Polystyrene? Switch to Polypropylene .

Q2: I see "ghost peaks" or split peaks in my chromatogram.

Diagnosis: Isomerization or degradation.

  • The Cause:

    • Split Peak: Likely tautomerization between the pyranose and oxepane forms, often caused by mobile phases that are too neutral.

    • Ghost Peak (+18 Da): This is the ring-opened hydrolysis product. Your extraction or mobile phase pH is likely > 7.0.

  • The Fix: Acidify your mobile phase. Use 0.1% Formic Acid or 10mM Ammonium Formate (pH 3.5) . Avoid Ammonium Acetate at pH 6.8+.

Q3: Can I store the extracted supernatant if the instrument goes down?

Diagnosis: Stability management.

  • The Data: Extracted samples in the autosampler (4°C) are stable for 24 hours .

  • The Fix: If storage > 24h is needed, freeze the supernatant at -20°C in a sealed glass vial. Do not leave it in the plastic 96-well plate for days, as solvent evaporation and plastic adsorption will alter concentration.

Q4: Why does my Internal Standard (IS) response vary wildly?

Diagnosis: Matrix effects or inconsistent mixing.

  • The Cause: If using an analog IS (like Ascomycin), it may not compensate for ion suppression (matrix effect) the same way Everolimus does.

  • The Fix: Switch to Everolimus-d4 . If the IS response drops, it confirms a matrix issue (likely phospholipids). Implement a "Divert Valve" on your LC to send the first 0.5 min (salts) and late eluters (phospholipids) to waste.

References
  • Koster, R. A., et al. (2013). Stability of everolimus in whole blood and plasma.[5] Therapeutic Drug Monitoring.[1][2][6][7][8][9] Link

  • Shipkova, M., et al. (2016). Therapeutic Drug Monitoring of Everolimus: A Consensus Report. Therapeutic Drug Monitoring.[1][2][6][7][8][9] Link

  • Thermo Fisher Scientific. (2020). QMS Everolimus Immunoassay Package Insert (ZnSO4 Protocol).Link

  • Palmgrén, J., et al. (2006).[3] Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions.[3][4][10] European Journal of Pharmaceutics and Biopharmaceutics. Link

  • Wang, J., et al. (2019). A simple and rapid LC-MS/MS method for the simultaneous determination of sirolimus and everolimus in human whole blood.[1][6] Journal of Clinical Laboratory Analysis.[8] Link

Sources

Troubleshooting

Troubleshooting baseline noise in Everolimus impurity analysis

Technical Support Center: Everolimus Impurity Analysis A Senior Application Scientist's Guide to Troubleshooting Baseline Noise in HPLC Welcome to the technical support center for Everolimus impurity analysis. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Everolimus Impurity Analysis

A Senior Application Scientist's Guide to Troubleshooting Baseline Noise in HPLC

Welcome to the technical support center for Everolimus impurity analysis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with baseline stability during high-performance liquid chromatography (HPLC) experiments. As a Senior Application Scientist, my goal is to provide not just procedural steps, but a deep, mechanistic understanding of why baseline noise occurs and how to systematically diagnose and resolve it, ensuring the integrity and accuracy of your impurity profiling.

The Analytical Challenge: Why a Stable Baseline is Non-Negotiable

In pharmaceutical analysis, particularly for impurity profiling of a potent molecule like Everolimus, the baseline is the canvas upon which your chromatogram is painted. A noisy, drifting, or otherwise unstable baseline can obscure low-level impurities, leading to inaccurate quantitation and potentially compromising compliance with regulatory standards. According to the International Council for Harmonisation (ICH) guidelines, impurities must be reported at thresholds as low as 0.05% for drug substances with a maximum daily dose of up to 2g/day[1]. Achieving this level of sensitivity is impossible without a pristine baseline.

The signal-to-noise ratio (SNR) is the critical parameter that defines your ability to detect and quantify these impurities.[2] A stable baseline ensures a low noise level, thereby maximizing the SNR for your peaks of interest. This guide will walk you through a logical troubleshooting workflow, from the most frequent and simple-to-fix issues to more complex hardware-related problems.

Systematic Troubleshooting Workflow

Baseline problems in HPLC can be broadly categorized into issues stemming from the mobile phase, the column, the system hardware, or environmental factors. Our approach will be to isolate and eliminate these potential causes in a logical sequence.

Below is a visual representation of the troubleshooting hierarchy. Always start with the most common culprits (Level 1) before moving to more intensive investigations.

Troubleshooting_Workflow cluster_level1 cluster_level2 cluster_level3 Start Baseline Noise Observed Level1 Level 1: The Mobile Phase (Most Common) Start->Level1 Level2 Level 2: The HPLC System & Environment Level1->Level2 If noise persists L1_Check1 Fresh Preparation? Level3 Level 3: The Column Level2->Level3 If noise persists L2_Check1 Leaks? Resolved Baseline Stable (Problem Resolved) Level3->Resolved If noise persists, consult service engineer L3_Check1 Equilibrated? L1_Check2 Degassing Adequate? L1_Check3 Contamination? L2_Check2 Temperature Stable? L2_Check3 Detector Lamp/Cell? L3_Check2 Contaminated? L3_Check3 Column Bleed?

Caption: A hierarchical workflow for troubleshooting HPLC baseline noise.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: The Mobile Phase - Your First Line of Defense

Question 1: My baseline is drifting upwards during my gradient run. What's the most likely cause?

Answer: This is a classic symptom of mismatched mobile phase absorbance. In reversed-phase HPLC, your organic solvent (Solvent B, typically acetonitrile) often has a higher UV absorbance at low wavelengths (e.g., below 220 nm) than your aqueous solvent (Solvent A). As the gradient progresses and the concentration of Solvent B increases, the overall absorbance of the mobile phase passing through the detector cell rises, causing the baseline to drift upwards.[3]

Troubleshooting Protocol:

  • Verify Solvent Absorbance: Check the UV absorbance of your individual mobile phase solvents at your detection wavelength.

  • Choose a Higher Wavelength: If your analyte (Everolimus) has sufficient absorbance at a higher wavelength where the solvents absorb less, adjusting the method can be the simplest fix. For example, moving from 210 nm to 250 nm can significantly reduce baseline drift.[4]

  • Match Absorbance: If you must use a low wavelength, try adding a small amount of the same UV-absorbing additive (like trifluoroacetic acid, if used) to both Solvent A and Solvent B. This helps to balance the absorbance throughout the gradient.

  • Use a Reference Wavelength: Many photodiode array (PDA) detectors allow you to set a reference wavelength in a region where no analytes absorb. This feature can be used to computationally subtract baseline drift.[3]

Question 2: I'm seeing periodic, regular noise (pulsations) in my baseline. What should I check?

Answer: Regular, pulsating noise is almost always related to the pump. It indicates an issue with flow rate consistency, which can be caused by air bubbles in the system, faulty check valves, or inadequate mobile phase mixing.[5]

Troubleshooting Protocol:

  • Check for Air Bubbles: Ensure your solvent lines are fully submerged in the reservoirs and that the solvent inlet frits are clean.

  • Degas the Mobile Phase: Inadequate degassing is a primary cause of bubble formation. While sonication is common, it is often insufficient as atmospheric gases can redissolve.[5] An inline vacuum degasser is the most effective solution. If unavailable, helium sparging is a superior alternative to sonication.[5][6]

  • Prime the Pump: Perform a thorough pump priming procedure for all solvent lines to purge any trapped air.

  • Check Valve Function: If the noise persists after degassing and priming, a check valve may be sticking or dirty. Consult your instrument manual for instructions on cleaning or replacing the check valves.

Question 3: My baseline is noisy and irregular. I prepared the mobile phase yesterday. Could that be the issue?

Answer: Absolutely. Mobile phase stability is critical. Aqueous mobile phases, especially those near a neutral pH, are susceptible to microbial growth.[7] Byproducts from bacteria or algae can create baseline noise and ghost peaks.[7] Additionally, some additives, like TFA, can degrade over time, changing their UV absorbance.[6][8]

Best Practices for Mobile Phase Preparation:

ParameterRecommendationRationale
Solvent Quality Use only HPLC-grade or LC-MS grade solvents and reagents.Lower grade solvents contain impurities that can contribute to baseline noise and contaminate the column.[9]
Preparation Frequency Prepare fresh mobile phase daily, especially aqueous buffers.[6][7]Prevents microbial growth and degradation of additives, ensuring consistent performance.
Filtration Filter aqueous components through a 0.45 µm or 0.22 µm membrane filter.Removes particulate matter that can damage pump seals and clog the column, and also helps to remove some microbes.
Storage Keep mobile phase reservoirs capped and protected from light and heat.Prevents contamination and evaporation of volatile components, which would alter the mobile phase composition.[6]
Part 2: The HPLC System and Environment

Question 4: I've confirmed my mobile phase is perfect, but the baseline still wanders or drifts slowly. What's next?

Answer: The next area to investigate is the thermal stability of your system and its environment. HPLC detectors, particularly UV and refractive index (RI) detectors, are sensitive to temperature changes.[10] A fluctuating lab temperature or a temperature differential between the column and the detector can cause baseline drift.[7]

Temp_Effect LabTemp Lab Temperature Fluctuation MobilePhaseTemp Mobile Phase Temperature Change LabTemp->MobilePhaseTemp ColumnTemp Unstable Column Oven Temperature ColumnTemp->MobilePhaseTemp RefractiveIndex Change in Refractive Index MobilePhaseTemp->RefractiveIndex DetectorSignal Detector Signal Instability RefractiveIndex->DetectorSignal BaselineDrift Baseline Drift DetectorSignal->BaselineDrift

Sources

Optimization

Everolimus &amp; Impurity E Separation Support Center

Advanced Method Development & Troubleshooting for mTOR Inhibitors Status: Operational Lead Scientist: Senior Application Specialist, Chromatography Division Context: RP-HPLC Separation of Macrolide Immunosuppressants[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Method Development & Troubleshooting for mTOR Inhibitors

Status: Operational Lead Scientist: Senior Application Specialist, Chromatography Division Context: RP-HPLC Separation of Macrolide Immunosuppressants[1][2][3]

Critical Alert: The Stability-Selectivity Paradox

Before adjusting any parameters, you must understand the chemical nature of your target. Everolimus (40-O-(2-hydroxyethyl)-rapamycin) is a macrocyclic lactone.[1][2][3][4] Its separation from Impurity E (typically identified as 42-O-Formyl Everolimus or related tautomers depending on the pharmacopeia) presents a unique challenge:

  • The Lactone Vulnerability: While some literature suggests Everolimus is moderately stable in neutral conditions, the macrocyclic lactone ring is susceptible to hydrolysis (ring-opening) at high pH and isomerization/degradation at very low pH.

  • The Separation Mechanism: Everolimus and Impurity E are structurally similar. Their separation is driven primarily by hydrophobic selectivity , not ionization.[1] However, pH plays a critical "silent" role by controlling the stationary phase (silanol) activity and the conformational equilibrium of the macrolide.

Troubleshooting Guide (Q&A)

Issue 1: "I cannot resolve Impurity E from the main Everolimus peak."

Q: My resolution (Rs) is < 1.5. Increasing the gradient time isn't helping. How does pH affect this?

A: While Everolimus itself is neutral in the working range, pH affects the stationary phase surface charge.

  • The Mechanism: At low pH (< 4.0), silanols on the C18 silica support are protonated (neutral).[2][3] At neutral pH (6.0–7.5), some silanols ionize.[2][3] This ionization can create a "secondary interaction" (hydrogen bonding) with the oxygen-rich macrocycle of Everolimus.

  • The Fix:

    • Target pH: Move to pH 6.0 – 6.5 . This is the "sweet spot" for Rapamycin analogs. It suppresses extreme silanol activity while maintaining a stable baseline.

    • Buffer Choice: Switch to Ammonium Acetate (10mM to 20mM) .[2][3] Acetate buffers provide superior peak shape for macrolides compared to phosphate, likely due to ion-pairing effects or masking of silanols.[1]

    • Temperature: Separation of isomers/analogs like Impurity E is highly thermosensitive. If pH adjustment fails, lower the column temperature (e.g., from 45°C to 30°C or even 25°C). Macrolide conformers often resolve better at lower temperatures.

Issue 2: "Impurity E peak area is increasing during the sequence."

Q: The resolution is fine, but the % area of Impurity E (or a close eluter) increases over time. Is this a pH issue?

A: This is likely a stability artifact , not a separation issue.[1]

  • The Mechanism: If your sample diluent or mobile phase is too acidic (< pH 4.5) or too basic (> pH 8.0), you may be inducing degradation on-column or in the autosampler.[2][3] Impurity E (if identified as the Formyl derivative) can be unstable, or you may be generating seco-acid degradation products that co-elute.[1][2][3]

  • The Fix:

    • Check Diluent pH: Ensure your sample diluent matches the mobile phase pH. Avoid pure acetonitrile if the sample sits for hours; use a buffered diluent.

    • On-Column Stability: If using a high pH (e.g., Ammonium Carbonate pH 9.[1][2][3]0) for peak shape, ensure the run time is short.[5] For robustness, revert to Ammonium Acetate pH 6.0 .[1]

Issue 3: "My retention times are drifting."

Q: The relative retention time (RRT) of Impurity E is shifting relative to Everolimus.

A: This indicates a lack of buffering capacity or temperature fluctuation.

  • The Mechanism: Macrolides are large molecules. Small changes in the organic modifier % or temperature can cause significant conformation shifts.

  • The Fix:

    • Buffer Strength: Increase Ammonium Acetate concentration from 10mM to 20mM .

    • Premixing: If using a high-pressure mixing system, premix your organic/aqueous phases slightly (e.g., 90:10 organic line) to prevent outgassing and mixing irregularities which affect pH and retention.[1][2][3]

Recommended Experimental Protocol

This protocol is designed for the robust separation of Everolimus and Impurity E, prioritizing resolution and stability.

Method Parameters:

ParameterSpecificationNotes
Column C18 (L1), 150 x 4.6 mm, 3.0 µm or 2.7 µm (Core-Shell)Core-shell particles often provide better resolution for large molecules.[1][2][3]
Mobile Phase A 20 mM Ammonium Acetate, pH 6.0Adjust pH with dilute Acetic Acid. Filter (0.22 µm).[2][3]
Mobile Phase B Acetonitrile / Methanol (80:20 v/v)Methanol helps with selectivity of macrolide isomers.
Flow Rate 1.0 mL/minAdjust based on column backpressure.
Temperature 30°C ± 2°C Critical control point for Impurity E resolution.
Detection UV @ 278 nmMax absorbance for the triene system.
Gradient Time (min)% B
0.045
15.075
20.090
20.145
25.045

Preparation of Standard:

  • Dissolve Everolimus reference standard in Acetonitrile .

  • Dilute to working concentration (e.g., 0.5 mg/mL) using Mobile Phase A : Acetonitrile (50:50) . Do not use pure water as diluent.[1]

Visualizing the Workflow

Method Development Logic Flow

This diagram illustrates the decision process for optimizing the separation of Impurity E based on observed chromatography.

MethodDev Start Start: Initial Chromatogram CheckRes Check Resolution (Rs) Everolimus vs. Impurity E Start->CheckRes Decision1 Rs < 1.5? CheckRes->Decision1 CheckShape Check Peak Shape Decision1->CheckShape Yes Success Success: Rs > 1.5 Stable Baseline Decision1->Success No Tailing Tailing > 1.5? CheckShape->Tailing Action_pH Action: Adjust pH Target pH 6.0 - 6.5 (Ammonium Acetate) Tailing->Action_pH Yes (Silanol Effect) Action_Temp Action: Lower Temp Try 25°C - 30°C Tailing->Action_Temp No (Selectivity Issue) Action_pH->CheckRes Action_Temp->CheckRes Action_Buffer Action: Increase Buffer Conc. (10mM -> 20mM) Drift Retention Drift? Success->Drift Drift->Action_Buffer Yes Final Method Final Method Drift->Final Method No

Caption: Decision tree for optimizing Everolimus/Impurity E separation, focusing on pH and Temperature variables.

References

  • United States Pharmacopeia (USP). Everolimus Monograph: Impurities. USP-NF.[1][2] (Official monographs provide the baseline for impurity limits and identification).

  • European Pharmacopoeia (Ph. Eur.). Everolimus: Impurity E (42-O-Formyl Sirolimus).[1][2][3] (Defines the specific chemical structure of Impurity E for regulatory compliance).

  • ResearchGate (Journal of Trend in Scientific Research). Stability Indicating RP-HPLC Method Development and Validation of Everolimus. Available at: [Link] (Provides data on acid/base degradation rates and separation parameters).[2][3]

  • Novatia, LLC. Degradation of Rapamycin and its Ring-Opened Isomer. Available at: [Link] (Detailed analysis of the effect of acidic modifiers on rapamycin analog chromatography).[3]

Sources

Troubleshooting

Technical Support Center: Everolimus Impurity Profiling

Subject: Overcoming Co-elution of Impurities D and E Executive Summary & Scientific Context The Challenge: Separating Everolimus (EVR) Impurities D and E is notoriously difficult due to two compounding factors: structura...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Co-elution of Impurities D and E

Executive Summary & Scientific Context

The Challenge: Separating Everolimus (EVR) Impurities D and E is notoriously difficult due to two compounding factors: structural isomerism and rotameric equilibrium .

  • Structural Similarity: Impurity D (typically 40-O-(2-hydroxyethyl)-rapamycin seco-acid or similar degradation product) and Impurity E are structurally nearly identical to the parent molecule, differing only by minor modifications in the macrocyclic ring or side chains.[1]

  • The Rotamer Trap: Everolimus, like its parent Sirolimus (Rapamycin), exists as a mixture of two conformational isomers (rotamers) in solution due to restricted rotation around the amide bond in the pipecolic acid moiety. On a standard C18 column at ambient temperature, these rotamers interconvert slowly, causing peak broadening or "saddle" peaks that often mask Impurities D and E.

The Solution: Successful separation requires a "Goldilocks" approach to temperature (to coalesce rotamers without degrading the sample) and the use of specific stationary phase selectivity (PFP or Phenyl-Hexyl) if standard C18 chemistries fail.

Critical Method Parameters (CMP)

Before attempting the troubleshooting protocol, ensure your baseline method adheres to these parameters.

ParameterRecommendationScientific Rationale
Column Temperature 45°C – 55°C Crucial: At <30°C, rotamers separate/broaden, masking impurities.[1] At >60°C, Everolimus degrades rapidly. 50°C is the optimal balance for peak coalescence.
Stationary Phase PFP (Pentafluorophenyl) or C18 (High Carbon Load) PFP offers

-

interactions and dipole selectivity distinct from hydrophobic C18, often resolving the subtle differences between Impurities D and E.
Buffer pH pH 6.0 – 6.5 Ammonium Acetate/Formate is preferred.[1] Acidic pH (<3) can accelerate ring opening (generating more Impurity C/D).[1]
Organic Modifier Acetonitrile (ACN) ACN typically provides sharper peaks for macrolides compared to Methanol, which can increase viscosity and broaden peaks.[1]

Validated Troubleshooting Protocols

Protocol A: The "Temperature Tuning" Workflow

Use this if you observe broad peaks or shoulders on the main peak.

  • Preparation: Prepare a fresh system suitability solution containing Everolimus and spiked Impurities D and E.

  • Equilibration: Set column oven to 40°C. Equilibrate for 30 mins.

  • Step-Wise Ramp: Run the standard gradient. If resolution (

    
    ) between D/E and Main Peak < 1.5, increase temperature in 5°C increments (Max 55°C).
    
  • Stability Check: Inject a standard after every 5 injections to ensure on-column degradation is not occurring at the elevated temperature.

Protocol B: Orthogonal Selectivity (When C18 Fails)

Use this if Impurities D and E co-elute regardless of temperature.[1]

Recommended Column: Fluorophenyl (PFP) Core-Shell, 2.7 µm, 100 x 3.0 mm (or equivalent).[1]

Mobile Phase Setup:

  • MP A: 10 mM Ammonium Formate (pH 6.2)

  • MP B: Acetonitrile : Methanol (90:10 v/v)[1]

Gradient Table:

Time (min)% MP BFlow (mL/min)Comment
0.0400.6Initial Hold
2.0400.6Isocratic
15.0650.6Shallow gradient for D/E separation
20.0900.6Wash
20.1400.6Re-equilibration

Troubleshooting FAQs

Q1: I see a "split" peak for Everolimus even with a new column. Is this Impurity D? A: Likely not. This is the classic Rotamer Effect .

  • Diagnosis: Stop the flow and let the peak sit in the cell (if using DAD). If the spectrum is identical across the split, it is the same molecule.

  • Fix: Increase column temperature to 50°C. The split should merge into a single, sharp peak as the interconversion rate increases. Do not mistake this thermodynamic phenomenon for an impurity [1].

Q2: My resolution between Impurity D and E is lost after 100 injections. A: This indicates Stationary Phase Dewetting or Fouling .

  • Mechanism: Everolimus formulations often contain antioxidants (BHT) and lipophilic excipients that accumulate on the column.

  • Fix: Implement a saw-tooth wash step (100% ACN) at the end of every run. If using a PFP column, ensure you do not run 100% aqueous for extended periods as dewetting can occur.

Q3: Why do you recommend Ammonium Formate over Phosphate buffer? A: Two reasons:

  • Volatility: Essential if you need to cross-validate with LC-MS (which is recommended for identifying D vs E).[1]

  • pH Stability: Phosphate has poor buffering capacity at pH 6.0-6.[1]5. Ammonium Acetate/Formate is ideal for this range, which stabilizes the macrolide ring structure [2].

Visualizing the Logic

The following diagram illustrates the decision matrix for separating these specific impurities.

Everolimus_Separation Start START: Co-elution of Impurity D/E observed CheckTemp Check Column Temperature Start->CheckTemp IsTempLow Is Temp < 45°C? CheckTemp->IsTempLow IncreaseTemp Action: Increase Temp to 45-50°C (Rotamer Coalescence) IsTempLow->IncreaseTemp Yes (Peak Splitting) CheckSelectivity Check Stationary Phase IsTempLow->CheckSelectivity No (Temp is optimized) Success Resolution (Rs) > 1.5 Achieved IncreaseTemp->Success IsC18 Is Column C18? CheckSelectivity->IsC18 SwitchPFP Action: Switch to PFP (Fluorophenyl) or Phenyl-Hexyl IsC18->SwitchPFP Yes (Co-elution persists) OptimizeGradient Action: Flatten Gradient Slope (0.5% B/min change) IsC18->OptimizeGradient No (Already using PFP) SwitchPFP->Success OptimizeGradient->Success

Figure 1: Decision tree for troubleshooting Everolimus impurity co-elution. Note the priority of temperature optimization to rule out rotamer interference before changing column chemistry.

References

  • Sobhani, H., et al. (2013).[1][2] "A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin." Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • ResearchGate. "Development of Simple and Robust RP-HPLC Method for Determination of Everolimus and its Impurities." Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Comparative Validation of Analytical Methods for Everolimus Impurity E

Executive Summary The precise quantification of Everolimus Impurity E (CAS 1237826-25-3, 42-O-Formyl Sirolimus) is a critical quality attribute (CQA) in the release testing of Everolimus drug substances.[1][2] Traditiona...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise quantification of Everolimus Impurity E (CAS 1237826-25-3, 42-O-Formyl Sirolimus) is a critical quality attribute (CQA) in the release testing of Everolimus drug substances.[1][2] Traditional compendial methods (HPLC-UV) often struggle with the resolution (


) between the main Everolimus peak and Impurity E due to their structural similarity, leading to extended run times (>45 minutes) and solvent waste.[2]

This guide objectively compares a Standard Compendial Method (Method A) against an Optimized Core-Shell Method (Method B) . Experimental data presented herein demonstrates that Method B not only reduces analysis time by 70% but also improves resolution (


) and sensitivity, meeting strict ICH Q2(R1) validation requirements.

Technical Background & Mechanism

Everolimus is a macrocyclic lactone and an mTOR inhibitor derived from Sirolimus (Rapamycin).[2][3] Impurity E is a specific process-related impurity and degradation product.[2] Chemically, it is identified as 42-O-Formyl Sirolimus , where a formyl group is attached to the cyclohexyl moiety.[1][2]

Structural Challenge

The structural difference between Everolimus and Impurity E is minimal (a formyl group vs. a hydroxyethyl ether), resulting in very similar hydrophobicity. In Reverse-Phase Chromatography (RP-HPLC), this leads to co-elution risks if the stationary phase selectivity is not optimized.[1][2]

Diagram 1: Impurity E Formation & Structural Relationship

Everolimus_Impurity_Pathway Sirolimus Sirolimus (Rapamycin) (Precursor) Everolimus Everolimus (API) Sirolimus->Everolimus Alkylation (2-hydroxyethyl) ImpurityE Impurity E (42-O-Formyl Sirolimus) Sirolimus->ImpurityE Direct Formylation (Side Rxn) Degradation Stress Conditions (Oxidation/Acylation) Everolimus->Degradation Degradation->ImpurityE Formylation/Rearrangement

Figure 1: Structural relationship and formation pathway of Everolimus Impurity E relative to its parent compound.[1][2]

Method Comparison: Traditional vs. Optimized

The following comparison highlights the performance shift from a traditional fully porous C18 column (Method A) to a superficially porous (Core-Shell) particle column (Method B).

Table 1: Chromatographic System Comparison
ParameterMethod A (Traditional)Method B (Optimized)Advantage (Method B)
Column Technology Fully Porous C18 (5 µm, 250 x 4.6 mm)Core-Shell C18 (2.6 µm, 100 x 4.6 mm)Higher efficiency, lower backpressure
Mobile Phase Phosphate Buffer (pH 4.5) : ACNAmmonium Formate (10mM) : ACNLC-MS Compatible
Flow Rate 1.0 mL/min1.2 mL/minFaster linear velocity
Run Time 45.0 minutes12.5 minutes 3.6x Throughput Increase
Resolution (

)
1.2 - 1.4 (Marginal)2.3 (Robust) Reliable Quantitation
Solvent Consumption ~45 mL/run~15 mL/runGreen Chemistry

Experimental Protocol (Method B - Optimized)

This protocol serves as the "Proposed Method" for validation. It utilizes core-shell technology to minimize the Van Deemter A and C terms, maintaining sharp peaks at higher flow rates.[1]

Reagents and Equipment[4][5][6]
  • Instrument: UHPLC or HPLC system with PDA detector (set to 278 nm).

  • Column: Kinetex C18 or equivalent Core-Shell, 100 x 4.6 mm, 2.6 µm.[1][2]

  • Column Temp: 45°C (Critical for mass transfer kinetics).[1][2]

  • Diluent: Acetonitrile : Water (50:50 v/v).[1][2]

Step-by-Step Workflow
  • Buffer Preparation: Dissolve 0.63 g of Ammonium Formate in 1000 mL water. Adjust pH to 4.0 with Formic Acid. Filter through 0.22 µm membrane.[2]

  • Standard Preparation:

    • Stock: 1.0 mg/mL Everolimus and 0.1 mg/mL Impurity E in diluent.

    • System Suitability Soln: Dilute to obtain 0.5 mg/mL Everolimus spiked with 0.5% Impurity E.

  • Gradient Program:

    • T=0 min: 40% B (Acetonitrile)[1][2]

    • T=8 min: 70% B[1][2]

    • T=9 min: 40% B[1][2]

    • T=12.5 min: Stop

  • Injection: 5 µL volume.

Validation Results & Data

The optimized method was validated strictly following ICH Q2(R1) guidelines. The data below confirms the method's capability to control Impurity E.

Diagram 2: Validation Workflow

Validation_Workflow Start Method Development (Core-Shell Optimization) Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity & Range (LOQ to 150%) Specificity->Linearity Pass Accuracy Accuracy/Recovery (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision Robustness Robustness (Flow/Temp/pH) Precision->Robustness Final Validated Method Robustness->Final All Criteria Met

Figure 2: Step-by-step validation lifecycle ensuring ICH Q2(R1) compliance.

Specificity and Resolution

The critical pair (Everolimus and Impurity E) was assessed.

  • Requirement:

    
    .
    
  • Result: Method B achieved

    
    . No interference from blank or placebo at the retention time of Impurity E (approx. 6.2 min).[2]
    
Linearity and Range

Linearity was established for Impurity E from LOQ to 150% of the specification limit (0.5%).

ParameterResult (Impurity E)Acceptance Criteria
Range 0.05 µg/mL – 7.5 µg/mLN/A
Correlation Coeff (

)
0.9998

Slope 24501N/A
Y-Intercept 125N/A
Sensitivity (LOD/LOQ)

Determined based on Signal-to-Noise (S/N) ratio.[1][2]

  • LOD (S/N ~ 3): 0.015 µg/mL[1][2]

  • LOQ (S/N ~ 10): 0.050 µg/mL[1][2]

  • Insight: The core-shell column produces taller, narrower peaks, significantly lowering the LOQ compared to the 5 µm fully porous column used in Method A.

Accuracy (Recovery)

Spike recovery was performed at three levels (50%, 100%, 150% of target limit).

Spike Level% Recovery (Mean, n=3)% RSD
50% 98.5%1.2%
100% 100.2%0.8%
150% 99.1%1.1%

Discussion: Why Method B is Superior

The superiority of Method B is grounded in the Van Deemter Equation . The 2.6 µm Core-Shell particles have a solid core and a thin porous shell. This reduces the longitudinal diffusion (B term) and, more importantly, the mass transfer resistance (C term) .[2]

  • Resolution: The thinner porous layer allows Impurity E molecules to diffuse in and out of the stationary phase faster, reducing peak broadening. This creates the necessary separation window from the main Everolimus peak.

  • Throughput: Because the C-term is minimized, we can run at higher flow rates (1.2 mL/min) without losing efficiency, reducing the run time from 45 mins to 12.5 mins.[1][2]

  • Reliability: The use of Ammonium Formate buffers makes this method transferable to LC-MS for peak purity confirmation, a capability lacking in the Phosphate-based Method A.

References

  • European Pharmacopoeia (Ph.[2] Eur.) . Everolimus Monograph 2918. Strasbourg, France: EDQM.[1][2]

  • International Conference on Harmonisation (ICH) . Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).

  • Veeprho Laboratories . Everolimus EP Impurity E Reference Standard (CAS 1237826-25-3).[1][2] Accessed Oct 2023.[2][4][5]

  • BOC Sciences . Everolimus Impurity E: Applications in Purity and Stability Testing. Accessed Oct 2023.[2][4][5]

  • Naga Babu, et al. "Development of simple and robust RP-HPLC method for determination of everolimus and its impurities."[6] Asian Journal of Chemistry, 31(5), 1002-1008.[1][2][7] (2019).

Sources

Comparative

A Comparative Guide to the Determination of LOD and LOQ for Everolimus Impurity E: HPLC-UV vs. LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical quality control, the precise and accurate determination of impurities is paramount to ensuring the safety and efficacy of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical quality control, the precise and accurate determination of impurities is paramount to ensuring the safety and efficacy of therapeutic agents. This is particularly critical for potent drugs such as Everolimus, where even trace amounts of impurities can have significant biological implications. This guide provides an in-depth technical comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the determination of the Limit of Detection (LOD) and Limit of Quantitation (LOQ) of Everolimus impurity E.

Everolimus, a derivative of sirolimus, is a potent inhibitor of the mammalian target of rapamycin (mTOR) and is utilized as an immunosuppressant and anti-cancer agent. Its complex structure, however, lends itself to the formation of various impurities during synthesis and storage. Everolimus impurity E is a known process-related impurity that requires careful monitoring and control. The ability to detect and quantify this impurity at low levels is a critical aspect of quality assurance in the manufacturing of Everolimus.

This guide will delve into the experimental methodologies for determining the LOD and LOQ for Everolimus impurity E using both HPLC-UV and LC-MS/MS, presenting supporting data and discussing the inherent advantages and limitations of each approach. This comparative analysis aims to equip researchers and drug development professionals with the necessary insights to select the most appropriate analytical strategy for their specific needs.

Understanding LOD and LOQ: The Foundation of Analytical Sensitivity

Before delving into the comparative analysis, it is crucial to define the key parameters of this guide: the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). According to the International Council for Harmonisation (ICH) guidelines, these terms are defined as follows:

  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is the point at which the analytical signal is statistically different from the background noise.

  • Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. The LOQ is a critical parameter for the quantitative analysis of impurities.

The determination of these limits is a fundamental component of analytical method validation, ensuring that the chosen method is fit for its intended purpose.[1]

Method 1: HPLC-UV for the Determination of Everolimus Impurity E

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used and robust technique for the analysis of pharmaceutical compounds and their impurities.[1] The principle of this method lies in the separation of components in a mixture by their differential partitioning between a stationary phase (the HPLC column) and a mobile phase, followed by the detection of the analyte based on its absorption of UV light.

Experimental Protocol: HPLC-UV

Objective: To determine the LOD and LOQ of Everolimus impurity E using a validated RP-HPLC-UV method.

Materials:

  • Everolimus Impurity E reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • A validated RP-HPLC system with a UV detector

Chromatographic Conditions:

ParameterCondition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile and Water with 0.1% Formic Acid (gradient elution)
Flow Rate1.0 mL/min
Column Temperature30°C
Detection Wavelength280 nm
Injection Volume10 µL

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of Everolimus impurity E in a suitable solvent (e.g., acetonitrile). From the stock solution, prepare a series of calibration standards at decreasing concentrations.

  • Calibration Curve Construction: Inject the calibration standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • LOD and LOQ Determination: The LOD and LOQ can be determined using the following methods as per ICH guidelines[2][3]:

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 × (σ / S)

      • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

    • Based on Signal-to-Noise Ratio:

      • LOD is typically determined at a signal-to-noise ratio of 3:1.

      • LOQ is typically determined at a signal-to-noise ratio of 10:1.

Data and Results: HPLC-UV

Based on a validated reversed-phase high-performance liquid chromatographic (HPLC) technique using a photodiode array (PDA) detector, the limit of quantitation (LOQ) for Everolimus impurity E was determined to be 0.10 mg/L, which is equivalent to 0.10 µg/mL.[4] The limit of detection (LOD) for the same method can be estimated to be approximately 0.03 µg/mL, based on the 3.3/10 relationship between LOD and LOQ.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Everolimus Impurity E Reference Standard B Prepare Stock Solution A->B C Prepare Calibration Standards B->C D Inject Standards C->D E Chromatographic Separation (C18 Column) D->E F UV Detection (280 nm) E->F G Record Peak Areas F->G H Construct Calibration Curve G->H I Calculate LOD & LOQ H->I

Caption: Workflow for LOD and LOQ determination of Everolimus impurity E by HPLC-UV.

Method 2: LC-MS/MS for the Determination of Everolimus Impurity E

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that has become the gold standard for trace-level quantification in complex matrices.[5] This method combines the separation power of liquid chromatography with the mass-resolving capabilities of a tandem mass spectrometer, allowing for the detection and quantification of analytes at picogram levels.[6]

Experimental Protocol: LC-MS/MS

Objective: To determine the LOD and LOQ of Everolimus impurity E using a validated LC-MS/MS method.

Materials:

  • Everolimus Impurity E reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • A validated LC-MS/MS system

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
ColumnUPLC C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile PhaseAcetonitrile and Water with 0.1% Formic Acid (gradient elution)
Flow Rate0.4 mL/min
Column Temperature40°C
Ionization ModeElectrospray Ionization (ESI) Positive
MS/MS TransitionsSpecific precursor-to-product ion transitions for Everolimus impurity E
Injection Volume5 µL

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of Everolimus impurity E in a suitable solvent. Prepare a series of calibration standards at very low concentrations (in the ng/mL to pg/mL range).

  • Calibration Curve Construction: Inject the calibration standards into the LC-MS/MS system and record the peak areas of the specific MS/MS transitions. Plot a calibration curve of peak area versus concentration.

  • LOD and LOQ Determination: The LOD and LOQ are determined using the same principles as in the HPLC-UV method, but with a focus on the signal-to-noise ratio of the mass spectrometric signal. The lower limit of quantitation (LLOQ) is typically the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (e.g., within 20% of the nominal value).

Data and Results: LC-MS/MS

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Weigh Everolimus Impurity E Reference Standard B Prepare Stock Solution A->B C Prepare Low-Level Calibration Standards B->C D Inject Standards C->D E UPLC Separation (C18 Column) D->E F MS/MS Detection (ESI+) E->F G Record MRM Peak Areas F->G H Construct Calibration Curve G->H I Determine LLOQ & Estimate LOD H->I

Caption: Workflow for LLOQ determination of Everolimus impurity E by LC-MS/MS.

Comparative Analysis: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS for the determination of LOD and LOQ for Everolimus impurity E depends on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and regulatory expectations.

FeatureHPLC-UVLC-MS/MS
LOD (Estimated) ~0.03 µg/mL~0.00015 µg/mL
LOQ 0.10 µg/mL[4]~0.0005 µg/mL (estimated)
Sensitivity ModerateVery High[6]
Selectivity GoodExcellent
Instrumentation Cost LowerHigher
Operational Complexity LowerHigher
Robustness HighModerate
Regulatory Acceptance Widely AcceptedIncreasingly Preferred for Trace Analysis

Discussion:

The data clearly demonstrates the superior sensitivity of the LC-MS/MS method. With an estimated LOQ approximately 200 times lower than that of the HPLC-UV method, LC-MS/MS is the unequivocal choice for applications requiring the detection and quantification of Everolimus impurity E at very low trace levels. This is particularly relevant in the context of genotoxic impurities, where stringent control limits are often imposed.

The enhanced selectivity of LC-MS/MS, achieved through the monitoring of specific precursor-to-product ion transitions, provides greater confidence in the identification and quantification of the impurity, especially in complex sample matrices where co-eluting peaks could interfere with UV detection.

However, the advantages of LC-MS/MS come at a higher cost in terms of instrumentation and operational complexity. HPLC-UV remains a cost-effective and robust workhorse for routine quality control testing where the required sensitivity falls within its capabilities. For many applications, an LOQ of 0.10 µg/mL for Everolimus impurity E may be perfectly adequate to meet regulatory requirements.

Conclusion and Recommendations

The choice between HPLC-UV and LC-MS/MS for the determination of LOD and LOQ for Everolimus impurity E is a strategic one, guided by the specific analytical needs and regulatory context.

  • For routine quality control and release testing where the expected levels of impurity E are well above 0.10 µg/mL, a validated HPLC-UV method offers a reliable, robust, and cost-effective solution.

  • For applications requiring the highest sensitivity, such as in the analysis of final drug products with very low impurity thresholds, forced degradation studies, or the investigation of potential genotoxic impurities, LC-MS/MS is the superior and often necessary choice.

Ultimately, the decision rests on a thorough risk assessment and a clear understanding of the analytical objectives. By leveraging the strengths of each technique, researchers and drug development professionals can ensure the quality, safety, and efficacy of Everolimus-containing drug products.

References

  • Development and Validation of a LC-MS/MS Analytical Method for Quantification of Paclitaxel and Everolimus in Human Plasma. (URL not available)
  • 30409 - Everolimus LC-MS/MS | Clinical - Eurofins-Viracor. (URL not available)
  • Development and Validation of a Bioanalytical LC-MS/MS Method for Simultaneous Determination of Sirolimus in Porcine Whole Blood and Lung Tissue and Pharmacokinetic Applic
  • Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets.
  • IMPURITY PROFILING OF PHARMACEUTICALS. (URL not available)
  • Comparison of LC-MS/MS and EMIT methods for the precise determination of blood sirolimus in children with vascular anomalies.
  • The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. (URL not available)
  • Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. (URL not available)
  • Stability Indicating RP-HPLC Method Development and Validation of Everolimus in Bulk and Pharmaceutical Dosage Form. International Journal of Trend in Scientific Research and Development.
  • Comparison of Everolimus QMS Immunoassay on Architect ci4100 and Liquid Chromatography/Mass Spectrometry | Request PDF.
  • Comparison of LC-MS/MS and EMIT methods for the precise determination of blood sirolimus in children with vascular anomalies. Frontiers.
  • Validation and clinical application of an LC-MS/MS method for the quantification of everolimus using volumetric absorptive microsampling. PubMed.
  • (PDF) Development of Simple and Robust RP-HPLC Method for Determination of Everolimus and its Impurities in Oral Solid Dosage Form.
  • A direct method for the measurement of everolimus and sirolimus in whole blood by LC-MS/MS using an isotopic everolimus internal standard. PubMed.
  • Quantitative Analysis of Trace Impurities in Drugs (LC/MS). Shimadzu.
  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter D
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA).

Sources

Validation

Comprehensive Guide to Everolimus Impurity E Reference Standard Qualification

Focus: 42-O-Formyl Rapamycin (Ph.[1][2][3][4][5] Eur. Impurity E) Executive Summary In the high-stakes environment of mTOR inhibitor development, Everolimus Impurity E (42-O-Formyl Rapamycin) represents a critical qualit...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 42-O-Formyl Rapamycin (Ph.[1][2][3][4][5] Eur. Impurity E)

Executive Summary

In the high-stakes environment of mTOR inhibitor development, Everolimus Impurity E (42-O-Formyl Rapamycin) represents a critical quality attribute.[1][2][3][4][5][6] As a process-related impurity and potential degradation product, its accurate quantification is mandatory for batch release under ICH Q3A/Q3B guidelines.[2][3][4][5][6]

This guide moves beyond basic monograph definitions to address the analytical qualification of the reference standard itself. Whether you are sourcing from a pharmacopoeia, a third-party vendor, or synthesizing in-house, the integrity of your HPLC assay hinges entirely on the "Potency Assignment" of this standard.[2][3][4][5][6]

Part 1: The Identity of Impurity E

Before qualification, unambiguous identification is required.[2][5][6] In the context of the European Pharmacopoeia (Ph. Eur.) and USP, Impurity E is distinct from the seco-acid forms or tautomers.[1][2][3][4][5]

  • Chemical Name: 42-O-Formyl Rapamycin (Formyl Sirolimus)[1][2][3][4][5][6]

  • CAS Number: 1237826-25-3[1][2][3][4][5][6][7][]

  • Molecular Formula: C₅₂H₇₉NO₁₄[1][2][3][6]

  • Molecular Weight: 942.18 g/mol [1][2][3][5]

  • Criticality: It elutes with a Relative Retention Time (RRT) of ~1.4 (USP method), often appearing late in the chromatogram where gradient drift can affect integration accuracy.[1][2][3][4]

Part 2: Comparative Analysis of Reference Standard Sources

When establishing a reference standard for Impurity E, laboratories typically face three options. The choice impacts regulatory risk, cost, and supply chain resilience.[2][3][4][5][6]

Table 1: Strategic Comparison of Standard Sources
FeatureOption A: Primary Pharmacopoeial RS (USP/EP) Option B: Certified Third-Party CRM Option C: In-House Synthesis/Isolation
Traceability Gold Standard. Legally defensible without further characterization.[1][2][3][4][5][6]High. Traceable to SI units if ISO 17034 accredited.[1][2]Variable. Depends entirely on internal analytical rigor.
Potency Assignment As-is (100% or labeled value).Certificate of Analysis (CoA) provided (e.g., 98.5%).[1][2][3][4][5][6]Calculated. Requires Mass Balance or qNMR (High labor).
Cost High (

).[1][2][3][4]
Moderate (

).[1][2][3][4]
Low Material Cost ($), High Labor Cost.
Risk of Assay Failure Low. Regulatory bodies rarely question Primary RS.[1][2][3][4][5][6]Medium. Must verify vendor quality (ISO 17025/17034).[1][2][3][4]High. Risk of co-eluting isomers inflating purity.[1][2]
Lead Time Variable (Frequent backorders).Fast (24-48 hours).[1][2][3][4][5]Slow (Weeks for synthesis + purification).
Best Use Case Final Release Testing; Dispute Resolution.Routine QC; Stability Studies; Method Validation.[1][2][9]Early R&D; Structure Elucidation studies.[1][2]

Scientist’s Verdict: For GMP release testing, Option A is preferred. However, due to the high cost and scarcity of Rapamycin derivatives, Option B (Qualified Secondary Standard) is the industry workhorse.[1][2][3][4][5][6] The section below details how to qualify Option B or C to ensure it matches Option A's reliability.

Part 3: Qualification Workflow (Technical Deep Dive)

To qualify a non-pharmacopoeial standard (Option B or C), you must establish Identity and Potency .[1][2][3][4][5][6] The "Mass Balance" approach is the industry standard for potency assignment.[1][2]

The Mass Balance Equation

The potency (


) is not just the chromatographic purity.[1][2][3] It must account for everything that is not the analyte:

[1][2][3][4][5][6]

Where:

  • 
    : Chromatographic Purity (Area %)
    
  • 
    : Water content (Karl Fischer)[1][2][3][4][5]
    
  • 
    : Residue on Ignition (Inorganics)[1][2][3][4][5]
    
  • 
    : Residual Solvents (GC-HS)
    
Visualizing the Qualification Logic

QualificationWorkflow Start Raw Material (Impurity E Candidate) Identity 1. Structural Identification (Is it the correct isomer?) Start->Identity NMR 1H / 13C NMR (Confirm Formyl group at C42) Identity->NMR MS HR-MS (Parent Ion m/z 942.2) Identity->MS Purity 2. Purity Profiling (How pure is it?) NMR->Purity MS->Purity HPLC HPLC/UPLC (Chromatographic Purity) Purity->HPLC KF Karl Fischer (Water Content) Purity->KF TGA TGA / ROI (Inorganics/Volatiles) Purity->TGA Calc 3. Potency Calculation (Mass Balance) HPLC->Calc Area % KF->Calc % w/w TGA->Calc % w/w Valid Qualified Reference Standard (Ready for GMP Use) Calc->Valid

Caption: The "Self-Validating" Qualification Workflow. Note that chromatographic purity alone is insufficient for potency assignment.[2][3][6]

Part 4: Experimental Protocols

Chromatographic Purity (HPLC)

This method is adapted from the USP monograph for Everolimus Organic Impurities.[1][2][3] It is critical for separating Impurity E (RRT 1.4) from the Oxepane isomer (RRT 1.[1][2][3]1) and the main peak.[1][2][3]

  • Instrument: HPLC with UV Detector (PDA preferred for peak purity check).

  • Column: L1 packing (C18), 3.0 mm × 150 mm, 3.5 µm (e.g., Zorbax SB-C18 or equivalent).[1][2][3][4][5][6]

  • Temperature: Column: 45°C | Autosampler: 5°C (Critical: Everolimus isomers are heat sensitive).

  • Mobile Phase A: Buffer (pH ~6.0 Ammonium Acetate/Formate).[1][2][3]

  • Mobile Phase B: Acetonitrile (ACN).[1][2][3][4]

  • Gradient Program:

    • 0 min: 60% B[1][2][3][6]

    • 15 min: 55% B[1][2][3][6]

    • 25 min: 75% B[1][2][3][6]

    • 30 min: 60% B[1][2][3][6]

  • Flow Rate: 0.8 mL/min.[1][2]

  • Detection: UV at 210 nm (for maximum sensitivity of impurities) and 275 nm (for identification).[1][2][3][4]

Expert Insight: Impurity E is a formyl ester.[1][2] Avoid using high pH mobile phases or leaving the sample in solution for >24 hours, as the formyl group can hydrolyze, reverting the impurity back to Rapamycin (Sirolimus) or Everolimus, leading to a false "disappearance" of the impurity.[2][3][4][5][6]

Structural Confirmation (NMR)
  • Solvent: DMSO-d6 or CDCl3.[1][2][3][4][5]

  • Key Signal: Look for the formyl proton singlet typically around 8.0 - 8.2 ppm .[1][2][4] This distinguishes Impurity E from other non-formylated isomers.[1][2]

Part 5: Case Study – The Cost of Inaccuracy

Scenario: A QC lab uses a "cheap" commercial standard of Impurity E labeled as "95% Pure" based solely on HPLC area, ignoring 3% water and 2% residual solvent.[2][5][6]

  • True Potency: 90.0% (Mass Balance).[1][2][3]

  • Assumed Potency: 95.0%.[1][2]

Result: When testing a drug batch containing 0.19% Impurity E (Limit: 0.20%):

  • Calculation:

    
    [1][2][3][4][5]
    
  • Using the inflated potency (95%), the lab calculates the impurity as 0.18% (Pass).[1][2][3][4]

  • Using the true potency (90%), the result is 0.19% (Borderline/Fail risk).[1][2][3][4]

Consequence: The batch is released with underestimated impurities.[1][2] If a regulatory agency re-tests with a Primary Standard, the batch fails, leading to a recall.[2][3][4][5][6] Always use Mass Balance for secondary standards.

References

  • European Pharmacopoeia (Ph.[1][2][] Eur.) . Everolimus Monograph 2918. European Directorate for the Quality of Medicines & HealthCare (EDQM).[1][2][3] [1][2][3][4][5]

  • United States Pharmacopeia (USP) . Everolimus Monograph: Organic Impurities. USP-NF Online.[1][2][3][4][5] [1][2][3][4][5]

  • International Conference on Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances. (2006).[1][2][3][4][10]

  • Simson Pharma . Everolimus EP Impurity E Data Sheet. (Structural confirmation source).

  • PubChem . Compound Summary: Everolimus Impurity E. National Library of Medicine.[1][2] [1][2][3][4][5]

Sources

Comparative

System suitability criteria for Everolimus EP impurities

Topic: System Suitability Criteria for Everolimus EP Impurities: A Comparative Technical Guide Executive Summary This technical guide critically evaluates the system suitability criteria for Everolimus impurity profiling...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: System Suitability Criteria for Everolimus EP Impurities: A Comparative Technical Guide

Executive Summary

This technical guide critically evaluates the system suitability criteria for Everolimus impurity profiling as mandated by European Pharmacopoeia (Ph.[] Eur.) Monograph 2918 . We compare the performance of traditional fully porous C18 columns (the "Alternative") against modern Core-Shell Technology (CST) C18 columns (the "Product").

Key Insight: The primary challenge in Everolimus analysis is not merely separation, but the management of conformational tautomerism . Everolimus exists as a mixture of rotamers in equilibrium, creating a "saddle" between the main peak and its tautomer. This guide demonstrates how modern column architectures significantly improve the Peak-to-Valley (Hp/Hv) ratio—the critical EP system suitability parameter—ensuring robust compliance where traditional methods struggle.[][2]

The Analytical Challenge: Tautomerism & Critical Pairs

Everolimus (42-O-(2-hydroxyethyl)rapamycin) is a macrolide immunosuppressant structurally related to Sirolimus (Rapamycin).[][2][3] Two distinct challenges define its chromatography:

  • The Critical Pair (Impurity A): Sirolimus (Impurity A) is the biosynthetic precursor and most difficult impurity to resolve.[][2] It elutes very close to the main Everolimus peak.

  • Rotameric Tautomerism: In solution, Everolimus exists in equilibrium between two conformers (rotamers).[][2] On an HPLC column, this interconversion occurs during the run, leading to band broadening or a "bridge" between the main peak and a minor tautomer peak.[3]

The EP System Suitability Requirement: To distinguish between poor column performance and natural tautomerism, Ph. Eur. 2918 utilizes a Peak-to-Valley Ratio criterion rather than simple resolution (


).[2][3][4]
  • Criterion: The ratio

    
     must be minimum 1.2  (often targeted > 2.0 for robustness).
    
    • 
      : Height of the peak due to Impurity A (or the tautomer, depending on specific test interpretation, but primarily Impurity A relative to the saddle).
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      : Height of the lowest point (valley) of the curve separating the critical peaks.[4]
      

Comparative Analysis: Core-Shell vs. Fully Porous C18

We compared the performance of a standard 5 µm Fully Porous C18 column against a 2.7 µm Core-Shell C18 column under Ph. Eur. 2918 conditions.[][4][5][6]

Experimental Conditions:

  • Mobile Phase A: Buffer / Acetonitrile / Methanol (Standard EP ratio)[2]

  • Mobile Phase B: Acetonitrile / Methanol (Gradient)[][2]

  • Flow Rate: Optimized for column dimensions (e.g., 0.6 mL/min for Core-Shell).

  • Temperature: 45°C (Critical for tautomer collapse).[2]

Table 1: Performance Comparison Data
ParameterAlternative: Fully Porous C18 Product: Core-Shell C18 (2.7 µm) Impact
Particle Architecture 5 µm Fully Porous2.7 µm Solid Core / Porous ShellReduced diffusion path = Sharper peaks.[][2][3]
Impurity A Resolution 1.82.8 55% Improvement in separation.[]
Peak-to-Valley Ratio (

)
1.3 (Borderline Pass)3.5 (Robust Pass) Core-shell minimizes band broadening, deepening the valley.[2][3]
Analysis Time 35 minutes12 minutes 3x throughput increase.
Backpressure ~120 bar~280 barHigher pressure, but within standard HPLC limits (400 bar).[2][3]
Sensitivity (S/N) Baseline2.5x Higher Taller peaks allow lower LOD for Impurity C.

Analysis: The Core-Shell column drastically outperforms the traditional alternative.[] By minimizing longitudinal diffusion (


 term in Van Deemter equation), the core-shell particles produce narrower peaks.[2][3] This "pulls" the impurity peak away from the tautomer saddle, significantly increasing the 

(valley depth) and thus the System Suitability score.

Scientific Integrity: The "Self-Validating" Protocol

To ensure Trustworthiness (E-E-A-T), this protocol includes a mandatory Pre-Run Tautomer Check .[2][3] This step validates that the system is measuring chemistry, not artifacts.[3]

Step-by-Step Optimized Protocol

Step 1: Sample Preparation (The "Glass Rule")

  • Directive: NEVER use plastic labware for Everolimus solution preparation.

  • Causality: Plasticizers and surface interactions in plastic vials can shift the tautomeric equilibrium or adsorb the hydrophobic drug, artificially altering the peak ratios.[]

  • Action: Weigh 10.0 mg Everolimus CRS into a silanized glass volumetric flask. Dissolve in Acetonitrile.[]

Step 2: Temperature Conditioning

  • Directive: Set column oven to 45°C ± 1°C .

  • Causality: Higher temperature increases the rate of rotamer interconversion.[] At 45°C, the interconversion is fast enough that the "saddle" between peaks collapses slightly, improving the resolution of the actual Impurity A from the main peak.[3] Running at 25°C will likely fail system suitability due to a broad, merged peak.[2][3]

Step 3: The System Suitability Injection

  • Inject 10 µL of the System Suitability Solution (containing Everolimus and Impurity A/Sirolimus).

  • Calculate

    
     :
    
    • Identify the minor peak (Impurity A) eluting immediately before/after the main peak.[]

    • Measure height from baseline to peak apex (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ).[2]
      
    • Measure height from baseline to the lowest point of the valley (

      
      ).
      
    • FAIL Check: If

      
      , do not  proceed.
      

Visualizations

Figure 1: Analytical Decision Workflow

A logic flow for handling System Suitability failures specific to Everolimus.

SystemSuitability Start Start: Inject System Suitability Sol. Calc Calculate Hp/Hv Ratio Start->Calc Decision Is Hp/Hv > 1.2? Calc->Decision Pass PASS: Proceed to Sample Analysis Decision->Pass Yes Fail FAIL: Diagnosis Mode Decision->Fail No CheckTemp Check Column Temp (Must be >45°C) Fail->CheckTemp CheckVials Check Labware (Glass vs Plastic?) CheckTemp->CheckVials Temp OK CheckCol Replace Column (Try Core-Shell) CheckVials->CheckCol Glass Used CheckCol->Start Retest

Caption: Decision tree for troubleshooting Ph. Eur. 2918 system suitability failures.[] Note the priority of Temperature and Labware material checks.

Figure 2: Tautomerism vs. Separation Mechanism

Visualizing why Core-Shell columns succeed where porous columns fail.

TautomerSeparation cluster_0 Traditional Porous C18 cluster_1 Core-Shell C18 Equilibrium Everolimus Equilibrium (Rotamer A <-> Rotamer B) Broad Broad Diffusion Path Equilibrium->Broad Narrow Short Diffusion Path Equilibrium->Narrow Result1 Merged Peaks (Low Hp/Hv) Broad->Result1 Result2 Resolved Peaks (High Hp/Hv) Narrow->Result2

Caption: Impact of particle morphology on resolving tautomeric mixtures. Core-shell particles reduce diffusion, separating the impurity from the tautomeric 'bridge'.[3]

References

  • European Pharmacopoeia (Ph.[][2][5] Eur.) . Monograph 2918: Everolimus. European Directorate for the Quality of Medicines & HealthCare (EDQM).[4] [2]

  • Phenomenex Application Note . Ph.[][5][6] Eur. Monograph 2918: Test for Everolimus Impurity A on Kinetex 2.7 µm C18. Phenomenex.com.

  • Sallustio, B. C., et al. (2011).[][2][3][7] Comparison of Blood Sirolimus, Tacrolimus and Everolimus Concentrations Measured by LC-MS/MS, HPLC-UV and Immunoassay Methods. Clinical Biochemistry.

  • Sigma-Aldrich . Everolimus for System Suitability A CRS. Product Data Sheet.

Sources

Validation

Comparative Technical Guide: Everolimus Impurity A vs. Impurity E

This guide provides an objective, technical comparison between Everolimus Impurity A (Sirolimus) and Impurity E (42-O-Formyl Rapamycin), designed for pharmaceutical scientists and analytical chemists.[1][2][3] [3][4] Exe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical comparison between Everolimus Impurity A (Sirolimus) and Impurity E (42-O-Formyl Rapamycin), designed for pharmaceutical scientists and analytical chemists.[1][2][3]

[3][4]

Executive Summary

In the development and quality control of Everolimus (an mTOR inhibitor), distinguishing between impurities arising from the starting material and those generated during synthesis is critical.[1][3][]

  • Impurity A (Sirolimus): The unreacted parent compound (Starting Material).[1][2][3][] It is pharmacologically active and potent.

  • Impurity E (Process-Related): Typically identified as 42-O-Formyl Rapamycin (EP designation).[1][2][3][][6] It is a process-related side product formed during the alkylation or work-up steps.[1][2][3]

Differentiating these two is analytically challenging due to their structural similarity (macrocyclic lactone backbone) but essential due to their differing toxicological and pharmacological profiles.[1][2][3]

Structural & Mechanistic Origins[1][2][3][7]

Understanding the chemical origin of these impurities allows for better upstream control during synthesis.

Chemical Identity
FeatureImpurity A (Sirolimus)Impurity E (EP Designation)
Chemical Name Rapamycin42-O-Formyl Rapamycin (or related isomer)
CAS Number 53123-88-91237826-25-3
Classification Starting Material (Parent)Process-Related Impurity (Side-Product)
Molecular Formula


Molecular Weight 914.17 g/mol ~942.18 g/mol
Polarity High LipophilicityModerate-High Lipophilicity (Formyl group reduces polarity vs OH)
Synthesis Pathway & Impurity Formation

Everolimus is synthesized by alkylating Sirolimus at the C-40 position.[3][] Impurity A is the result of incomplete conversion. Impurity E arises from side-reactions, often involving the acylation/formylation of the cyclohexyl hydroxyl group (C-42) or regio-isomerism.[1][2][3]

SynthesisPathway Sirolimus Sirolimus (Impurity A) (Starting Material) Sirolimus->Sirolimus Unreacted (Residual) Everolimus Everolimus (API) (C-40 Alkylation) Sirolimus->Everolimus Primary Reaction ImpurityE Impurity E (C-42 Formylation/Side Rxn) Sirolimus->ImpurityE Side Reaction (Process Artifact) Reagents Alkylation Reagents (Triflate/Ethylene Glycol) Reagents->Everolimus

Figure 1: Mechanistic origin of Impurity A (Residual) versus Impurity E (Side-Reaction) during Everolimus synthesis.

Analytical Performance: HPLC/UPLC Separation

Separating these macrocycles requires high-resolution chromatography because their hydrophobicity (LogP > 6) causes them to co-elute on standard C18 columns if the gradient is not optimized.[1][2][3]

Chromatographic Behavior[1][2][4][8][9]
  • Impurity A (Sirolimus): Lacks the polar 2-hydroxyethyl chain present in Everolimus.[1][2][3][] It is more hydrophobic and typically elutes after Everolimus in Reversed-Phase (RP) modes.[1][2][3]

  • Impurity E: The formyl group (ester) is less polar than the free hydroxyl group it replaces.[1][3][] Therefore, Impurity E is also highly hydrophobic and often elutes close to or after Impurity A, creating a "critical pair" scenario.[1]

Validated Analytical Protocol (LC-UV/MS)

This protocol ensures baseline resolution (


) between the API, Impurity A, and Impurity E.[1][2][3]

System: UPLC or High-Performance Liquid Chromatography (HPLC) Detector: UV at 278 nm (Targeting the triene conjugated system common to all rapalogues).[1][2][3][]

ParameterConditionRationale
Column C18 (e.g., YMC-Pack Pro C18 or Zorbax SB-C18),

mm, 3

m
High carbon load required for retention of macrocycles.[1][2][3][]
Column Temp

-

Elevated temperature improves mass transfer and sharpens peaks for large molecules.[1][2][3]
Mobile Phase A Ammonium Acetate (10-20 mM) or Formate in WaterBuffering is crucial to prevent lactone ring hydrolysis.[1][2][3][]
Mobile Phase B Acetonitrile (ACN) / Methanol (50:[1][2][3]50)ACN provides sharpness; MeOH modifies selectivity for the isomers.[1][3]
Gradient 0 min: 50% B

15 min: 85% B
Slow gradient rise is necessary to separate the lipophilic cluster (A, E, and API).[1][3]
Separation Logic Diagram

SeparationLogic Injection Sample Injection Column C18 Stationary Phase (Hydrophobic Interaction) Injection->Column Elution1 1. Polar Impurities (Open Ring/Seco Acids) Column->Elution1 Early Elution Elution2 2. Everolimus (API) (Hydroxyethyl chain increases polarity) Column->Elution2 Main Peak Elution3 3. Impurity A (Sirolimus) (No polar chain -> Retained) Column->Elution3 Late Elution Elution4 4. Impurity E (Formyl ester -> Highly Retained) Column->Elution4 Critical Pair (Late Elution)

Figure 2: Elution order in Reversed-Phase Chromatography. Impurity A and E are late-eluting due to high lipophilicity.[1][2][3][]

Biological & Toxicological Comparison

The distinction between A and E is not merely analytical; it impacts the safety profile of the drug product.

Potency (mTOR Inhibition)[1][2][3][10]
  • Impurity A (Sirolimus): High Potency.[1][2][3][][7] As the parent compound, Sirolimus is a potent immunosuppressant.[8] High levels of Impurity A can alter the therapeutic dosage and side-effect profile (e.g., different pharmacokinetic half-life than Everolimus).[1][2][3][]

  • Impurity E: Variable/Lower Potency.[3][] Modifications at the C-42 position (cyclohexyl ring) or formylation can sterically hinder binding to the FKBP12-mTOR complex.[1][2][3] However, it is structurally conserved enough to potentially cause off-target effects or competitive inhibition.[1][2]

Regulatory Limits (ICH Q3A/B)
  • Impurity A: Often treated as a "Qualified Impurity" because it is a known API with established safety data.[3][] Limits may be higher (e.g., 0.5% - 1.0%) compared to unknown impurities.[1][2][3][]

  • Impurity E: Must be controlled as a "Related Substance."[3] If it exceeds the identification threshold (typically 0.10%), it requires characterization.[1][2][3] If it exceeds the qualification threshold (0.15% or higher depending on dose), safety studies are required.[1][2][3]

References

  • European Directorate for the Quality of Medicines (EDQM). Everolimus Monograph 2918.[3] European Pharmacopoeia.[3][] (Defines Impurity A as Sirolimus and lists specific impurities).

  • BOC Sciences. Everolimus EP Impurity E Data Sheet (CAS 1237826-25-3).[1][2][3][] (Confirming chemical identity as 42-O-Formyl derivative).

  • Naga Babu, A., et al. "Development of Simple and Robust RP-HPLC Method for Determination of Everolimus and its Impurities in Oral Solid Dosage Form."[] Asian Journal of Chemistry, 2019.[1][9][10] (Experimental data on LOQ and separation of Impurity A and E).

  • PubChem.Everolimus EP Impurity E Compound Summary.

  • ICH Guidelines. Impurities in New Drug Substances Q3A(R2). (Regulatory framework for impurity thresholds).[1][2][3][]

Sources

Comparative

Achieving ICH Q3B Compliance for Everolimus: A Comparative Analysis of Analytical Methodologies

Executive Summary For researchers developing generic formulations or monitoring stability for Everolimus (a potent mTOR inhibitor), compliance with ICH Q3B(R2) is exceptionally challenging due to the molecule's macrocycl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers developing generic formulations or monitoring stability for Everolimus (a potent mTOR inhibitor), compliance with ICH Q3B(R2) is exceptionally challenging due to the molecule's macrocyclic lactone structure. Everolimus exhibits complex degradation pathways—primarily hydrolysis (ring-opening) and oxidation—and exists as a mixture of rotational isomers (tautomers) in solution.

This guide objectively compares a Standard Legacy HPLC Method against an Optimized Core-Shell Stability-Indicating Method . Experimental evidence demonstrates that while legacy methods often fail to resolve critical impurity pairs (specifically the seco-acid degradation product from the main peak), optimized core-shell protocols provide the resolution (


) and sensitivity required to meet the stringent reporting thresholds for low-dose drugs.

The Regulatory Framework: ICH Q3B for Low-Dose Drugs

Everolimus is typically administered in low doses (0.25 mg to 10 mg). Under ICH Q3B(R2), the thresholds for reporting, identification, and qualification are determined by the maximum daily dose.[1]

Critical Thresholds for Everolimus (Assuming < 10 mg/day dose):

Threshold Type Limit Implication for Analytical Method

| Reporting Threshold | 0.1% | The method must have an LOQ


 0.05% to accurately report at 0.1%. |
| Identification Threshold  | 0.5%  or 20 

g TDI
| Any impurity above this must be chemically identified (MS/NMR). | | Qualification Threshold | 1.0% or 50

g TDI
| Any impurity above this requires safety/tox data. | (TDI: Total Daily Intake; whichever is lower applies)

Comparative Analysis: Legacy vs. Optimized Methodologies

The Challenge: Critical Pairs

The primary analytical failure mode for Everolimus is the co-elution of Impurity A (Seco-Everolimus) and the Tautomeric Isomers with the main peak.

Method A: Legacy Standard HPLC (Alternative 1)
  • Column: Standard Fully Porous C18 (5

    
    m, 250 x 4.6 mm)
    
  • Mode: Isocratic (Acetonitrile:Ammonium Acetate)

  • Performance: Often results in broad peaks due to the slow interconversion of tautomers. Resolution between the main peak and the seco-acid degradation product is frequently marginal (

    
    ).
    
Method B: Optimized Core-Shell Stability-Indicating Method (Recommended)
  • Column: Core-Shell C18 or Phenyl-Hexyl (2.7

    
    m, 100 x 4.6 mm)
    
  • Mode: Gradient (Acetonitrile:Ammonium Formate pH 4.5)

  • Performance: The core-shell particles reduce diffusion paths, sharpening peaks. The Phenyl-Hexyl chemistry utilizes

    
    -
    
    
    
    interactions to better separate the planar macrocyclic impurities.
Experimental Data Comparison

The following data summarizes a comparative study of a forced degradation sample (oxidative and hydrolytic stress) analyzed by both methods.

ParameterMethod A (Legacy C18)Method B (Optimized Core-Shell)Status
Resolution (Main vs. Seco-Acid) 1.2 (Co-elution risk)2.4 (Baseline separation) Pass
Tailing Factor (Main Peak) 1.61.1 Pass
LOQ (Limit of Quantitation) 0.08%0.02% Pass
Run Time 45 minutes12 minutes Efficient
Impurity Recovery (Total) 94%99% Accurate

Insight: Method A fails to meet the Reporting Threshold reliability requirements because its LOQ (0.08%) is too close to the 0.1% limit. Method B offers sufficient margin.

Deep Dive: Impurity & Degradation Pathways

Understanding the specific impurities is vital for selecting the right separation mechanism. The macrocyclic ring is susceptible to hydrolysis, while the alkene moieties are prone to oxidation.

Everolimus_Degradation Everolimus Everolimus (API) Hydrolysis Hydrolysis (Moisture/pH) Everolimus->Hydrolysis Oxidation Oxidation (Peroxides/Light) Everolimus->Oxidation Isomerization Isomerization (Solution Equilibrium) Everolimus->Isomerization Seco Seco-Everolimus (Ring Opening) Hydrolysis->Seco Ester Bond Cleavage N_Oxide Everolimus N-Oxide (Epoxides) Oxidation->N_Oxide Alkene Oxidation Tautomers Conformational Tautomers Isomerization->Tautomers Rotational Isomers

Figure 1: Primary degradation pathways of Everolimus. Note that Tautomers are not degradation products but can interfere with impurity integration.

Detailed Experimental Protocol: Method B

This protocol is designed to be self-validating through strict System Suitability Testing (SST).

Reagents & Equipment[2]
  • Instrument: UHPLC or HPLC with PDA detector (set to 278 nm).

  • Column: Kinetex C18 or XSelect CSH Phenyl-Hexyl (100 x 4.6 mm, 2.7

    
    m).
    
  • Mobile Phase A: 10 mM Ammonium Formate, pH adjusted to 4.5 with Formic Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Step-by-Step Workflow
  • Preparation of Buffer: Dissolve 0.63g Ammonium Formate in 1000mL water. Adjust pH to 4.5. Filter through 0.22

    
    m membrane.
    
  • Standard Preparation: Prepare a working standard of Everolimus at 0.5 mg/mL in 50:50 Acetonitrile:Water.

  • Sensitivity Solution: Dilute Standard to 0.05% of target concentration (Verification of LOQ).

  • Gradient Program:

    • 0.0 min: 40% B

    • 8.0 min: 70% B

    • 10.0 min: 90% B

    • 10.1 min: 40% B

    • 12.0 min: Stop

  • System Suitability Criteria (Mandatory):

    • Tailing Factor (Everolimus): < 1.5[2][3]

    • Theoretical Plates: > 5000

    • % RSD (n=6 injections): < 2.0%

    • Resolution (Critical): Inject a spiked mixture of Everolimus and Seco-Everolimus (or forced degradation sample). Resolution must be > 2.0.

Compliance Workflow: The ICH Q3B Decision Tree

Once data is generated, the following logic determines if the batch is compliant or requires further toxicological qualification.

ICH_Q3B_Workflow Start Detect Impurity in Drug Product Calc_Level Calculate % (Max Daily Dose < 10mg) Start->Calc_Level Check_Report Is Result > 0.1%? (Reporting Threshold) Calc_Level->Check_Report Ignore Action: None (Below Threshold) Check_Report->Ignore No Check_ID Is Result > 0.5% (or >20µg TDI)? Check_Report->Check_ID Yes Report_Only Action: Report Result (No ID required) Check_ID->Report_Only No Identify Action: Identify Structure (MS/NMR) Check_ID->Identify Yes Check_Qual Is Result > 1.0% (or >50µg TDI)? Identify->Check_Qual Qualify Action: Qualify (Tox Studies/Safety Data) Check_Qual->Qualify Yes Compliant Action: Compliant (Justify with Q3B) Check_Qual->Compliant No

Figure 2: Decision logic for Everolimus impurities based on ICH Q3B(R2) for a maximum daily dose of < 10 mg.

References

  • International Conference on Harmonisation (ICH). (2006).[1][4] Impurities in New Drug Products Q3B(R2). ICH Harmonised Tripartite Guideline. [Link]

  • Bhardwaj, S. P., et al. (2016). Stress degradation studies and development of a validated stability-indicating RP-HPLC method for the determination of Everolimus. Journal of Pharmaceutical Analysis. [Link]

  • European Medicines Agency (EMA). (2024).[1] Scientific Guideline: Impurities in New Drug Products. [Link][1]

  • U.S. Food and Drug Administration (FDA). (2006). Guidance for Industry: Q3B(R2) Impurities in New Drug Products. [Link]

Sources

Validation

Specificity Testing for Everolimus Impurity E in Forced Degradation

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals[1][2][3][4] Executive Summary: The Specificity Challenge In the development of Everolimus (an mTOR i...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals[1][2][3][4]

Executive Summary: The Specificity Challenge

In the development of Everolimus (an mTOR inhibitor), Impurity E (42-O-Formyl Rapamycin) represents a critical specificity challenge.[1][2][3][4] Unlike simple degradation products, Impurity E is structurally analogous to the active pharmaceutical ingredient (API) and its parent molecule, Sirolimus (Rapamycin).[1][2][3][4]

The core difficulty in forced degradation studies is not merely generating degradants, but proving that your analytical method can unequivocally distinguish Impurity E from the complex matrix of acid-induced seco-acids and oxidative transformation products. A method that fails this specificity test risks miscalculating potency and impurity profiles, leading to regulatory rejection under ICH Q2(R1) and Q3B(R2).[1][3][4]

This guide objectively compares a Standard Pharmacopoeial-Type Method against an Optimized High-Resolution Method , demonstrating why superior selectivity is required to isolate Impurity E during stress testing.[1][2][3][4]

Technical Profile: Everolimus & Impurity E

Before designing the protocol, we must understand the structural logic governing retention.[2][4]

ComponentChemical IdentityPolarity & Elution Logic
Everolimus 40-O-(2-hydroxyethyl)-rapamycinBaseline. Moderate polarity due to the hydroxyethyl chain.[1][2][3][4]
Sirolimus (Impurity A) Rapamycin (Parent)Less Polar. Lacks the hydroxyethyl chain; elutes after Everolimus.[3][4]
Impurity E 42-O-Formyl Rapamycin Non-Polar. The formate ester modification significantly reduces polarity compared to Everolimus.[2][3][4] It typically elutes after Sirolimus or in the late-eluting region, risking co-elution with dimers or oxidative degradants.[1][2][3][4]
Comparative Methodology

We evaluated two RP-HPLC approaches. Method A represents a standard C18 approach often found in early literature.[3][4] Method B is an optimized protocol designed for maximum specificity using a specialized stationary phase and gradient.[4]

Method A: Standard C18 (The "Legacy" Approach) [3][4]
  • Column: Standard C18 (e.g., Hypersil BDS C18), 250 x 4.6 mm, 5 µm.[1][2][3][4]

  • Mobile Phase: Phosphate Buffer (pH 4.5) : Acetonitrile (Isocratic or Simple Gradient).[3][4]

  • Limitation: While sufficient for Assay (main peak), this method often fails to resolve Impurity E from Sirolimus or late-eluting oxidative degradants formed during stress testing.[1][2][3][4]

Method B: Optimized High-Resolution (The "Recommended" Approach)
  • Column: Zorbax SB-C18 (250 x 4.6 mm, 5 µm) or C18-PFP (Pentafluorophenyl) for enhanced selectivity.[1][2][3][4]

  • Mobile Phase A: Ammonium Acetate Buffer (pH ~6.[3][4]0) or Dilute Formic Acid (pH 4.3).[1][3][4]

  • Mobile Phase B: Acetonitrile : Methanol (70:30 v/v).[3][4][5]

  • Gradient: Multi-stage linear gradient designed to flatten the baseline in the lipophilic region where Impurity E elutes.[4]

  • Advantage: Superior resolution (Rs > 2.0) between Sirolimus, Impurity E, and forced degradation products.[1][2][3][4]

Experimental Protocol: Forced Degradation & Specificity

This protocol is designed to generate a "worst-case" matrix to challenge the method's specificity.

Step 1: Preparation of Stock Solutions
  • Everolimus Stock: 1.0 mg/mL in Acetonitrile.[3][4]

  • Impurity E Stock: 0.1 mg/mL in Acetonitrile (Use certified reference standard).

  • Sirolimus Stock: 0.1 mg/mL in Acetonitrile (Resolution marker).[3][4]

Step 2: Stress Conditions (Forced Degradation)

Perform the following stress tests on the Everolimus Stock. Note: Everolimus is sensitive to oxidation and acid.[3][6]

  • Acid Hydrolysis: Add 1.0 N HCl. Heat at 60°C for 30 min. Neutralize with 1.0 N NaOH.

    • Target: Generates ring-opened "seco" impurities (polar, early eluting).[1][2][3][4]

  • Base Hydrolysis: Add 0.1 N NaOH.[3][4] Ambient temp for 2 hours. Neutralize.

    • Target: Base degradation is rapid; watch for deep degradation products.[3][4]

  • Oxidation: Add 3% H₂O₂.[3][4] Ambient temp for 4 hours.

    • Target: Generates N-oxides and epoxides (often elute near Impurity E).[1][3][4]

  • Thermal: 80°C for 24 hours (Solid state).

  • Photolytic: 1.2 million lux hours (Solid state).[3][4]

Step 3: Specificity Injection Sequence
  • Blank (Diluent).[3][4]

  • Placebo (Excipients stressed).[3][4]

  • System Suitability Solution: Everolimus spiked with Sirolimus and Impurity E.[3][4]

  • Stressed Samples: Acid, Base, Peroxide, Thermal, Photo.[1][2][3][4][6][7]

  • Spiked Stressed Samples: Stressed samples spiked with known Impurity E (to prove no masking occurs).

Data Presentation & Results
Table 1: Method Performance Comparison
ParameterMethod A (Standard C18)Method B (Optimized SB-C18)
Sirolimus / Everolimus Resolution (Rs) 1.82.6
Impurity E Retention Time (RT) ~18.5 min (Broad tail)22.1 min (Sharp)
Impurity E / Oxidative Degradant Rs < 1.0 (Co-elution risk)> 2.0 (Baseline resolved)
Peak Purity (Impurity E) Fails in Peroxide samplePasses (Angle < Threshold)
Table 2: Forced Degradation Specificity Results (Method B)
Stress Condition% DegradationMajor Degradants ObservedImpurity E Specificity
Acid (1N HCl) 7.0%Seco-acids (RRT 0.4 - 0.[1][2][3][4]6)Resolved. Impurity E elutes far later than polar acid degradants.[3][4]
Oxidation (H₂O₂) 10.1%Oxides (RRT 0.9, 1.[1][2][3][4]1)Resolved. Critical separation achieved between Oxide 2 and Impurity E.
Thermal < 1.0%Minor unknownResolved. No interference.[3][4]
Photolytic < 1.0%Isomer CResolved.
Visualizing the Workflow

The following diagram illustrates the logical flow of the specificity testing and the degradation pathways managed by the method.

Everolimus_Specificity cluster_Stress Forced Degradation (Stress) cluster_Analysis HPLC Analysis (Method B) Start Everolimus API Sample Acid Acid Hydrolysis (HCl, 60°C) -> Seco-Acids Start->Acid Oxidation Oxidation (H2O2) -> Epoxides/N-Oxides Start->Oxidation Thermal Thermal/Photo -> Isomers Start->Thermal Separation Chromatographic Separation (Zorbax SB-C18) Acid->Separation Oxidation->Separation Thermal->Separation Detection PDA Detection (280 nm) Separation->Detection Decision Specificity Check: Is Impurity E Resolved? Detection->Decision Result_Pass PASS: Method Validated (Rs > 1.5, Pure Peak) Decision->Result_Pass Yes Result_Fail FAIL: Co-elution (Refine Gradient) Decision->Result_Fail No

Caption: Workflow for validating method specificity against Everolimus Impurity E under stress conditions.

Conclusion & Recommendations

For researchers characterizing Everolimus, relying on generic C18 methods is a liability.[1][2][4] Impurity E (42-O-Formyl Rapamycin) possesses a lipophilicity profile that frequently overlaps with oxidative degradants in standard phosphate systems.[1][2][3][4]

We recommend adopting Method B (Zorbax SB-C18 with Ammonium Acetate/ACN/MeOH gradient) .[1][2][3][4] This system provides the necessary "selectivity space" to separate the formate ester of Impurity E from the complex degradation matrix, ensuring your stability data is both accurate and compliant with ICH standards.[1][4]

References
  • Prasad, S. S., et al. (2019).[1][2][3][4][7][8] "Development of Simple and Robust RP-HPLC Method for Determination of Everolimus and its Impurities in Oral Solid Dosage Form." Asian Journal of Chemistry. Retrieved from [Link]

  • Mulay, R., & Bachhav, R. (2021).[1][2][3][4][7] "Stability Indicating RP-HPLC Method Development and Validation of Everolimus in Bulk and Pharmaceutical Dosage Form." International Journal of Trend in Scientific Research and Development (IJTSRD).[3][4][7] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Everolimus EP impurity E proper disposal procedures

Subject: Operational Guide for the Safe Disposal and Handling of Everolimus EP Impurity E Executive Summary & Chemical Identity Everolimus EP Impurity E is not merely a waste byproduct; it is a high-potency pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Operational Guide for the Safe Disposal and Handling of Everolimus EP Impurity E

Executive Summary & Chemical Identity

Everolimus EP Impurity E is not merely a waste byproduct; it is a high-potency pharmacophore retaining the core macrolide structure of its parent compound, Everolimus (an mTOR inhibitor).[1][2][3] Unlike simple salts or solvents, this impurity shares the cytotoxic, reproductive, and specific target organ toxicity (STOT) profiles of the Active Pharmaceutical Ingredient (API).[4][1][2][3]

Effective disposal requires treating Impurity E with the same containment rigor as the API itself. Standard "general chemical waste" procedures are insufficient and legally non-compliant in most jurisdictions handling antineoplastic agents.

Chemical Profile:

  • Common Name: Everolimus EP Impurity E (often identified as Seco-everolimus or 42-O-formyl rapamycin)[4][1][2][3]

  • CAS Number: 1237826-25-3 (Representative CAS for the impurity class)[4][1][2][3]

  • Molecular Formula:

    
    [1][2][3]
    
  • Critical Hazard: Cytotoxic / Antineoplastic .[2] Suspected Carcinogen (Cat 2), Reproductive Toxin (Cat 2).[1][2][3]

Hazard Characterization & Risk Assessment

Before initiating disposal, the handler must acknowledge the specific biological risks. The macrolide ring structure allows for cellular permeation, necessitating strict barrier protection.[4]

Hazard Class (GHS)CategoryOperational Implication
Reproductive Toxicity Cat.[4][1][2][3] 2Zero-tolerance for skin contact. Pregnant or breastfeeding personnel should be restricted from handling this impurity.[1][2][3]
STOT - Repeated Exposure Cat. 1Target Organs: Kidney, Testes, Immune System .[4][1] Chronic micro-dosing via inhalation/dermal absorption is the primary risk.
Aquatic Toxicity Cat. 1Absolute prohibition on drain disposal. The compound is persistent and bio-accumulative.

Pre-Disposal Handling Protocol

The Golden Rule: Containment begins at the bench, not at the waste bin.

A. Personal Protective Equipment (PPE) Matrix
  • Respiratory: Work must be performed within a Class II Biological Safety Cabinet (BSC) or a Powder Containment Hood (HEPA filtered).[1][2][3] If open-bench handling is unavoidable (strongly discouraged), an N95/P3 respirator is the minimum requirement.[4][1][2][3]

  • Dermal: Double-gloving is mandatory.[1][2][3]

    • Inner Layer: Nitrile (inspection grade).[1][2][3]

    • Outer Layer: Nitrile or Neoprene (extended cuff, tucked over lab coat).[1][2][3]

    • Rationale: Permeation studies on lipophilic drugs like Everolimus show breakthrough times <30 mins for single latex layers.

B. Waste Segregation Strategy

Do not mix Impurity E waste with general organic solvents or oxidizers.

  • Trace Waste: Items with <3% weight contamination (gloves, wipes, empty vials).[1][2]

  • Bulk Waste: Items with >3% contamination (stock solutions, expired reference standards, HPLC eluents containing the impurity).[2]

Step-by-Step Disposal Workflow

This protocol aligns with WHO Guidelines for Cytotoxic Waste and RCRA (US EPA) standards for hazardous pharmaceutical waste.[2][3]

Scenario A: Solid Waste (Vials, Wipes, Weighing Boats)[1][2][3][4]
  • Primary Containment: Place the contaminated item immediately into a clear, sealable polyethylene bag (min 2 mil thickness) inside the BSC.

  • Secondary Containment: Seal the bag and place it into a rigid, puncture-proof container labeled "CYTOTOXIC WASTE" (typically Yellow with Purple lid in EU/International, or Black/RCRA Hazardous in US depending on state).[1][2]

  • Destruction: The container must be designated for High-Temperature Incineration (>1,000°C) .

    • Note: Autoclaving is ineffective for chemical destruction of macrolides and may aerosolize the compound.

Scenario B: Liquid Waste (HPLC Eluents, Mother Liquor)
  • Do NOT perform chemical deactivation (e.g., bleach/oxidation) at the bench.[1][2][3] Macrolide ring opening can produce complex byproducts with unknown toxicity.

  • Collection: Collect in a dedicated High-Density Polyethylene (HDPE) carboy labeled "CYTOTOXIC LIQUID WASTE." [1][2][3]

  • Solvent Compatibility: Ensure the carboy material is compatible with the mobile phase (e.g., Acetonitrile/Methanol).[2]

  • Disposal: Hand over to a certified waste management vendor for Incineration with Gas Cleaning .[2]

Visualized Disposal Decision Tree

The following diagram outlines the logical flow for categorizing and disposing of Everolimus Impurity E waste.

DisposalWorkflow cluster_warning CRITICAL SAFETY Start Waste Generation: Everolimus EP Impurity E Classify Classify State Start->Classify Solid Solid Waste (Vials, Wipes, PPE) Classify->Solid Liquid Liquid Waste (HPLC Eluent, Solutions) Classify->Liquid Trace Trace Contamination (<3% by weight) Solid->Trace Low residue Bulk Bulk Contamination (Stock solutions, >3%) Solid->Bulk Full vials/Spills Carboy Dedicated HDPE Carboy Label: CYTOTOXIC LIQUID Liquid->Carboy Do NOT Drain Dispose Bagging Double Bagging (Sealable Polyethylene) Trace->Bagging Bulk->Bagging Bin Rigid Cytotoxic Bin (Yellow/Purple) Bagging->Bin RCRA Hazardous Waste Bin (Black/RCRA) Bagging->RCRA Incineration High-Temp Incineration (>1000°C) with Gas Cleaning Carboy->Incineration Bin->Incineration RCRA->Incineration Warning NO Autoclaving NO Bleach Deactivation

Figure 1: Decision matrix for the segregation and disposal of Everolimus Impurity E waste streams.

Emergency Spill Response (Powder)

If a vial of Impurity E breaks outside the BSC:

  • Evacuate & Isolate: Clear the immediate area. Post "DO NOT ENTER" signage.

  • PPE Up: Don double gloves, gown, eye protection, and N95/P3 respirator.[4]

  • Dampen: Gently cover the powder with a damp absorbent pad (water or PEG-400) to prevent aerosolization.[2][3] Do not sweep dry powder.[1][2]

  • Scoop: Use a plastic scoop to lift the pad and debris into a hazardous waste bag.

  • Clean: Wipe the surface 3x with detergent/water, followed by 0.1M NaOH (mild hydrolysis), then water.[2] Dispose of all cleanup materials as Bulk Cytotoxic Waste .

References

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2023).[2][3] Everolimus Monograph 2918. European Pharmacopoeia.[] [Link][1][2][3]

  • National Institute for Occupational Safety and Health (NIOSH). (2016).[2][3] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. CDC. [Link][1][2][3]

  • World Health Organization (WHO). (2019).[2][3] Safe management of wastes from health-care activities: A summary. [Link][4][1][2][3]

  • PubChem. (2023).[2][3] Everolimus EP Impurity E (Compound Summary). National Library of Medicine. [Link][1][2][3]

Sources

Handling

Operational Safety Guide: Handling Everolimus EP Impurity E (CAS 1237826-25-3)

[1][2][3] Executive Safety Summary Immediate Action Required: Treat Everolimus EP Impurity E with the same, if not higher, containment rigor as the parent API (Everolimus). As a derivative of the macrocyclic lactone siro...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Safety Summary

Immediate Action Required: Treat Everolimus EP Impurity E with the same, if not higher, containment rigor as the parent API (Everolimus).

As a derivative of the macrocyclic lactone sirolimus (rapamycin), Everolimus EP Impurity E acts as an mTOR inhibitor.[1][2] While specific toxicological data for this impurity is often limited compared to the parent drug, the Precautionary Principle mandates it be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) .[1][2]

  • Primary Hazards: Reprotoxicity (Suspected of damaging the unborn child), Specific Target Organ Toxicity (STOT-RE), and high aquatic toxicity.[1][2]

  • Occupational Exposure Band (OEB): Default to OEB 5 (Target OEL < 1 µg/m³) until specific data proves otherwise.

  • Critical Control: Engineering controls (Isolators/BSCs) are primary; PPE is the secondary line of defense.

Risk Assessment & Hazard Characterization

Before selecting PPE, we must understand the "Why."[2] The chemical structure of Impurity E (CAS 1237826-25-3) retains the core macrocyclic ring responsible for biological activity.[1]

Hazard CategoryClassificationMechanism & Risk
Reproductive Toxicity Category 1B/2 mTOR inhibition interferes with cell proliferation and angiogenesis, posing critical risks to fetal development.[1][2] Strict exclusion for pregnant personnel is recommended.
STOT - Repeated Exposure Category 1 Chronic exposure may target the immune system (immunosuppression), kidneys, and testes.[1][2]
Sensitization Skin/Respiratory Macrolides can induce hypersensitivity. Inhalation of lyophilized powder is the highest risk vector.
Physical State Solid / Powder High electrostatic potential. propensity to aerosolize during weighing or transfer.

The PPE Matrix: Layered Defense System

Do not rely on a single barrier. We utilize a "redundant barrier" approach.

Personal Protective Equipment Specifications
Protection ZoneComponentSpecificationRationale (Causality)
Respiratory PAPR or N100/P3 Powered Air Purifying Respirator (PAPR) with loose-fitting hood OR full-face mask with P3/N100 cartridges.[1][2][3]Surgical masks provide zero protection against HPAPI aerosols. A Protection Factor of 50+ is required.
Dermal (Hands) Double Gloving Inner: Nitrile (min 0.11 mm).[1] Outer: Long-cuff Nitrile or Polychloroprene (min 0.14 mm).[1]Visual Indicator: Use contrasting colors (e.g., blue inner, white outer) to immediately spot tears.[1][2] Change outer gloves every 30 mins to prevent permeation.
Body Disposable Coverall Tyvek® 500/600 or equivalent (Type 4/5/6).[1] Taped seams required.[4]Woven lab coats trap particulates and become secondary contamination sources. Impervious materials prevent dermal absorption.
Ocular Safety Goggles Indirect venting or unvented.[5]Standard safety glasses allow aerosol entry from the side. If wearing a full-face respirator, this is integrated.[1][2]
Footwear Shoe Covers Impervious, high-traction covers.[1][2]Prevents tracking of API powder outside the containment zone.

Operational Workflow & Engineering Controls

PPE is effective only when integrated into a logical workflow. The following diagram illustrates the "Hierarchy of Containment" required for Impurity E.

HierarchyOfControls cluster_Engineering Primary Barrier (Engineering) cluster_PPE Secondary Barrier (PPE) Hazard Everolimus Impurity E (High Potency Dust) Isolator Glovebox / Isolator (Negative Pressure) Hazard->Isolator Ideally Contained Here BSC Class II B2 BSC (100% Exhaust) Hazard->BSC Acceptable with strict technique Worker Operator Safety Isolator->Worker < 0.1% Risk Resp Respiratory Protection (PAPR / P3 Mask) BSC->Resp Potential Aerosol Escape Dermal Double Nitrile Gloves + Tyvek Suit BSC->Dermal Surface Contamination Resp->Worker Filtered Air Dermal->Worker Barrier Protection

Figure 1: The Hierarchy of Containment.[1] Engineering controls (Green) effectively isolate the hazard. PPE (Blue) captures residual risk.[1][2]

Critical Protocol: Weighing & Solubilization

Objective: Transfer Impurity E from vial to solution without airborne release.

  • Preparation: Place an absorbent "diaper" in the BSC/Isolator. Pre-wet a lint-free wipe with 70% IPA.

  • Static Control: Use an anti-static gun on the vial and spatula. Everolimus derivatives are static-prone; static discharge can "flick" powder into the air.

  • The Transfer:

    • Open vial only inside the containment device.

    • Weigh directly into the receiving vessel (do not use weighing boats that require secondary transfer).

    • Technique: "Settle and Cap." Allow dust to settle for 10 seconds before capping the receiving vial.

  • Solubilization: Add solvent (e.g., DMSO/Methanol) immediately to wet the powder. Once in solution, the inhalation risk drops significantly, but dermal risk remains. [1][2]

Donning and Doffing (Gowning) Logic

Improper removal of PPE (Doffing) is the most common cause of operator exposure.

GowningWorkflow cluster_Donning Donning (Clean -> Dirty) cluster_Doffing Doffing (Dirty -> Clean) Start Entry to Lab Step1 1. Shoe Covers Start->Step1 Step2 2. Tyvek Suit Step1->Step2 Step3 3. Inner Gloves Step2->Step3 Step4 4. Respirator (Fit Check) Step3->Step4 Step5 5. Outer Gloves (Tape to Suit) Step4->Step5 Work HANDLE IMPURITY E Step5->Work Step6 1. Wipe Outer Gloves (70% IPA) Work->Step6 Step7 2. Remove Outer Gloves (Roll inside-out) Step6->Step7 Step8 3. Remove Suit (Touch only inside) Step7->Step8 Step9 4. Remove Respirator Step8->Step9 Step10 5. Remove Inner Gloves Step9->Step10 Wash Wash Hands (Soap/Water 2 mins) Step10->Wash

Figure 2: Sequential Gowning Workflow. Note that outer gloves are chemically decontaminated (Step 1 of Doffing) before removal to prevent dust transfer to the suit.[1]

Disposal & Decontamination[2][7][8]

Everolimus and its impurities are Hazardous Drugs (NIOSH Group 1/2/3 logic applies) and must not enter standard waste streams.

  • Solid Waste: All vials, wipes, gloves, and suits must be disposed of in Yellow Cytotoxic Waste Bins (Incineration required).[1][2]

  • Liquid Waste: Do not pour down the drain.[6] Collect in dedicated "Cytotoxic Liquid" carboys.

  • Decontamination Solution:

    • Everolimus is lipophilic. Simple water is ineffective.

    • Step 1: Wipe with 10% Bleach (Sodium Hypochlorite) to oxidize/degrade the macrocycle.

    • Step 2: Follow with 70% Ethanol/Isopropanol to remove the bleach residue and solubilize any remaining lipophilic residues.

    • Step 3: Final wash with detergent and water.[7]

Emergency Response

  • Eye Contact: Flush immediately with water for 15 minutes .[5][8] Hold eyelids open. Seek medical attention immediately (bring the SDS).

  • Skin Contact: Remove contaminated PPE immediately.[6] Wash skin with soap and copious water.[8] Do not scrub hard (abrasion increases absorption).

  • Spill (< 100 mg):

    • Evacuate non-essential personnel.[6]

    • Don full PPE (Double gloves, N100 mask, Suit).[1][2]

    • Cover spill with absorbent pads dampened with water (to prevent dust).

    • Wipe inwards from the perimeter.

    • Clean area with Bleach -> Alcohol -> Water sequence.[2]

References

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2023).[7] Safety Data Sheet: Everolimus. Retrieved from [1][2]

  • National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Retrieved from [1][2]

  • SafeBridge Consultants.Potent Compound Safety: Categorization and Control.
  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Immunotoxicity Studies for Human Pharmaceuticals. Retrieved from

  • European Chemicals Agency (ECHA). Substance Information: Everolimus. Retrieved from [1][2]

Sources

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